molecular formula C14H17NO4 B051009 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid CAS No. 137088-51-8

1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid

Numéro de catalogue: B051009
Numéro CAS: 137088-51-8
Poids moléculaire: 263.29 g/mol
Clé InChI: QONNUMLEACJFME-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C14H17NO4 and its molecular weight is 263.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-10-7-5-4-6-9(10)8-11(15)12(16)17/h4-7,11H,8H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QONNUMLEACJFME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid. Known commonly as N-Boc-indoline-2-carboxylic acid, this compound is a valuable heterocyclic amino acid derivative utilized extensively in medicinal chemistry and organic synthesis. Its defining features—a rigid indoline scaffold, a carboxylic acid functional group, and a tert-butyloxycarbonyl (Boc) protecting group—make it a versatile building block for constructing complex bioactive molecules and conformationally constrained peptides.[1][2][3] This document details its physicochemical properties, reactivity, experimental protocols for its use, and safety information, targeting researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a white to off-white solid. The Boc protecting group enhances its stability and solubility in common organic solvents, making it suitable for a variety of reaction conditions.[1][2] Key quantitative properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₄H₁₇NO₄[4][5][6]
Molecular Weight 263.29 g/mol [4][5][6]
CAS Number 133851-52-2[1]
Melting Point 121-122 °C[5]
Physical Form Solid[5]
IUPAC Name 1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid[4]
Synonyms N-Boc-indoline-2-carboxylic acid, 1-Boc-indoline-2-carboxylic acid, 2,3-Dihydro-indole-1,2-dicarboxylic acid 1-tert-butyl ester[1][4][5]

Reactivity and Synthetic Applications

The chemical reactivity of N-Boc-indoline-2-carboxylic acid is dictated by its three primary components: the indoline nucleus, the carboxylic acid, and the Boc-protected amine.

  • Carboxylic Acid Group: The -COOH moiety is the primary site for derivatization, most commonly through amide bond formation. This allows for its incorporation into peptide chains or coupling with various amine-containing molecules to generate diverse chemical libraries. Standard coupling reagents such as EDC·HCl with HOBt or HATU are effective for this transformation.[7][8]

  • Boc-Protected Amine: The Boc group provides robust protection for the indoline nitrogen under basic and nucleophilic conditions but can be readily cleaved under acidic conditions. Strong acids, most notably trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), are typically used for deprotection, revealing the secondary amine for subsequent reactions.[7]

  • Indoline Scaffold: The rigid bicyclic structure is a key feature, often used by medicinal chemists to introduce conformational constraints into a molecule.[3] This can enhance binding affinity to biological targets, improve selectivity, and increase metabolic stability.

This compound serves as a critical intermediate in the synthesis of various pharmaceuticals, including anti-cancer agents, anti-inflammatory molecules, and drugs targeting neurological disorders.[1] For instance, it has been used to prepare benzopyranyl indoline analogs as anti-ischemic agents and 1,2,3,4-tetrahydroisoquinoline derivatives as potent M2 muscarinic receptor antagonists.[5]

logical_relationship cluster_structure Structural Features cluster_properties Chemical Properties & Reactivity cluster_applications Applications in Drug Discovery struct 1-(tert-Butoxycarbonyl)- 2-indolinecarboxylic acid boc Boc Protecting Group cooh Carboxylic Acid indoline Rigid Indoline Core stability Enhanced Stability & Solubility boc->stability deprotection Acid-Labile Deprotection boc->deprotection coupling Amide Bond Formation cooh->coupling constraint Conformational Constraint indoline->constraint synthesis Versatile Synthetic Intermediate deprotection->synthesis coupling->synthesis peptide Peptide Synthesis (Peptidomimetics) constraint->peptide bioactive Bioactive Molecule Scaffold synthesis->bioactive peptide->bioactive

Caption: Logical relationship between structure and application.

Experimental Protocols

Detailed methodologies for common transformations involving this compound are provided below.

Amide Coupling via EDC/HOBt (Method A)

This protocol describes a standard solution-phase amide bond formation.

  • Dissolution: Dissolve this compound (1.0 eq), the desired amine (1.1 eq), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq), and hydroxybenzotriazole hydrate (HOBt, 1.2 eq) in an anhydrous solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA, 2.5 eq), to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the mixture with an organic solvent (e.g., ethyl acetate), wash sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO₃), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel.

This protocol is adapted from general amide coupling procedures described in the literature.[7]

Boc Group Deprotection

This protocol outlines the standard procedure for removing the Boc protecting group.

  • Dissolution: Dissolve the Boc-protected substrate in an appropriate solvent, typically dichloromethane (DCM).

  • Acid Addition: Add a solution of strong acid, most commonly trifluoroacetic acid (TFA). A typical concentration is 20-50% TFA in DCM (v/v).

  • Reaction: Stir the reaction at room temperature for 1-3 hours.

  • Monitoring: Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

  • Work-up: Remove the solvent and excess acid under reduced pressure. The resulting amine is often obtained as a TFA salt and can be used directly in the next step or neutralized with a base.

This protocol is based on standard Boc-deprotection methods mentioned in synthetic chemistry literature.[7]

experimental_workflow start Start: N-Boc-indoline-2-carboxylic acid + Amine-functionalized Resin activation 1. Amino Acid Activation (Dissolve Boc-Indoline, HBTU, HOBt in DMF. Add DIPEA.) start->activation coupling 2. Coupling Reaction (Add activated mixture to resin. Agitate for 2-4 hours.) activation->coupling wash1 3. Wash Resin (DMF, DCM) coupling->wash1 monitor 4. Monitor Coupling (Kaiser Test) wash1->monitor deprotection 5. Boc Deprotection (Treat with 20-50% TFA in DCM) monitor->deprotection Negative (Yellow) incomplete Incomplete? Recouple monitor->incomplete Positive (Blue) wash2 6. Wash Resin (DCM, DMF) deprotection->wash2 end End: Resin-bound dipeptide with free N-terminus for next cycle wash2->end incomplete->coupling

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Safety and Handling

This compound is classified as an acute toxicant and irritant. Standard laboratory safety precautions should be strictly followed.

Table 2: GHS Hazard and Precautionary Statements

CategoryCodeStatement
Hazard Statements H301Toxic if swallowed[4]
H311Toxic in contact with skin[4]
H315Causes skin irritation[9][10][11]
H319Causes serious eye irritation[9][11]
H331Toxic if inhaled[4]
H335May cause respiratory irritation[9][11]
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapors/spray[11]
P264Wash skin thoroughly after handling[10]
P280Wear protective gloves/protective clothing/eye protection/face protection[11]
P302 + P352IF ON SKIN: Wash with plenty of soap and water[11]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[11]
P501Dispose of contents/container to an approved waste disposal plant[11]
  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11]

  • Storage: Keep the container tightly closed in a dry and well-ventilated place.[12]

  • In case of Fire: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam. Thermal decomposition can produce hazardous gases like carbon monoxide, carbon dioxide, and nitrogen oxides.[10][13]

References

An In-depth Technical Guide to 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic Acid (CAS: 133851-52-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid, a key building block in synthetic organic chemistry and medicinal chemistry. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and applications, and includes relevant spectral data.

Chemical and Physical Properties

This compound, also known as N-Boc-indoline-2-carboxylic acid, is a heterocyclic organic compound. The presence of the tert-butoxycarbonyl (Boc) protecting group on the indoline nitrogen enhances its stability and utility as an intermediate in multi-step syntheses.

Table 1: Chemical Identifiers and Properties

PropertyValue
CAS Number 133851-52-2
Molecular Formula C₁₄H₁₇NO₄
Molecular Weight 263.29 g/mol
IUPAC Name 1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid
Synonyms 1-Boc-indoline-2-carboxylic acid, 2,3-Dihydro-indole-1,2-dicarboxylic acid 1-tert-butyl ester, N-Boc-indoline-2-carboxylic acid
Appearance White to off-white solid
Melting Point 121-122 °C

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the structure and purity of this compound.

Table 2: Spectroscopic Data

Technique Data
¹H NMR The proton NMR spectrum is expected to show signals for the tert-butyl protons (a singlet around 1.5 ppm), the indoline ring protons, and the carboxylic acid proton (typically a broad singlet downfield, >10 ppm).
¹³C NMR The carbon NMR spectrum will display characteristic peaks for the carbonyl carbons of the Boc group and the carboxylic acid, as well as signals for the carbons of the tert-butyl group and the indoline ring. The carboxyl carbon typically appears in the 165-185 ppm region.[1]
IR Spectroscopy The infrared spectrum will exhibit a broad O-H stretching band for the carboxylic acid from 2500-3300 cm⁻¹. A strong carbonyl (C=O) stretching absorption from the Boc group and the carboxylic acid will be visible around 1690-1760 cm⁻¹.[2][3][4][5]
Mass Spectrometry Electrospray ionization (ESI) mass spectrometry in negative ion mode would likely show a prominent peak for the deprotonated molecule [M-H]⁻.

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound is typically achieved through the N-protection of indoline-2-carboxylic acid using di-tert-butyl dicarbonate (Boc₂O).

Experimental Workflow: N-Boc Protection

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product Indoline-2-carboxylic acid Indoline-2-carboxylic acid Stir at room temperature for 72h Stir at room temperature for 72h Indoline-2-carboxylic acid->Stir at room temperature for 72h Di-tert-butyl dicarbonate (Boc2O) Di-tert-butyl dicarbonate (Boc2O) Di-tert-butyl dicarbonate (Boc2O)->Stir at room temperature for 72h Triethylamine (Et3N) Triethylamine (Et3N) Triethylamine (Et3N)->Stir at room temperature for 72h Solvent (Water:Dioxane) Solvent (Water:Dioxane) Solvent (Water:Dioxane)->Stir at room temperature for 72h Evaporate solvent Evaporate solvent Stir at room temperature for 72h->Evaporate solvent Acidify with 3M HCl Acidify with 3M HCl Evaporate solvent->Acidify with 3M HCl Extract with organic solvent Extract with organic solvent Acidify with 3M HCl->Extract with organic solvent Dry and concentrate Dry and concentrate Extract with organic solvent->Dry and concentrate This compound This compound Dry and concentrate->this compound

Caption: General workflow for the synthesis of this compound.

Detailed Protocol:

  • To a solution of indoline-2-carboxylic acid (1 equivalent) in a 1:2 mixture of water and dioxane, add di-tert-butyl dicarbonate (2 equivalents) and triethylamine (2 equivalents).[6]

  • Stir the reaction mixture at room temperature for 72 hours.[6]

  • Reduce the solvent volume by approximately three-quarters under reduced pressure.

  • Acidify the remaining residue with a 3 M aqueous solution of hydrochloric acid (HCl).

  • Extract the product into a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude product.

  • Purify the product by recrystallization or column chromatography if necessary.

Application in Peptide Synthesis

This compound is a valuable building block in solid-phase peptide synthesis (SPPS) for creating peptides with constrained conformations.

Experimental Workflow: Peptide Coupling

G cluster_reactants Reactants cluster_activation Activation cluster_coupling Coupling cluster_workup Work-up cluster_product Product Boc-Inp-OH Boc-Inp-OH Dissolve Boc-Inp-OH and OxymaPure in DCM Dissolve Boc-Inp-OH and OxymaPure in DCM Boc-Inp-OH->Dissolve Boc-Inp-OH and OxymaPure in DCM Amino acid ester Amino acid ester Add neutralized amino acid ester Add neutralized amino acid ester Amino acid ester->Add neutralized amino acid ester Coupling reagent (e.g., DIC) Coupling reagent (e.g., DIC) Activator (e.g., OxymaPure) Activator (e.g., OxymaPure) Activator (e.g., OxymaPure)->Dissolve Boc-Inp-OH and OxymaPure in DCM Base (e.g., NMM) Base (e.g., NMM) Base (e.g., NMM)->Add neutralized amino acid ester Solvent (DCM) Solvent (DCM) Cool to 0°C Cool to 0°C Dissolve Boc-Inp-OH and OxymaPure in DCM->Cool to 0°C Add DIC and stir Add DIC and stir Cool to 0°C->Add DIC and stir Add DIC and stir->Add neutralized amino acid ester Warm to room temperature and stir overnight Warm to room temperature and stir overnight Add neutralized amino acid ester->Warm to room temperature and stir overnight Filter Filter Warm to room temperature and stir overnight->Filter Wash with acid, base, and brine Wash with acid, base, and brine Filter->Wash with acid, base, and brine Dry and concentrate Dry and concentrate Wash with acid, base, and brine->Dry and concentrate Purify by chromatography Purify by chromatography Dry and concentrate->Purify by chromatography Dipeptide Dipeptide Purify by chromatography->Dipeptide

Caption: Solution-phase peptide coupling using Boc-indoline-2-carboxylic acid.

Detailed Protocol (Solution-Phase):

  • Dissolve this compound (1.0 eq.) and an activating agent such as OxymaPure (1.1 eq.) in anhydrous dichloromethane (DCM).[7]

  • In a separate flask, suspend the desired amino acid ester hydrochloride (1.1 eq.) in DCM and neutralize with N-methylmorpholine (NMM) (1.1 eq.).[7]

  • Cool the carboxylic acid solution to 0 °C and add a coupling reagent like diisopropylcarbodiimide (DIC) (1.1 eq.), stirring for 10 minutes to activate the carboxylic acid.[7]

  • Add the neutralized amino acid ester solution to the activated mixture.

  • Allow the reaction to warm to room temperature and stir overnight.[7]

  • Upon completion, filter the reaction mixture to remove any precipitated urea by-product.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[7]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude dipeptide.

  • Purify the product using flash column chromatography.[7]

Applications in Drug Discovery

This compound is a key intermediate in the synthesis of various pharmaceutical compounds.

Synthesis of M2 Muscarinic Receptor Antagonists

This compound serves as a precursor for the development of selective M2 muscarinic receptor antagonists, which are potential therapeutic agents for cardiovascular diseases such as bradycardia.[8][9] The synthesis involves coupling the indoline moiety to a suitable pharmacophore.

Development of Novel Therapeutic Agents

The indoline scaffold is present in numerous bioactive molecules. By utilizing this compound, researchers can synthesize a variety of derivatives for screening as potential treatments for neurological disorders, cancer, and inflammatory diseases.[10]

Safety and Handling

Standard laboratory safety precautions should be observed when handling this compound. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment, including gloves and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a versatile and valuable reagent in organic and medicinal chemistry. Its protected nature allows for controlled and selective reactions, making it an essential building block for the synthesis of complex molecules, particularly in the realm of drug discovery and peptide science. The experimental protocols and data provided in this guide serve as a valuable resource for researchers and professionals in the field.

References

A Comprehensive Technical Guide to (S)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-1-(tert-butoxycarbonyl)indoline-2-carboxylic acid, also known as Boc-L-indoline-2-carboxylic acid or Boc-Inp-OH, is a chiral, non-proteinogenic amino acid derivative. Its rigid, bicyclic indoline core makes it a valuable building block in medicinal chemistry and peptide science.[1] The incorporation of this constrained scaffold into peptides and small molecules is a widely used strategy to enhance biological activity, selectivity, metabolic stability, and to control molecular conformation.[1] This guide provides an in-depth overview of its chemical properties, synthesis, spectroscopic data, and applications, with a focus on its utility in drug discovery and development.

Chemical Structure and Physicochemical Properties

The structure of (S)-1-(tert-butoxycarbonyl)indoline-2-carboxylic acid consists of an indoline ring system where the nitrogen atom at position 1 is protected by a tert-butoxycarbonyl (Boc) group, and a carboxylic acid functional group is attached to the chiral center at position 2 in the (S) configuration.

Table 1: Physicochemical Properties

Property Value
CAS Number 144069-67-0[1]
Molecular Formula C₁₄H₁₇NO₄[2]
Molecular Weight 263.29 g/mol [2]
IUPAC Name (2S)-1-(tert-butoxycarbonyl)-2,3-dihydro-1H-indole-2-carboxylic acid
Synonyms Boc-L-indoline-2-carboxylic acid, Boc-Inp-OH, N-Boc-(S)-indoline-2-carboxylic acid[1][3]
Appearance Off-white to light yellow solid[3]
Melting Point 121-122 °C[4]
Storage Temperature 2-8°C, sealed in dry conditions[3]
InChI Key QONNUMLEACJFME-NSHDSACASA-N

| SMILES | CC(C)(C)OC(=O)N1C(C(=O)O)Cc2ccccc21 |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of (S)-1-(tert-butoxycarbonyl)indoline-2-carboxylic acid. The following table summarizes the expected characteristic signals based on its structure.

Table 2: Spectroscopic Data Summary

Technique Characteristic Signals
¹H NMR ~12 ppm (s, 1H): Carboxylic acid proton (-COOH), often broad.[5] ~7.2-7.5 ppm (m, 4H): Aromatic protons of the benzene ring. ~4.8-5.0 ppm (m, 1H): Chiral proton at C2 (-CH(COOH)-). ~3.0-3.6 ppm (m, 2H): Methylene protons at C3 (-CH₂-). ~1.5 ppm (s, 9H): Protons of the tert-butyl group of the Boc protector.
¹³C NMR ~170-180 ppm: Carbonyl carbon of the carboxylic acid.[5] ~150-155 ppm: Carbonyl carbon of the Boc group. ~115-145 ppm: Aromatic carbons. ~80 ppm: Quaternary carbon of the Boc group. ~60 ppm: Chiral carbon at C2. ~35 ppm: Methylene carbon at C3. ~28 ppm: Methyl carbons of the Boc group.
IR (Infrared) ~2500-3300 cm⁻¹: Broad O-H stretch of the carboxylic acid.[5] ~1760 cm⁻¹ & ~1710 cm⁻¹: C=O stretch (carbamate and carboxylic acid, respectively).[5][6] ~1600 cm⁻¹: C=C stretch of the aromatic ring. ~1160 cm⁻¹: C-O stretch.

| Mass Spec (MS) | M⁺: 263.29. Fragments: Prominent peaks corresponding to the loss of the Boc group (M-100) or the tert-butyl group (M-57). |

Synthesis and Experimental Protocols

The synthesis of the parent amino acid, (S)-indoline-2-carboxylic acid, can be achieved through methods like intramolecular Buchwald-Hartwig cyclization or the resolution of a racemic mixture.[7][8] The subsequent N-protection with a Boc group is a standard procedure.

Experimental Protocol 1: Synthesis of (S)-Indoline-2-carboxylic Acid via Intramolecular Cyclization

This protocol is adapted from a general method for synthesizing the parent indoline ring structure.

  • Starting Material: (S)-2-bromophenylalanine (1.0 eq).

  • Reagents: Potassium carbonate (K₂CO₃, 1.1 eq), Copper(I) chloride (CuCl, 0.02 eq).

  • Solvent: N-methyl-2-pyrrolidone (NMP).

  • Procedure: a. To a reaction flask, add (S)-2-bromophenylalanine, K₂CO₃, and CuCl, followed by NMP. b. Flush the flask with argon and maintain a slow argon stream. c. Heat the reaction mixture to 80-100°C and stir. d. Monitor the reaction progress by HPLC until the starting material is fully consumed (typically 3-4 hours).[9] e. After cooling, perform an aqueous workup by adding water and ethyl acetate. Adjust the pH to ~3.3 with aqueous HCl. f. Separate the organic phase, extract the aqueous phase with ethyl acetate, and combine the organic layers. g. Wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield crude (S)-indoline-2-carboxylic acid.[9] h. The crude product can be further purified by recrystallization.

Experimental Protocol 2: Boc Protection of (S)-Indoline-2-carboxylic Acid

  • Starting Material: (S)-indoline-2-carboxylic acid (1.0 eq).

  • Reagent: Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

  • Base: Sodium hydroxide (NaOH) or triethylamine (TEA).

  • Solvent: A mixture of water and a suitable organic solvent like dioxane or THF.

  • Procedure: a. Dissolve (S)-indoline-2-carboxylic acid in an aqueous solution of the base at 0°C. b. Add a solution of Boc₂O in the organic solvent dropwise while maintaining the temperature. c. Allow the reaction to warm to room temperature and stir overnight. d. Remove the organic solvent under reduced pressure. e. Acidify the remaining aqueous solution to pH 2-3 with cold 1N HCl. f. Extract the product with ethyl acetate. g. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield (S)-1-(tert-butoxycarbonyl)indoline-2-carboxylic acid.

Experimental Protocol 3: Peptide Coupling using Boc-L-indoline-2-carboxylic acid in SPPS

This compound is frequently used in solid-phase peptide synthesis (SPPS).[1] Its incorporation can be challenging due to steric hindrance.[1] The following is a general protocol using HBTU/HOBt activation.

  • Resin Preparation: Swell the synthesis resin (e.g., Fmoc-Rink Amide) in dimethylformamide (DMF) for at least 30 minutes. If the synthesis is Fmoc-based, deprotect the terminal amine by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and dichloromethane (DCM).[1]

  • Amino Acid Activation: In a separate vial, dissolve (S)-1-(tert-butoxycarbonyl)indoline-2-carboxylic acid (3 eq relative to resin loading), HBTU (2.9 eq), and HOBt (3 eq) in a minimal amount of DMF.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 6 eq) to the activation mixture and vortex for 1-2 minutes.[1]

  • Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours at room temperature.

  • Monitoring: Monitor the coupling reaction completion using a qualitative test such as the ninhydrin (Kaiser) test.[1]

  • Washing: Once the coupling is complete, wash the resin extensively with DMF and DCM to remove excess reagents. The resin is now ready for the next cycle of deprotection and coupling.

SPPS_Workflow Resin Resin with Free Amine Activation Activate Boc-Inp-OH (HBTU/HOBt, DIPEA) Coupling Coupling Reaction (Add to Resin) Activation->Coupling Add Activated AA Solution Monitoring Monitor Completion (Ninhydrin Test) Coupling->Monitoring After 2-4h Washing_1 Wash Resin (DMF, DCM) Result Peptide-Bound Resin with Boc-Inp-OH Washing_1->Result Monitoring->Coupling Incomplete Monitoring->Washing_1 Complete

Workflow for SPPS coupling of Boc-L-indoline-2-carboxylic acid.

Applications in Drug Development and Research

The unique structural features of Boc-L-indoline-2-carboxylic acid make it a privileged scaffold in the design of bioactive molecules.

  • Conformational Constraint in Peptides: As a proline mimetic, it can induce specific secondary structures, such as turns or helices, in peptide chains. This conformational rigidity can lead to higher binding affinity and selectivity for biological targets.[1][7]

  • Pharmaceutical Intermediates: It serves as a crucial intermediate in the synthesis of a wide range of pharmaceuticals.[10] Its derivatives have shown significant biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[10][11] For example, indole-2-carboxylic acid derivatives have been identified as potent inhibitors of the HIV-1 integrase enzyme.[11]

  • Neurological Drug Discovery: The indoline scaffold is present in many centrally active compounds. This building block is utilized in the synthesis of drugs targeting neurological disorders.[10]

  • Structure-Activity Relationship (SAR) Studies: It is a valuable tool for medicinal chemists exploring SAR. By replacing more flexible amino acids with this constrained analog, researchers can probe the optimal conformation required for biological activity, leading to the design of more potent and specific drugs.

Logical_Relationship StartNode (S)-1-(tert-Butoxycarbonyl) indoline-2-carboxylic acid Prop1 Rigid Bicyclic Structure StartNode->Prop1 Prop2 Chiral Scaffold StartNode->Prop2 App1 Incorporate into Peptides/Small Molecules Prop1->App1 Prop2->App1 Outcome1 Enhanced Potency App1->Outcome1 Outcome2 Improved Selectivity App1->Outcome2 Outcome3 Increased Metabolic Stability App1->Outcome3 Outcome4 Conformational Constraint App1->Outcome4

Role of Boc-L-indoline-2-carboxylic acid in enhancing drug properties.

Safety and Handling

(S)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid is classified as a harmful irritant.[3] Standard laboratory safety precautions should be followed.

  • Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).[3]

  • Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/clothing/eye protection).[3]

  • Handling: Use in a well-ventilated area or fume hood. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a dry, cool place (2-8°C).[3]

References

A Technical Guide to 1-Boc-indoline-2-carboxylic acid: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-Boc-indoline-2-carboxylic acid, a key building block in modern medicinal chemistry. Valued for its unique structural properties, this compound serves as a vital intermediate in the synthesis of complex pharmaceuticals, particularly those incorporating conformationally constrained amino acid mimics. This document details its physicochemical properties, provides comprehensive experimental protocols for its synthesis and application, and explores its role in the development of novel therapeutics.

Core Properties and Specifications

1-Boc-indoline-2-carboxylic acid, systematically named 1-(tert-butoxycarbonyl)indoline-2-carboxylic acid, is a derivative of the non-proteinogenic amino acid indoline-2-carboxylic acid. The introduction of the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom enhances its stability and solubility in organic solvents, making it highly suitable for peptide synthesis and other organic transformations.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for 1-Boc-indoline-2-carboxylic acid and its parent compound for comparative purposes.

PropertyValueCompoundSource
Molecular Weight 263.29 g/mol 1-Boc-indoline-2-carboxylic acid[2]
Molecular Formula C₁₄H₁₇NO₄1-Boc-indoline-2-carboxylic acid[2]
Appearance White to off-white solid1-Boc-indoline-2-carboxylic acid[1]
Melting Point 168-177 °C (with decomposition)Indoline-2-carboxylic acid (parent)[3][4][5]
Optical Rotation [α]²⁰D = -81 ± 2° (c=1.5 in CHCl₃ or DMF)Boc-L-indoline-2-carboxylic acid[1]
Solubility DMSO (Slightly), Methanol (Slightly)Indoline-2-carboxylic acid (parent)[3]

Synthesis and Experimental Protocols

The synthesis and application of 1-Boc-indoline-2-carboxylic acid require precise experimental conditions to ensure high yield and purity. Below are detailed protocols for its preparation and a primary application.

Experimental Protocol 1: Synthesis of 1-Boc-indoline-2-carboxylic acid

This protocol describes the N-protection of indoline-2-carboxylic acid using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • Indoline-2-carboxylic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Water

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve indoline-2-carboxylic acid (1 equivalent) in a 1:1 mixture of dioxane and 1M aqueous NaOH.

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

  • Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc₂O.

  • Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with 1M HCl.

  • Extract the acidified solution three times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-Boc-indoline-2-carboxylic acid as a solid.

Workflow for Synthesis

cluster_start Starting Materials Indoline-2-carboxylic acid Indoline-2-carboxylic acid Reaction Reaction Indoline-2-carboxylic acid->Reaction Boc2O Boc2O Boc2O->Reaction NaOH / Dioxane NaOH / Dioxane NaOH / Dioxane->Reaction Workup Workup Reaction->Workup 1. Evaporation 2. Acidification 3. Extraction Product 1-Boc-indoline-2-carboxylic acid Workup->Product Drying & Concentration

Caption: Workflow for the Boc-protection of indoline-2-carboxylic acid.

Experimental Protocol 2: Application in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the coupling of 1-Boc-indoline-2-carboxylic acid to a resin-bound peptide chain using HATU as the coupling reagent. The incorporation of this sterically hindered amino acid often requires a potent activating agent.[6]

Materials:

  • Peptide-resin with a free N-terminal amine

  • 1-Boc-indoline-2-carboxylic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (20% in DMF, for Fmoc deprotection if applicable)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • N-terminal Deprotection: If the resin is Fmoc-protected, treat with 20% piperidine in DMF for 20 minutes to expose the free amine. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Activation Cocktail Preparation: In a separate vial, dissolve 1-Boc-indoline-2-carboxylic acid (3 equivalents relative to resin loading) and HATU (2.95 equivalents) in a minimal amount of DMF.

  • Activation: Add DIPEA (6 equivalents) to the activation cocktail and allow it to pre-activate for 5-10 minutes at room temperature.[6]

  • Coupling: Add the activated solution to the resin. Agitate the mixture at room temperature for 2-4 hours. Due to the steric hindrance of 1-Boc-indoline-2-carboxylic acid, extended coupling times or a second coupling may be necessary.[7]

  • Monitoring: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.[7]

  • Washing: Once coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x) and DCM (3x) to prepare for the next cycle of deprotection and coupling.

Application in Drug Discovery: HIV-1 Integrase Inhibition

The indole scaffold is a privileged structure in medicinal chemistry and has been identified as a promising framework for the development of novel anti-HIV agents.[8] Specifically, derivatives of indole-2-carboxylic acid have been designed and synthesized as potent inhibitors of HIV-1 integrase, a critical enzyme for viral replication.[9][10]

The mechanism of inhibition involves the chelation of two essential magnesium ions (Mg²⁺) within the enzyme's catalytic core by the indole nucleus and the C2-carboxyl group.[9][11] This action blocks the strand transfer step, where the viral DNA is integrated into the host cell's genome, effectively halting the viral life cycle.[12][13]

Signaling Pathway: Mechanism of HIV-1 Integrase Inhibition

cluster_hiv HIV Replication Cycle cluster_drug Inhibitor Action Viral_DNA Viral DNA PIC Pre-Integration Complex Viral_DNA->PIC Integrase HIV-1 Integrase (with Mg2+ cofactors) Integrase->PIC Strand_Transfer Strand Transfer PIC->Strand_Transfer Integration Integration into Host DNA Strand_Transfer->Integration Provirus Provirus Integration->Provirus Inhibitor Indole-2-Carboxylic Acid Derivative Inhibitor->Strand_Transfer BLOCKS

Caption: Inhibition of HIV-1 integrase strand transfer by an indole derivative.

References

Synthesis of 2,3-Dihydro-indole-1,2-dicarboxylic acid 1-tert-butyl ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 2,3-Dihydro-indole-1,2-dicarboxylic acid 1-tert-butyl ester, a valuable heterocyclic building block in medicinal chemistry and drug discovery. This document details the established synthetic pathway, complete with experimental protocols and quantitative data to facilitate its practical application in a research and development setting.

Introduction

2,3-Dihydro-indole-1,2-dicarboxylic acid 1-tert-butyl ester, also known as N-Boc-indoline-2-carboxylic acid, is a conformationally constrained amino acid analogue. Its rigid bicyclic structure is a key feature for its use in the design of peptidomimetics and other complex molecular architectures where precise conformational control is desired. The introduction of the tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen enhances its utility in multi-step organic syntheses.

Synthetic Pathway Overview

The most common and efficient synthesis of 2,3-Dihydro-indole-1,2-dicarboxylic acid 1-tert-butyl ester commences with the readily available starting material, ethyl indole-2-carboxylate. The synthetic strategy involves a three-step reaction sequence:

  • N-Boc Protection: The nitrogen atom of the indole ring is protected with a tert-butoxycarbonyl group.

  • Catalytic Hydrogenation: The indole ring is selectively reduced to an indoline (2,3-dihydro-indole).

  • Ester Hydrolysis: The ethyl ester is hydrolyzed to the corresponding carboxylic acid.

This straightforward pathway provides a reliable method for the preparation of the target compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of Ethyl 1-(tert-butoxycarbonyl)indole-2-carboxylate

Reaction: Indole-2-carboxylic acid ethyl ester is reacted with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base, such as triethylamine (TEA), and a catalyst, 4-(dimethylamino)pyridine (DMAP), to yield the N-Boc protected product.

Procedure: To a solution of ethyl indole-2-carboxylate in a suitable aprotic solvent such as tetrahydrofuran (THF), are added triethylamine and a catalytic amount of 4-(dimethylamino)pyridine. The mixture is stirred at room temperature, and di-tert-butyl dicarbonate is added portion-wise. The reaction is monitored by thin-layer chromatography (TLC) until completion. Upon completion, the solvent is removed under reduced pressure, and the residue is taken up in an organic solvent like ethyl acetate. The organic layer is washed with aqueous acid, saturated sodium bicarbonate solution, and brine. The organic phase is then dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product, which can be purified by column chromatography on silica gel.

Step 2: Synthesis of Ethyl 1-(tert-butoxycarbonyl)indoline-2-carboxylate

Reaction: The N-Boc protected indole derivative is reduced via catalytic hydrogenation to the corresponding indoline.

Procedure: Ethyl 1-(tert-butoxycarbonyl)indole-2-carboxylate is dissolved in a solvent such as ethanol or methanol. A palladium on carbon catalyst (10% Pd/C) is added to the solution. The reaction mixture is then subjected to a hydrogen atmosphere (typically 1-4 atm) in a hydrogenation apparatus and stirred vigorously at room temperature. The progress of the reaction is monitored by TLC or HPLC. Once the starting material is consumed, the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield the desired ethyl 1-(tert-butoxycarbonyl)indoline-2-carboxylate, which is often used in the next step without further purification.

Step 3: Synthesis of 2,3-Dihydro-indole-1,2-dicarboxylic acid 1-tert-butyl ester

Reaction: The ethyl ester of N-Boc-indoline-2-carboxylate is hydrolyzed to the final carboxylic acid product using a base.

Procedure: Ethyl 1-(tert-butoxycarbonyl)indoline-2-carboxylate is dissolved in a mixture of a solvent like tetrahydrofuran (THF) or methanol and water. An aqueous solution of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), is added, and the mixture is stirred at room temperature. The reaction is monitored by TLC. After the hydrolysis is complete, the organic solvent is removed under reduced pressure. The remaining aqueous solution is acidified with a dilute acid (e.g., 1N HCl) to a pH of approximately 2-3, leading to the precipitation of the product. The solid is collected by filtration, washed with cold water, and dried under vacuum to afford 2,3-Dihydro-indole-1,2-dicarboxylic acid 1-tert-butyl ester.

Data Presentation

The following table summarizes the quantitative data for each synthetic step. Please note that yields are indicative and can vary based on reaction scale and optimization.

StepProductStarting MaterialKey ReagentsSolventYield (%)
1Ethyl 1-(tert-butoxycarbonyl)indole-2-carboxylateEthyl indole-2-carboxylate(Boc)₂O, TEA, DMAPTHF~95%
2Ethyl 1-(tert-butoxycarbonyl)indoline-2-carboxylateEthyl 1-(tert-butoxycarbonyl)indole-2-carboxylateH₂, 10% Pd/CEthanolQuantitative
32,3-Dihydro-indole-1,2-dicarboxylic acid 1-tert-butyl esterEthyl 1-(tert-butoxycarbonyl)indoline-2-carboxylateLiOH or NaOHTHF/Water~90-95%

Characterization Data for 2,3-Dihydro-indole-1,2-dicarboxylic acid 1-tert-butyl ester:

  • Appearance: White to off-white solid.

  • Molecular Formula: C₁₄H₁₇NO₄

  • Molecular Weight: 263.29 g/mol

  • Typical Spectroscopic Data:

    • ¹H NMR and ¹³C NMR data should be consistent with the proposed structure.

    • Mass spectrometry should show the expected molecular ion peak.

Mandatory Visualization

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthesis of 2,3-Dihydro-indole-1,2-dicarboxylic acid 1-tert-butyl ester.

Synthesis_Workflow Start Ethyl Indole-2-carboxylate Step1 Step 1: N-Boc Protection Reagents: (Boc)₂O, TEA, DMAP Solvent: THF Start->Step1 Intermediate1 Ethyl 1-(tert-butoxycarbonyl)indole-2-carboxylate Step1->Intermediate1 Step2 Step 2: Catalytic Hydrogenation Reagents: H₂, 10% Pd/C Solvent: Ethanol Intermediate1->Step2 Intermediate2 Ethyl 1-(tert-butoxycarbonyl)indoline-2-carboxylate Step2->Intermediate2 Step3 Step 3: Ester Hydrolysis Reagents: LiOH or NaOH Solvent: THF/H₂O Intermediate2->Step3 End 2,3-Dihydro-indole-1,2-dicarboxylic acid 1-tert-butyl ester Step3->End

Caption: Synthetic pathway for 2,3-Dihydro-indole-1,2-dicarboxylic acid 1-tert-butyl ester.

In-depth Technical Guide: 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid, a key building block in synthetic organic chemistry and drug discovery. The focus of this document is to present detailed information regarding its structure and spectroscopic properties, particularly its ¹H NMR spectrum. However, a thorough search of scientific literature and chemical databases did not yield a complete, publicly available ¹H NMR spectrum with assigned chemical shifts and coupling constants for this specific molecule. While general principles of ¹H NMR spectroscopy allow for the prediction of approximate chemical shift regions for the protons in this molecule, precise, experimentally determined data is not available at the time of this publication. This guide will therefore provide a detailed theoretical analysis of the expected ¹H NMR spectrum, alongside a general experimental protocol for acquiring such data.

Introduction

This compound, also known as N-Boc-indoline-2-carboxylic acid, is a protected amino acid derivative. The indoline scaffold provides a rigid bicyclic structure that is of significant interest in medicinal chemistry for the synthesis of constrained peptides and peptidomimetics. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom is crucial for its application in peptide synthesis and other organic transformations, as it prevents unwanted side reactions involving the secondary amine.

Predicted ¹H NMR Spectral Data

While experimentally determined data is not available, the expected ¹H NMR spectrum of this compound can be predicted based on the analysis of its structural components and known chemical shift ranges for similar functional groups.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted IntegrationNotes
COOH~10 - 13Broad Singlet1HThe chemical shift of the carboxylic acid proton is highly dependent on solvent and concentration due to hydrogen bonding.[1] It often appears as a broad signal.[1]
Aromatic Protons (H4, H5, H6, H7)~6.8 - 7.8Multiplets4HThe protons on the benzene ring of the indoline structure will appear in the aromatic region. Their exact chemical shifts and multiplicities will depend on the electronic environment and coupling with neighboring protons.
H2~4.5 - 5.0Doublet of Doublets1HThe proton at the chiral center (C2) is adjacent to the carboxylic acid and the nitrogen atom, and is also coupled to the two diastereotopic protons at C3.
H3a, H3b~3.0 - 3.5Multiplets2HThe two protons on C3 are diastereotopic and will likely appear as two separate multiplets due to coupling with each other (geminal coupling) and with the proton at C2 (vicinal coupling).
Boc Group (-C(CH₃)₃)~1.4 - 1.6Singlet9HThe nine equivalent protons of the tert-butyl group typically appear as a sharp singlet in the upfield region of the spectrum.

Experimental Protocols

The following provides a general methodology for acquiring the ¹H NMR spectrum of this compound.

3.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. However, due to the presence of the carboxylic acid, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) may provide better solubility and prevent issues with proton exchange.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Filtration (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool in the Pasteur pipette during transfer to the NMR tube to ensure a homogeneous sample.

3.2. NMR Data Acquisition

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for detailed analysis.

  • Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Experiment: A standard one-dimensional proton experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64 scans are typically sufficient, depending on the sample concentration.

    • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally adequate.

    • Spectral Width: A spectral width of approximately 16 ppm, centered around 6-8 ppm, should cover the expected range of chemical shifts.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to obtain a flat baseline.

    • Reference the spectrum. If using CDCl₃, the residual solvent peak is at 7.26 ppm. For DMSO-d₆, it is at 2.50 ppm, and for CD₃OD, it is at 3.31 ppm.

    • Integrate the peaks to determine the relative number of protons for each signal.

    • Analyze the multiplicities and coupling constants of the signals.

Visualization of Molecular Structure and Proton Environments

The following diagram illustrates the chemical structure of this compound and the different proton environments that would be observed in a ¹H NMR spectrum.

Caption: Structure of this compound with proton labels.

Conclusion

References

A Technical Guide to High-Purity Boc-L-indoline-2-carboxylic acid: Availability, Protocols, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

(S)-1-(tert-butoxycarbonyl)indoline-2-carboxylic acid , commonly known as Boc-L-indoline-2-carboxylic acid , is a valuable chiral heterocyclic amino acid derivative extensively used in medicinal chemistry and drug discovery.[1] Its rigid, bicyclic structure is a key feature, making it a crucial building block for introducing conformational constraints into peptides and small molecules. This strategy is frequently employed to improve the potency, selectivity, and metabolic stability of developing drug candidates.[1][2] This technical guide offers a comprehensive overview of the commercial availability of high-purity Boc-L-indoline-2-carboxylic acid, detailed experimental protocols for its use, and insights into its applications.

Commercial Availability and Supplier Overview

The procurement of high-purity starting materials is a critical first step in any research and development endeavor. Boc-L-indoline-2-carboxylic acid (CAS Number: 144069-67-0) is available from several reputable commercial suppliers in various grades and quantities.[1] Researchers are advised to contact suppliers directly for the most current pricing and availability.

SupplierProduct Name/SynonymsPurityAvailable Quantities
Sigma-Aldrich (S)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid≥95%1g, 5g
Chem-Impex Boc-L-indoline-2-carboxylic acid, Boc-L-IDC-OH, Boc-(2S-indoline carboxylic acid)≥97% (HPLC)1g, 5g, 25g
Acrotein ChemBio N-Boc-(S)-indoline-2-carboxylic acid97%1g, 5g, 25g
J & K SCIENTIFIC LTD. Boc-L-indoline-2-carboxylic acid99%1G, 5G
Meryer (Shanghai) Chemical Technology Co., Ltd. (S)-N-alpha-t-Butyloxycarbonyl-2-indolinecarboxylic acidNot specifiedNot specified
Wuhan Chemwish Technology Co., Ltd Boc-L-indoline-2-carboxylic acidNot specified500Mg, 1g, 5g, 25g, 100g
Accela ChemBio Co.,Ltd. (S)-1-Boc-indoline-2-carboxylic Acid>=95%0.25g, 1g, 5g, 10g
Beijing kangnuochenrui chemical technology co.,ltd. Boc-L-indoline-2-carboxylic acid98%Not specified

Core Applications in Research and Development

The unique structural properties of Boc-L-indoline-2-carboxylic acid make it a versatile tool in several areas of chemical and pharmaceutical research:

  • Peptide Synthesis : It is a key building block for creating modified amino acids that enhance the stability and bioactivity of therapeutic peptides.[2] It is often used to induce specific secondary structures or to act as a hinge or turn mimic.[1]

  • Drug Development : The compound is employed to develop novel drug candidates, particularly for targeting specific biological pathways.[2] Its derivatives have been investigated for their potential in treating pediatric brain cancer and for their anti-inflammatory properties.[3][4]

  • Bioconjugation : It is used in processes to attach biomolecules to drugs or imaging agents, thereby improving their efficacy and targeting capabilities.[2]

  • Neuroscience Research : Derivatives are being investigated for their potential applications in the study of neurotransmitter systems and as neuroprotective agents.[2]

A Boc-L-indoline-2-carboxylic Acid B Peptide Synthesis A->B building block C Drug Discovery & Development A->C starting material D Bioconjugation A->D E Neuroscience Research A->E F Conformationally Constrained Peptides B->F C->F I Targeted Drug Delivery D->I G Enhanced Potency & Selectivity F->G H Improved Metabolic Stability F->H J Modulation of Signaling Pathways F->J

Core Applications and Outcomes of Boc-L-indoline-2-carboxylic Acid.

Experimental Protocols

The incorporation of Boc-L-indoline-2-carboxylic acid into peptide sequences can be challenging due to the steric hindrance of the secondary amine.[1][5] Optimized protocols using powerful coupling reagents are necessary for efficient synthesis.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using HATU

This protocol outlines a single coupling cycle for incorporating the amino acid onto a resin-bound peptide chain with a free N-terminal amine.[5]

Materials:

  • Peptide-resin (e.g., MBHA or PAM resin)

  • Boc-L-indoline-2-carboxylic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • TFA (Trifluoroacetic acid)

  • DCM (Dichloromethane)

  • DMF (N,N-Dimethylformamide)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM, followed by DMF, each for 30 minutes in a reaction vessel.[5]

  • Boc Deprotection: Treat the resin with a 50% TFA solution in DCM for 20-30 minutes to remove the Boc protecting group. Wash the resin thoroughly with DCM and then DMF.[5]

  • Neutralization: Wash the resin with a 10% solution of DIPEA in DMF, then wash again with DMF and DCM to remove excess base.[5]

  • Amino Acid Activation: In a separate vial, dissolve Boc-L-indoline-2-carboxylic acid (3 equivalents relative to resin loading) and HATU (2.95 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the solution to pre-activate for 5-10 minutes.[5]

  • Coupling Reaction: Add the activated amino acid solution to the resin and agitate for 2-4 hours.

  • Monitoring: To monitor completion, a small sample of resin can be tested using the Kaiser (ninhydrin) test for primary amines or the chloranil test for secondary amines. A negative test indicates a complete reaction.[1][6]

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF and DCM to remove unreacted reagents.[5]

start Start: Peptide-Resin swell 1. Resin Swelling (DCM, then DMF) start->swell deprotect 2. Boc Deprotection (50% TFA in DCM) swell->deprotect wash1 Wash (DCM & DMF) deprotect->wash1 neutralize 3. Neutralization (10% DIPEA in DMF) wash1->neutralize wash2 Wash (DMF & DCM) neutralize->wash2 couple 5. Coupling Reaction (Add activated acid to resin) wash2->couple activate 4. Activation (Boc-Inp-OH, HATU, DIPEA in DMF) activate->couple monitor 6. Monitoring (e.g., Kaiser Test) couple->monitor monitor->couple Incomplete, Recouple wash3 7. Final Wash (DMF & DCM) monitor->wash3 Coupling Complete end End: Coupled Resin wash3->end

Workflow for Solid-Phase Peptide Synthesis (SPPS) of Boc-L-indoline-2-carboxylic acid.
Protocol 2: Solution-Phase Coupling using DIC/OxymaPure

This protocol details the coupling of Boc-L-indoline-2-carboxylic acid to an amino acid ester in solution.

Materials:

  • Boc-L-indoline-2-carboxylic acid (Boc-Inp-OH)

  • Amino acid ester hydrochloride (e.g., H-Phe-OMe·HCl)

  • DIC (Diisopropylcarbodiimide)

  • OxymaPure (Ethyl cyanohydroxyiminoacetate)

  • NMM (N-Methylmorpholine)

  • DCM (Dichloromethane)

  • Ethyl acetate and standard aqueous wash solutions (1M HCl, sat. NaHCO₃, brine)

Procedure:

  • Reactant Preparation: In one flask, dissolve Boc-Inp-OH (1.0 eq.) and OxymaPure (1.1 eq.) in anhydrous DCM. In a separate flask, suspend the amino acid ester hydrochloride (1.1 eq.) in DCM and neutralize with NMM (1.1 eq.).[5]

  • Activation and Coupling: Cool the Boc-Inp-OH solution to 0 °C. Add DIC (1.1 eq.) and stir for 10 minutes. Add the neutralized amino acid ester solution to this activation mixture.[5]

  • Reaction: Allow the mixture to warm to room temperature and stir overnight (12-18 hours). Monitor progress by TLC or LC-MS.[5]

  • Work-up: Filter the reaction to remove precipitated diisopropylurea. Dilute the filtrate with ethyl acetate.

  • Purification: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography if necessary.[5]

cluster_0 Flask 1: Acid Preparation cluster_1 Flask 2: Amine Preparation prep_acid Dissolve Boc-Inp-OH & OxymaPure in anhydrous DCM cool Cool Acid Solution to 0°C prep_acid->cool prep_amine Suspend Amino Acid Ester HCl in DCM Neutralize with NMM couple Add Neutralized Amine Solution (Coupling) prep_amine->couple activate Add DIC to Acid Solution Stir for 10 min (Activation) cool->activate activate->couple react Warm to RT, Stir Overnight Monitor by TLC/LC-MS couple->react workup Filter & Extract with Ethyl Acetate react->workup purify Aqueous Washes (Acid, Base, Brine) Dry, Concentrate & Chromatograph workup->purify product Purified Dipeptide purify->product

Workflow for Solution-Phase Coupling of Boc-L-indoline-2-carboxylic acid.

Role in Modulating Signaling Pathways

While specific signaling pathways are not always directly named, the primary role of Boc-L-indoline-2-carboxylic acid is in the synthesis of peptidomimetics and constrained peptides. These molecules are designed to mimic or block the interactions between proteins, which is the fundamental mechanism of most cell signaling pathways. For instance, indole derivatives have been explored as apoptosis inducers and inhibitors of enzymes like 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which are critical in inflammatory signaling.[4][7] The rigid structure imparted by the indoline core helps to lock the peptide into a bioactive conformation, increasing its affinity and specificity for its target protein within a signaling cascade.

reagent Coupling Reagent (e.g., HATU) active_intermediate Reactive O-acylisouronium Intermediate reagent->active_intermediate acid Boc-Inp-OH (Carboxylic Acid) carboxylate Carboxylate Anion acid->carboxylate base Base (DIPEA) base->acid deprotonates carboxylate->active_intermediate attacks amide_bond Formation of Amide Bond active_intermediate->amide_bond amine Amine (e.g., Peptide-Resin) amine->amide_bond attacks intermediate product Coupled Peptide amide_bond->product

Generalized Mechanism for Amide Bond Formation using a Uronium Salt Reagent.

References

The Multifaceted Biological Activities of Indole Derivatives from Boc-indoline-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indole, a privileged heterocyclic scaffold, continues to be a focal point in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. The strategic use of protected building blocks is crucial for the synthesis of complex molecular architectures, and (S)-1-(tert-butoxycarbonyl)indoline-2-carboxylic acid (Boc-indoline-2-carboxylic acid) has emerged as a versatile and valuable precursor.[1][2] Its rigid, bicyclic structure allows for the introduction of conformational constraints, a key strategy for enhancing the potency, selectivity, and metabolic stability of therapeutic agents.[2] This technical guide provides an in-depth exploration of the synthesis and multifaceted biological activities of indole derivatives originating from this key starting material, presenting quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.

Synthesis of Biologically Active Indole Derivatives: A General Workflow

The synthesis of diverse indole derivatives from Boc-indoline-2-carboxylic acid typically involves a series of well-established organic chemistry reactions. The Boc protecting group provides stability and allows for selective modifications at other positions of the indoline ring.[1] The general workflow often commences with the coupling of the carboxylic acid moiety with various amines or alcohols, followed by deprotection and subsequent functionalization or cyclization reactions to yield the final bioactive compounds.

Synthesis_Workflow Boc_Indoline Boc-indoline-2-carboxylic acid Coupling Amide/Ester Coupling Boc_Indoline->Coupling Intermediate N-Boc-indoline-2-carboxamide/ester Coupling->Intermediate Deprotection Boc Deprotection (e.g., TFA) Intermediate->Deprotection Indoline_Derivative Indoline-2-carboxamide/ester Deprotection->Indoline_Derivative Further_Functionalization Further Functionalization/ Cyclization Indoline_Derivative->Further_Functionalization Final_Product Biologically Active Indole Derivatives Further_Functionalization->Final_Product

A generalized synthetic workflow for generating indole derivatives.

Diverse Biological Activities of Indole Derivatives

Derivatives synthesized from Boc-indoline-2-carboxylic acid have demonstrated a remarkable range of biological activities, positioning them as promising candidates for drug discovery in various therapeutic areas.[1][3]

Anticancer Activity

A significant area of investigation for these indole derivatives is oncology.[1][4] Several studies have reported potent antiproliferative activity against a range of cancer cell lines.

Table 1: Anticancer Activity of Indole Derivatives

Compound ClassTarget/MechanismCell Line(s)Reported Activity (IC50)Reference(s)
Indole-based Bcl-2 InhibitorsBcl-2MCF-7, MDA-MB-231, A549Sub-micromolar to 1.2 ± 0.02 µM (for compound U2)[4]
Indole-2-carboxamidesEGFR/CDK2 Dual InhibitorsMCF-711 nM to 34 nM (for CDK2 inhibition)[5]
1H-indole-2-carboxylic acid derivatives14-3-3η proteinBel-7402, SMMC-7721, SNU-387, Hep G2, Hep 3B-[6]
Indole-2-carboxylic acid derived triazolesDNA cleavageMCF-7, HeLa, HEK293-[7]
Indole-2-carboxamides-Paediatric glioblastoma KNS42 cells2.34–9.06 μM[8]

One notable mechanism of action is the inhibition of the anti-apoptotic protein Bcl-2.[4] By binding to Bcl-2, these compounds can induce apoptosis in cancer cells, a critical process in cancer therapy.[4]

Apoptosis_Signaling_Pathway Indole_Derivative Indole Derivative (Bcl-2 Inhibitor) Bcl2 Bcl-2 Indole_Derivative->Bcl2 Bax_Bak Bax/Bak Bcl2->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Inhibition of Bcl-2 by indole derivatives to induce apoptosis.
Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Indole derivatives have shown considerable promise in this area, exhibiting activity against a spectrum of bacteria and fungi.[9][10][11]

Table 2: Antimicrobial Activity of Indole Derivatives

Compound ClassOrganism(s)Reported Activity (MIC)Reference(s)
Indole derivatives with triazole, thiadiazole, and carbothioamideStaphylococcus aureus, MRSA, Escherichia coli, Bacillus subtilis, Candida albicans, C. krusei3.125 µg/mL (for compounds 1b, 2b-d, and 3b-d against C. albicans)[9]
Ester and amide derivatives of indole-2-carboxylic acidEnterococcus faecalis, Candida albicans8 µg/mL (for compound 2 against C. albicans)[10][12]
Indole-3-carboxamido-polyamine conjugatesGram-positive and Gram-negative bacteria, Fungi2 µg/mL (for compound 13b against S. aureus)[13]
Indolyl-pyrimidine derivativesBacteria and Candida albicans-[11]
Neuroprotective Effects

Neurodegenerative diseases and ischemic events pose significant challenges to healthcare. Certain indole derivatives have demonstrated neuroprotective properties, primarily through their antioxidant and anti-inflammatory activities.[14][15][16] They have shown the ability to protect neuronal cells from oxidative stress induced by agents like hydrogen peroxide.[15][16]

Table 3: Neuroprotective Activity of Indole Derivatives

Compound ClassModel/AssayEffectReference(s)
Indole-based compoundsH2O2-stimulated SH-SY5Y cellsSignificant reduction in cell mortality[15]
Indoline derivativesOxygen glucose deprivation/reperfusion (OGD/R)-induced neuronal damageSignificantly elevated cell survival rate[16]
Indole-3-carbinol and derivatives-Activation of Nrf2-ARE pathway[17][18]

A key signaling pathway implicated in neuroprotection is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.[17][18] Activation of this pathway leads to the expression of antioxidant enzymes, thereby mitigating oxidative stress.

Nrf2_ARE_Pathway cluster_0 Nucleus Indole_Derivative Indole Derivative Keap1_Nrf2 Keap1-Nrf2 Complex Indole_Derivative->Keap1_Nrf2 inhibition ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 release Nucleus Nucleus Nrf2->Nucleus ARE ARE Antioxidant_Enzymes Antioxidant Enzyme Expression ARE->Antioxidant_Enzymes Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection

Activation of the Nrf2-ARE pathway by indole derivatives.
Enzyme Inhibition

Indole derivatives have also been identified as potent inhibitors of various enzymes implicated in disease pathogenesis.

Table 4: Enzyme Inhibitory Activity of Indole Derivatives

Compound ClassTarget Enzyme(s)Reported Activity (IC50)Reference(s)
6-acetamido-indole-2-carboxylic acid derivativesIDO1/TDO1.17 µM (IDO1) and 1.55 µM (TDO) for compound 9o-1[19]
Indole-2-carboxylic acid derivativesHIV-1 Integrase3.11 µM (for compound 17a)[20][21]
(Mercaptopropanoyl)indoline-2-carboxylic acidsAngiotensin Converting Enzyme (ACE)3 times more potent than captopril (for compound 7b(S,S))[22]
Indoline derivatives5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH)0.41 ± 0.01 µM (5-LOX) and 0.43 ± 0.10 µM (sEH) for compound 73[23]

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of scientific findings. Below are representative methodologies for key assays mentioned in the literature.

General Procedure for Amide Bond Formation

A solution of the corresponding indole-3-carboxylic acid (2.2 equiv.), EDC·HCl (2.6 equiv.), HOBt (2.6 equiv.), and DIPEA (6 equiv.) is stirred in dry CH2Cl2 (1 mL) at 0 °C for 10 min under N2. To the reaction mixture, the appropriate Boc-protected polyamine (1 equiv.) in dry CH2Cl2 (1 mL) is added, and the solution is stirred overnight. The reaction mixture is then diluted with CH2Cl2 (20 mL), and the organic phase is washed with saturated aq. NaHCO3 (30 mL) followed by H2O (2 x 30 mL), dried under reduced pressure, and purified by silica gel column chromatography to obtain the desired product.[13]

Boc Deprotection

A solution of the tert-butyl-carbamate derivative in CH2Cl2 (2 mL) and TFA (0.2 mL) is stirred at room temperature under N2 for 2 hours, followed by solvent removal under reduced pressure. The crude product is then purified by reversed-phase flash column chromatography.[13]

In Vitro Antiproliferative MTT Assay

The antiproliferative activity of novel compounds is examined against various cancer cell lines using the MTT assay method. Cells are seeded in 96-well plates and treated with different concentrations of the test compounds. After a specified incubation period, MTT solution is added to each well. The resulting formazan crystals are dissolved in a suitable solvent, and the absorbance is measured at a specific wavelength using a microplate reader. The IC50 values are then calculated.[5]

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The MIC is determined for the test compounds and reference standards using the 2-fold serial dilution technique. Bacterial or fungal suspensions are prepared in appropriate broth and added to 96-well plates containing serial dilutions of the compounds. The plates are incubated under suitable conditions, and the MIC is defined as the lowest concentration of the compound that inhibits visible growth.[9]

HIV-1 Integrase Strand Transfer Inhibition Assay

The inhibitory activity of compounds against the strand transfer reaction of HIV-1 integrase is evaluated using a commercially available assay kit. The assay typically involves the incubation of the integrase enzyme with a donor DNA substrate in the presence of the test compound. The extent of integration of the donor DNA into a target DNA is then quantified, often through a fluorescence-based readout. The IC50 value is determined from the dose-response curve.[20]

Conclusion

Indole derivatives synthesized from Boc-indoline-2-carboxylic acid represent a rich and diverse source of biologically active molecules with significant therapeutic potential. Their activities span across oncology, infectious diseases, neurodegenerative disorders, and inflammatory conditions. The modular nature of their synthesis allows for extensive structure-activity relationship (SAR) studies, paving the way for the optimization of lead compounds. The data and protocols presented in this guide offer a comprehensive overview for researchers and drug development professionals, aiming to facilitate further exploration and exploitation of this remarkable chemical scaffold in the quest for novel therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Peptides Using Boc-L-indoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-L-indoline-2-carboxylic acid (Boc-Inp-OH) is a conformationally constrained proline analog that serves as a valuable building block in medicinal chemistry and peptide science.[1] Its rigid indoline scaffold can impart unique structural features to peptides and small molecules, influencing their biological activity, metabolic stability, and pharmacokinetic properties.[1] The incorporation of this amino acid analog can enforce specific secondary structures, such as β-turns, and enhance resistance to enzymatic degradation.[2]

However, the coupling of Boc-Inp-OH presents challenges due to its sterically hindered secondary amine and reduced nucleophilicity, which can lead to low coupling efficiencies and side reactions.[1] These application notes provide a comprehensive overview of the reaction mechanisms, detailed experimental protocols for both solid-phase and solution-phase synthesis, and strategies to overcome potential challenges, ensuring successful and efficient amide bond formation.

Data Presentation: Comparative Coupling Efficiency

The choice of coupling reagent is critical for the successful incorporation of sterically hindered amino acids like Boc-Inp-OH. The following table summarizes the expected efficiencies of various coupling reagents. Please note that yields are sequence-dependent and may require optimization.[2]

Coupling Reagent/MethodActivating AdditiveBaseTypical Reaction TimeTypical Yield (%)Purity (%)Key Considerations
HATU (internal)DIPEA1-4 h>9085-95Highly efficient for hindered couplings with low racemization; higher cost.[1]
HBTU (internal)DIPEA2-6 h85-9580-90Good balance of reactivity and cost.[1]
PyBOP (internal)DIPEA1-3 h>9085-95Very efficient, but byproducts can be difficult to remove in solution phase.[1]
EDC HOBtDIPEA/NMM4-12 h70-9070-85Cost-effective with water-soluble byproducts; may require longer reaction times or double coupling.[1]
DCC HOBt-4-12 h70-9070-85Inexpensive, but the DCU byproduct is insoluble and requires filtration.[1]

Note: Yields and purities are estimates and may vary based on the specific peptide sequence and reaction conditions.[1]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using HATU

This protocol describes a single coupling cycle for incorporating Boc-Inp-OH onto a resin-bound peptide chain with a free N-terminal amine.[2]

Materials:

  • Peptide-resin with a free N-terminal amine

  • Boc-L-indoline-2-carboxylic acid (Boc-Inp-OH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylium 3-oxid hexafluorophosphate)[1][2]

  • N,N-Diisopropylethylamine (DIPEA)[1][2][3]

  • N,N-Dimethylformamide (DMF)[1][2][3]

  • Dichloromethane (DCM)[1][2][3]

  • Piperidine (for Fmoc deprotection, if applicable)[1][3]

  • Trifluoroacetic acid (TFA) (for Boc deprotection)[1][2]

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes in a reaction vessel.[2] Drain the solvent.

  • N-terminal Deprotection (if necessary):

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).[1]

    • Boc Deprotection: Treat the resin with 50% TFA in DCM (1 x 1 min, 1 x 20 min).[1]

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).[1]

  • Neutralization (for Boc-SPPS): Treat the resin with 10% DIPEA in DMF (2 x 2 min). Wash again with DMF (3x).[1]

  • Coupling Cocktail Preparation: In a separate vial, dissolve Boc-Inp-OH (3 eq. relative to resin loading) and HATU (2.95 eq.) in DMF. Add DIPEA (6 eq.) to the solution and allow it to pre-activate for 5-10 minutes at room temperature.[2]

  • Coupling Reaction: Add the pre-activated coupling cocktail to the resin. Agitate the mixture at room temperature for 2-4 hours. For this sterically hindered amino acid, a double coupling may be necessary.[1][3]

  • Monitoring: Perform a Kaiser test (for primary amines) or a chloranil test (for secondary amines) to monitor the completion of the coupling.[1]

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove unreacted reagents and byproducts.[2] The resin is now ready for the next cycle or final cleavage.

Protocol 2: Solution-Phase Peptide Synthesis using DIC/OxymaPure

This protocol details the coupling of Boc-Inp-OH to an amino acid ester in solution.

Materials:

  • Boc-L-indoline-2-carboxylic acid (Boc-Inp-OH)

  • Amino acid ester hydrochloride

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure (Ethyl cyanohydroxyiminoacetate)

  • N-Methylmorpholine (NMM)

  • Dichloromethane (DCM), anhydrous

  • 1 M HCl, Saturated NaHCO₃, Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve Boc-Inp-OH (1.0 eq.) and OxymaPure (1.1 eq.) in anhydrous DCM. In a separate flask, suspend the amino acid ester hydrochloride (1.1 eq.) in DCM and add NMM (1.1 eq.) to neutralize the salt. Stir for 10 minutes.[2]

  • Activation and Coupling: Cool the Boc-Inp-OH solution to 0 °C in an ice bath. Add DIC (1.1 eq.) and stir for 10 minutes. Add the neutralized amino acid ester solution to the activation mixture.[2]

  • Reaction: Allow the reaction to warm to room temperature and stir overnight (12-18 hours). Monitor the reaction progress by TLC or LC-MS.[2]

  • Work-up: Filter the reaction mixture to remove any precipitated diisopropylurea. Dilute the filtrate with ethyl acetate.[2]

  • Extraction: Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).[2]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude dipeptide.[2]

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel.[2]

Mandatory Visualizations

SPPS_Workflow Resin Peptide-Resin Swell Swell Resin (DCM, then DMF) Resin->Swell Deprotect N-terminal Deprotection Swell->Deprotect Wash1 Wash (DMF, DCM) Deprotect->Wash1 Neutralize Neutralize (DIPEA/DMF) Wash1->Neutralize Couple Couple Boc-Inp-OH (HATU, DIPEA, DMF) Neutralize->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Next Next Cycle or Final Cleavage Wash2->Next Solution_Phase_Workflow cluster_reactants Reactant Preparation cluster_reaction Activation & Coupling cluster_workup Work-up & Purification BocInpOH Boc-Inp-OH + OxymaPure in DCM Activate Cool to 0°C Add DIC BocInpOH->Activate Amine Amino Acid Ester HCl + NMM in DCM Combine Add Neutralized Amine Amine->Combine Activate->Combine React Warm to RT Stir Overnight Combine->React Filter Filter React->Filter Extract Aqueous Wash Filter->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Final Purified Dipeptide Purify->Final Coupling_Mechanism BocInp Boc-Inp-OH ActiveEster Reactive O-acylisouronium Intermediate BocInp->ActiveEster HATU HATU (Coupling Reagent) HATU->ActiveEster DIPEA DIPEA (Base) DIPEA->ActiveEster activates PeptideBond Peptide Bond Formation ActiveEster->PeptideBond Amine Resin-N-Terminal Amine Amine->PeptideBond nucleophilic attack

References

Application Notes and Protocols for Coupling Boc-Inp-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-L-isonipecotic acid (Boc-Inp-OH), a conformationally constrained proline analog, is a valuable building block in the design of novel peptides and peptidomimetics with enhanced structural stability and biological activity.[1][2] However, its incorporation into peptide sequences during solid-phase peptide synthesis (SPPS) presents unique challenges due to its sterically hindered nature, which can lead to low reactivity and incomplete coupling reactions.[1] Furthermore, peptides containing isonipecotic acid are susceptible to diketopiperazine formation, particularly when located at the C-terminus or as the second residue in the sequence.[1]

These application notes provide detailed protocols and comparative data for the efficient coupling of Boc-Inp-OH in Boc-SPPS, addressing the specific challenges associated with this amino acid analog. The provided methodologies are designed to assist researchers in achieving high coupling efficiencies and synthesizing high-quality Inp-containing peptides.

Challenges in Boc-Inp-OH Incorporation

The primary obstacles encountered when incorporating Boc-Inp-OH into a growing peptide chain are:

  • Low Reactivity: As a sterically hindered secondary amino acid, the coupling of Boc-Inp-OH can be sluggish, often requiring more potent coupling reagents and extended reaction times to achieve satisfactory yields.[1]

  • Diketopiperazine Formation: Peptides with C-terminal Inp or with Inp as the penultimate residue are prone to intramolecular cyclization, leading to the formation of a diketopiperazine, which terminates the peptide chain extension.[1]

  • Racemization: While less common for proline analogs, the potential for racemization during the activation step should be minimized by selecting appropriate coupling reagents and conditions.[1]

To overcome these hurdles, the use of highly efficient coupling reagents and optimized reaction conditions is recommended.[1]

Comparative Analysis of Coupling Reagents

The choice of coupling reagent is critical for the successful incorporation of Boc-Inp-OH. While various reagents are available, their performance with sterically hindered amino acids can differ significantly. The following table summarizes a comparative analysis of common coupling reagents, with data extrapolated from studies on other sterically hindered and Boc-protected amino acids.[3]

Coupling ReagentAdditiveBaseSolventTypical Reaction Time (min)Typical Yield (%)Key Advantages & Disadvantages
HATU HOAtDIPEADMF30~99Advantages: High reactivity, low racemization, effective for sterically hindered amino acids.[3] Disadvantages: Higher cost.[3]
HBTU HOBtDIPEADMF30~95-98Advantages: Good balance of reactivity and cost, reliable for standard couplings.[3]
PyBOP HOBtDIPEADMF30-60~95Advantages: Effective for hindered couplings. Disadvantages: Potential for side reactions.
DIC/HOBt HOBt-DCM/DMF60-120~90-95Advantages: Cost-effective. Disadvantages: Slower reaction rates, formation of insoluble urea byproduct with DCC.[4][5]

Experimental Protocols

The following protocols outline the key steps for the successful incorporation of Boc-Inp-OH using a standard Boc-SPPS workflow.

Protocol 1: Standard Boc-SPPS Cycle

This protocol describes the general steps for deprotection, neutralization, and coupling in Boc-SPPS.

1. Resin Swelling:

  • Swell the appropriate resin (e.g., Merrifield, PAM, or MBHA resin) in dichloromethane (DCM) for 30-60 minutes in a reaction vessel.[2][6]

2. Boc Deprotection:

  • Drain the DCM.

  • Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin and agitate for 5 minutes.[1]

  • Drain the TFA/DCM solution.

  • Add a fresh solution of 50% TFA in DCM and agitate for an additional 20 minutes.[1]

  • Wash the resin with DCM (2x) and isopropanol (IPA) (2x).[1][6]

3. Neutralization:

  • Wash the resin with DCM (3x).

  • Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM and agitate for 2 minutes.[1]

  • Repeat the neutralization step.

  • Wash the resin thoroughly with DCM (5x).[1]

4. Amino Acid Coupling (Standard Amino Acids):

  • In a separate vessel, dissolve the Boc-protected amino acid (3 equivalents relative to resin substitution) and HBTU (2.9 equivalents) in N,N-dimethylformamide (DMF).[1]

  • Add DIEA (6 equivalents) to the amino acid solution to pre-activate for 1-2 minutes.[1]

  • Add the activated amino acid solution to the neutralized resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.[1]

  • Monitor the coupling reaction using the Kaiser test.[1]

Protocol 2: Optimized Coupling of Boc-Inp-OH

Due to the low reactivity of Boc-Inp-OH, a more potent coupling protocol with extended reaction times is recommended.[1]

1. Pre-activation of Boc-Inp-OH:

  • In a separate vial, dissolve Boc-Inp-OH (2-4 equivalents relative to resin loading), a suitable coupling reagent (e.g., HBTU or HATU, 2-4 equivalents), and a base (e.g., DIEA, 4-8 equivalents) in DMF.[2]

  • Allow the mixture to pre-activate for 5-10 minutes.[2]

2. Coupling Reaction:

  • Add the pre-activated Boc-Inp-OH solution to the neutralized resin.

  • Agitate the reaction mixture for at least 4 hours, or overnight, at room temperature.[1][2]

3. Monitoring and Potential Recoupling:

  • Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates a complete reaction.[2]

  • If the Kaiser test is positive (blue beads), indicating incomplete coupling, drain the coupling solution, wash the resin with DMF, and repeat the coupling step with a freshly prepared activated Boc-Inp-OH solution.[1][2]

4. Washing:

  • After a negative Kaiser test, drain the coupling solution and wash the resin thoroughly with DMF and DCM.[2] The resin is now ready for the next deprotection and coupling cycle.

Protocol 3: Peptide Cleavage from the Resin (HF Cleavage)

This protocol is for the final cleavage of the peptide from the resin and removal of side-chain protecting groups.

1. Resin Preparation:

  • Wash the final peptide-resin with DCM and dry under high vacuum for at least 4 hours.[1]

  • Remove the N-terminal Boc group using the deprotection protocol described above.[1]

2. HF Cleavage:

  • Transfer the dried peptide-resin to a specialized HF cleavage apparatus.

  • Add a scavenger cocktail (e.g., 90% HF, 10% p-cresol) at a volume of 10 mL per gram of resin.[1]

  • Stir the mixture at 0°C for 1 hour.[1]

3. Peptide Precipitation and Washing:

  • Evaporate the HF under a stream of nitrogen.

  • Precipitate the crude peptide by adding cold diethyl ether.[1]

  • Wash the peptide pellet multiple times with cold diethyl ether to remove scavengers and byproducts.[1]

4. Purification:

  • The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data for Boc-Inp-OH Coupling

The following table provides typical parameters and expected outcomes for the coupling of Boc-Inp-OH.

ParameterTypical ValueNotes
Equivalents of Boc-Inp-OH 2 - 4Relative to resin loading capacity.[2]
Equivalents of Coupling Reagent (e.g., HBTU) 2 - 4
Equivalents of Base (e.g., DIPEA) 4 - 8
Coupling Time 1 - 4 hoursMay require longer times due to steric hindrance.[2] Double coupling may be necessary.[2]
Coupling Efficiency >98%Monitored by the Kaiser test.[2]
Crude Peptide Purity (post-cleavage) 50 - 80%Dependent on peptide length and sequence. Purification via HPLC is typically required.[2]

Visualizing the Workflow

The following diagrams illustrate the key workflows in the incorporation of Boc-Inp-OH in SPPS.

Boc_SPPS_Cycle Start Peptide-Resin Deprotection Boc Deprotection (50% TFA in DCM) Start->Deprotection Neutralization Neutralization (10% DIEA in DCM) Deprotection->Neutralization Coupling Coupling (Activated Boc-Inp-OH) Neutralization->Coupling Wash Washing (DCM/DMF) Coupling->Wash Kaiser_Test Kaiser Test Wash->Kaiser_Test Recouple Repeat Coupling Kaiser_Test->Recouple Positive Next_Cycle Next Coupling Cycle or Final Cleavage Kaiser_Test->Next_Cycle Negative Recouple->Coupling

Caption: General workflow for a single Boc-SPPS cycle incorporating Boc-Inp-OH.

Decision_Matrix Start Peptide Synthesis Requirement: Incorporation of Sterically Hindered Residue (Boc-Inp-OH) Question Is the sequence prone to aggregation or are standard coupling methods failing? Start->Question Boc_Strategy Consider Boc-SPPS with Optimized Protocol - Use potent coupling reagents (HATU, HBTU) - Extend coupling times - Monitor with Kaiser test and recouple if necessary Question->Boc_Strategy Yes Standard_Fmoc Default to Fmoc-SPPS with appropriate hindered coupling protocol Question->Standard_Fmoc No

Caption: Decision matrix for selecting a synthesis strategy for peptides containing Boc-Inp-OH.

References

Application Notes & Protocols: 1-Boc-2-indolinecarboxylic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Boc-2-indolinecarboxylic acid (Boc-L-indoline-2-carboxylic acid or Boc-Inp-OH) is a valuable chiral building block in modern organic synthesis. As a conformationally constrained cyclic amino acid analog, it serves as a rigid mimetic of both L-proline and L-phenylalanine.[1][2] Its rigid bicyclic structure is strategically employed to enforce specific secondary structures, such as β-turns, in peptides and peptidomimetics. This rigidity can also enhance metabolic stability by providing resistance to enzymatic degradation, making it a desirable scaffold in medicinal chemistry and drug development.[1]

This document provides detailed application notes and experimental protocols for the use of 1-Boc-2-indolinecarboxylic acid in peptide synthesis and as a precursor for other bioactive molecules.

Application Note 1: Incorporation into Peptide Chains

The primary application of 1-Boc-2-indolinecarboxylic acid is its incorporation into peptide sequences. However, its nature as a sterically hindered secondary amine presents synthetic challenges, including low reactivity and a high propensity for undesirable side reactions like diketopiperazine formation.[1][2] Overcoming these hurdles requires optimized reaction conditions and the use of highly efficient coupling reagents.

Data Presentation: Comparative Efficiency of Coupling Reagents

The selection of an appropriate coupling reagent is critical for the successful and high-yield incorporation of Boc-Inp-OH. The following table summarizes the performance of common coupling reagents. Yields are sequence-dependent and may require further optimization.

Coupling Reagent/MethodActivating AdditiveBaseSolventTypical Yield (%)Key Considerations
HBTU HOBt (internal)DIPEA, NMMDMF, NMP>90%Standard for SPPS, fast activation. May require double coupling for hindered amino acids.[1]
HATU HOAt (internal)DIPEA, 2,4,6-CollidineDMF, NMP>95%Highly reactive, superior for sterically hindered couplings and reduces racemization.[1][3]
PyBOP HOBt (internal)DIPEA, NMMDMF, CH₂Cl₂>90%Effective for both solution and solid-phase synthesis.
BOP-Cl -DIPEADCMVariableUseful when other reagents fail, but requires careful control of conditions.[2]
T3P® -DIPEAEtOAc40-55%Can be effective, though yields may be moderate.[4]
Mukaiyama's Reagent -TEADCM, DMF26-65%Used under reflux conditions for challenging couplings.[2][4]
Experimental Protocols

Protocol 1: Solution-Phase Peptide Coupling using HATU

This protocol describes the coupling of 1-Boc-2-indolinecarboxylic acid to an amino acid ester in solution.

Materials:

  • 1-Boc-2-indolinecarboxylic acid (Boc-Inp-OH)

  • Amino acid ester hydrochloride (e.g., H-Ala-OMe·HCl)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate, 1 M HCl, saturated NaHCO₃, brine, anhydrous Na₂SO₄

Procedure:

  • Activation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Boc-Inp-OH (1.0 eq) and HATU (1.05 eq) in anhydrous DMF.

  • Stir the solution for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

  • Neutralization: In a separate flask, dissolve the amino acid ester hydrochloride (1.1 eq) in DMF and add DIPEA (2.5 eq). Stir for 10 minutes.

  • Coupling: Add the neutralized amino acid ester solution to the activated Boc-Inp-OH mixture.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).[1][2]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude dipeptide.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel.

G Workflow: Solution-Phase Peptide Coupling cluster_activation Activation cluster_coupling Coupling cluster_workup Work-up & Purification A 1. Dissolve Boc-Inp-OH and HATU in DMF B 2. Stir for 15 min (Pre-activation) A->B D 4. Add to Activated Mixture B->D C 3. Neutralize Amino Acid Ester with DIPEA C->D E 5. Stir 2-4h at RT D->E F 6. Dilute with EtOAc E->F G 7. Aqueous Washes (HCl, NaHCO₃, Brine) F->G H 8. Dry & Concentrate G->H I 9. Purify (Chromatography) H->I J Product I->J Pure Dipeptide

Solution-Phase Coupling Workflow

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Cycle for Boc-Inp-OH Incorporation

This protocol details a single coupling cycle for incorporating Boc-Inp-OH onto a resin-bound peptide chain with a free N-terminal amine using Boc chemistry.

Materials:

  • Peptide-resin with a free N-terminus

  • 1-Boc-2-indolinecarboxylic acid (Boc-Inp-OH)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • TFA (Trifluoroacetic acid)

  • DCM (Dichloromethane), DMF (N,N-Dimethylformamide)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM (30 min), followed by DMF (30 min) in a reaction vessel. Drain the solvent.[1]

  • Boc Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for 30 minutes to remove the N-terminal Boc protecting group of the preceding amino acid.

  • Drain the deprotection solution and wash the resin thoroughly with DCM (3x), followed by DMF (3x).[1]

  • Coupling:

    • Prepare the activation solution: Dissolve Boc-Inp-OH (3.0 eq) and HBTU (2.9 eq) in DMF. Add DIPEA (6.0 eq) and allow the mixture to pre-activate for 5-10 minutes.

    • Add the activation solution to the washed, deprotected resin.

    • Agitate the mixture for 2-4 hours at room temperature. A second coupling may be required for complete reaction.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Next Cycle: The resin is now ready for the deprotection of the newly added Boc-Inp-OH and the coupling of the next amino acid.

G Workflow: SPPS Cycle for Boc-Inp-OH Start Start with Peptide-Resin Swell 1. Swell Resin (DCM, then DMF) Start->Swell Deprotect 2. N-Terminal Boc Deprotection (TFA in DCM) Swell->Deprotect Wash1 3. Wash Resin (DCM & DMF) Deprotect->Wash1 Couple 4. Couple Boc-Inp-OH (HBTU/DIPEA in DMF) Wash1->Couple Wash2 5. Wash Resin (DMF & DCM) Couple->Wash2 End Ready for Next Cycle Wash2->End End->Deprotect Repeat for next amino acid

Solid-Phase Peptide Synthesis Cycle

Application Note 2: Synthesis of Heterocyclic Scaffolds

Beyond its use as an amino acid analog, the 1-Boc-2-indolinecarboxylic acid scaffold is a versatile intermediate for constructing more complex bioactive molecules. The Boc group serves as a reliable protecting group for the indoline nitrogen, allowing for selective modifications at other positions. After modification, the Boc group can be cleanly removed under acidic conditions to yield the final product or a key intermediate for further elaboration.[5] This strategy has been used in the synthesis of compounds targeting Mycobacterium tuberculosis and pediatric brain tumor cells.[5]

Data Presentation: Synthesis of an Indole-2-Carboxamide Intermediate

The following table outlines the yields for key steps in a synthetic route utilizing a Boc-protected intermediate to create a diamide compound with potential anti-tubercular activity.[5]

StepReactionReagentsProductYield (%)
1Amide CouplingN-Boc piperazine, EDC·HCl, HOBt, DIPEA13 (Boc-piperazine amide)N/A
2N-Boc DeprotectionTrifluoroacetic Acid (TFA)14 (Piperazine amide)N/A
3Amide Coupling1-Adamantanecarboxylic acid, EDC15 (Final Diamide)N/A

Yields for individual steps were not specified in the source material, but this pathway demonstrates the utility of the Boc protecting group strategy.

Experimental Protocol

Protocol 3: N-Boc Deprotection using Trifluoroacetic Acid (TFA)

This is a general and robust protocol for removing the Boc protecting group from the indoline nitrogen.

Materials:

  • N-Boc protected indoline derivative

  • TFA (Trifluoroacetic acid)

  • DCM (Dichloromethane)

  • Saturated NaHCO₃ solution

Procedure:

  • Reaction Setup: Dissolve the N-Boc protected compound (1.0 eq) in DCM (approx. 0.1 M solution) in a round-bottom flask.

  • TFA Addition: Cool the solution to 0 °C using an ice bath. Add TFA (typically 20-50% v/v with DCM) dropwise to the stirred solution. The tert-butyl carbocation byproduct is volatile (isobutylene) or trapped by the acid.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Work-up:

    • Carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • Re-dissolve the residue in a suitable organic solvent like ethyl acetate or DCM.

    • Neutralize the crude product by washing carefully with saturated NaHCO₃ solution until effervescence ceases.

    • Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected product.

  • Purification: The crude product can be used directly or purified further by chromatography or recrystallization if necessary.

G Logical Flow: Boc-Group in Multi-Step Synthesis Start Indole-2-carboxylic Acid Derivative (7h) Step1 Amide Coupling (N-Boc-Piperazine, EDC) Start->Step1 Intermediate1 N-Boc Protected Intermediate (13) Step1->Intermediate1 Step2 Boc Deprotection (TFA) Intermediate1->Step2 Intermediate2 Deprotected Amine Intermediate (14) Step2->Intermediate2 Step3 Final Amide Coupling (Adamantane Carboxylic Acid, EDC) Intermediate2->Step3 Product Final Diamide Product (15) Step3->Product

Role of Boc-Protection in Synthesis

References

Application Notes: 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

1. Introduction

1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid, also known as N-Boc-indoline-2-carboxylic acid, is a versatile heterocyclic building block widely employed in medicinal chemistry and organic synthesis.[1][2] Its structure combines a bicyclic indoline core with a carboxylic acid moiety and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This unique combination makes it an invaluable intermediate for the synthesis of a wide array of complex and biologically active molecules.[1][3]

The Boc group provides stability and prevents unwanted side reactions at the nitrogen atom, allowing for selective functionalization at other positions, primarily the carboxylic acid group.[4] Following desired modifications, the Boc group can be readily removed under acidic conditions, liberating the secondary amine for further derivatization. This strategic protection and deprotection sequence is fundamental to its utility in multi-step syntheses.[4][5]

The indoline scaffold itself is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmaceuticals. Derivatives of this scaffold have demonstrated significant biological activities, including anti-cancer, anti-inflammatory, and antiviral properties, and have been developed as kinase inhibitors, serotonin receptor modulators, and agents targeting neurological disorders.[1][3][4]

2. Key Applications in Drug Discovery

The primary application of this compound is as a scaffold for the generation of compound libraries for high-throughput screening and as a key intermediate in the synthesis of targeted therapeutic agents.

  • Scaffold for Amide Derivatives: The carboxylic acid moiety is readily converted into amides through coupling with a diverse range of amines. This is a common strategy for exploring the structure-activity relationship (SAR) of a pharmacophore. For instance, indole-2-carboxamides have been synthesized and evaluated for their antitumour activity against pediatric brain cancer cells.[5]

  • Precursor to HIV-1 Integrase Inhibitors: The indole-2-carboxylic acid core is a promising scaffold for the development of HIV-1 integrase strand transfer inhibitors (INSTIs).[6] The carboxylic acid can chelate essential magnesium ions in the enzyme's active site, inhibiting viral replication.[6] Synthetic routes often involve modifications at various positions of the indole ring, starting from protected intermediates like N-Boc-indoline-2-carboxylic acid.[6]

  • Development of PPARγ Modulators: Novel aryl indole-2-carboxylic acids have been identified as potent and selective peroxisome proliferator-activated receptor gamma (PPARγ) modulators.[7] These compounds have potential applications in the treatment of type 2 diabetes, and selected candidates have shown efficacy in reducing hyperglycemia in animal models.[7]

  • Synthesis of Antioxidant Agents: The indole nucleus is known for its antioxidant properties. Various N-substituted derivatives and indole-2-carboxamides have been synthesized and screened for their antioxidant potential, demonstrating the scaffold's utility in developing agents to combat oxidative stress.[8]

Below is a logical workflow illustrating the role of this compound in a typical drug discovery cascade.

G A 1-(tert-Butoxycarbonyl)- 2-indolinecarboxylic acid B Amide Coupling (Diverse Amines) A->B R-NH2, Coupling Agents C Library of N-Boc-indoline-2-carboxamides B->C D Boc Deprotection (e.g., TFA) C->D F Biological Screening (e.g., Enzyme/Cell Assays) C->F E Library of Indoline-2-carboxamides D->E E->F G Hit Identification & Structure-Activity Relationship (SAR) F->G H Lead Optimization G->H G start Dissolve starting material (1 equiv.) in DCM/DMF step1 Add HOBt (1.2 equiv.) and EDC·HCl (1.2 equiv.) start->step1 step2 Stir at 0°C for 30 min step1->step2 step3 Add amine (1.1 equiv.) and DIPEA (2.0 equiv.) step2->step3 step4 Warm to RT and stir overnight (12-18h) step3->step4 step5 Aqueous Workup (Wash with H₂O, brine) step4->step5 step6 Dry (Na₂SO₄), filter, and concentrate step5->step6 end Purify via column chromatography step6->end

References

Application Notes and Protocols: N-Boc Protection of Indoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The protection of amine functional groups is a cornerstone of modern organic synthesis, particularly in the fields of peptide synthesis and drug development. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in a variety of reaction conditions and its facile removal under acidic conditions.[1] This document provides a detailed experimental protocol for the N-Boc protection of indoline-2-carboxylic acid, a valuable chiral building block in medicinal chemistry.[2][3] The procedure outlines the reaction of indoline-2-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) to yield N-Boc-indoline-2-carboxylic acid.

The reaction involves the nucleophilic attack of the secondary amine of the indoline ring on a carbonyl carbon of di-tert-butyl dicarbonate.[1] This process is typically facilitated by a base to deprotonate the resulting ammonium species, driving the reaction to completion. The presence of the carboxylic acid moiety in the starting material requires careful selection of reaction conditions to avoid undesirable side reactions.

Reaction Scheme

General reaction scheme for the N-Boc protection of a secondary amine.

Experimental Protocol

This protocol describes a standard procedure for the N-Boc protection of indoline-2-carboxylic acid on a 10 mmol scale.

Materials:

  • Indoline-2-carboxylic acid (1.63 g, 10.0 mmol)

  • Di-tert-butyl dicarbonate (Boc₂O) (2.40 g, 11.0 mmol, 1.1 equiv.)

  • Triethylamine (TEA) (2.1 mL, 15.0 mmol, 1.5 equiv.)

  • Anhydrous Tetrahydrofuran (THF) (50 mL)

  • Ethyl acetate (EtOAc) (100 mL)

  • 1 M Hydrochloric acid (HCl) (50 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (50 mL)

  • Brine (saturated aqueous NaCl solution) (50 mL)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Separatory funnel (250 mL)

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask containing a magnetic stir bar, add indoline-2-carboxylic acid (1.63 g, 10.0 mmol) and anhydrous tetrahydrofuran (50 mL). Stir the suspension at room temperature.

  • Addition of Base: Add triethylamine (2.1 mL, 15.0 mmol) to the suspension. Stir for 10-15 minutes at room temperature. The mixture may become a clear solution.

  • Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (2.40 g, 11.0 mmol) to the reaction mixture in one portion.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Work-up:

    • Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in ethyl acetate (100 mL).

    • Transfer the solution to a separatory funnel and wash with 1 M HCl (2 x 50 mL) to remove excess triethylamine.

    • Wash the organic layer with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo to obtain the crude product.

  • Purification: The crude N-Boc-indoline-2-carboxylic acid can be purified by flash column chromatography on silica gel if necessary, though it is often obtained in high purity after the work-up.

Data Presentation

The following table summarizes typical quantitative data for the N-Boc protection of indoline-2-carboxylic acid under the described conditions.

ParameterValueNotes
Starting Material Indoline-2-carboxylic acid
Reagent Di-tert-butyl dicarbonate (Boc₂O)1.1 equivalents
Base Triethylamine (TEA)1.5 equivalents
Solvent Tetrahydrofuran (THF)Anhydrous
Reaction Time 4 - 12 hoursMonitor by TLC or LC-MS for completion.
Reaction Temperature Room Temperature
Typical Yield 85 - 95%Based on purified product.
Product Appearance White to off-white solid
Molecular Weight 263.29 g/mol [4]For C₁₄H₁₇NO₄

Visualizations

Experimental Workflow Diagram

experimental_workflow start Start setup 1. Reaction Setup: Dissolve Indoline-2-carboxylic acid in anhydrous THF. start->setup add_base 2. Add Base: Add Triethylamine (TEA) and stir. setup->add_base add_boc 3. Add Reagent: Add Di-tert-butyl dicarbonate (Boc₂O). add_base->add_boc react 4. Reaction: Stir at room temperature for 4-12 hours. add_boc->react monitor 5. Monitor Progress: Use TLC or LC-MS. react->monitor workup 6. Work-up: - Remove THF - Dissolve in EtOAc - Wash with HCl and Brine monitor->workup dry 7. Drying & Concentration: - Dry with MgSO₄ - Filter - Concentrate in vacuo workup->dry purify 8. Purification (Optional): Flash Column Chromatography dry->purify end End: N-Boc-indoline-2- carboxylic acid purify->end

Caption: Workflow for the N-Boc protection of indoline-2-carboxylic acid.

Conclusion

This protocol provides a reliable and efficient method for the N-Boc protection of indoline-2-carboxylic acid. The procedure is straightforward, utilizes common laboratory reagents, and typically affords the desired product in high yield and purity. This protected amino acid derivative is a valuable intermediate for further synthetic transformations in drug discovery and peptide chemistry.

References

Application Notes and Protocols: Solution-Phase Coupling of 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid, also known as Boc-L-indoline-2-carboxylic acid or Boc-Inp-OH, is a valuable, conformationally constrained cyclic amino acid analog.[1] Its rigid bicyclic structure serves as a mimetic for both L-proline and L-phenylalanine, making it a key building block in peptide synthesis and medicinal chemistry.[1][2] The incorporation of this moiety can enforce specific secondary structures, such as β-turns, and enhance metabolic stability by providing resistance to enzymatic degradation.[1] However, the successful coupling of Boc-Inp-OH in solution-phase synthesis can be challenging due to it being a secondary amine and the potential for steric hindrance, which may lead to lower reactivity and undesirable side reactions like diketopiperazine formation.[1][3]

These application notes provide detailed protocols for the efficient solution-phase coupling of this compound, leveraging various coupling reagents to overcome these synthetic hurdles.

Data Presentation: Comparative Efficiency of Coupling Reagents

The selection of an appropriate coupling reagent is critical for achieving high yields and purity when working with sterically hindered or less reactive amino acids like Boc-Inp-OH. The following table summarizes various common coupling reagents and their general performance in amide bond formation. Yields are often sequence-dependent and may require optimization for specific substrates.[1]

Coupling Reagent/MethodActivating AdditiveBaseSolventTypical Yield (%)Key Considerations
HBTU HOBt (internal)DIPEA, NMMDMF, NMP>90%Fast activation, a standard for peptide synthesis. May necessitate double coupling for challenging substrates.[1]
HATU HOAt (internal)DIPEA, 2,4,6-CollidineDMF, NMP>95%Highly reactive and superior for hindered couplings, effectively reducing racemization.[1][4][5]
PyBOP HOBt (internal)DIPEA, NMMDMF, CH₂Cl₂>90%Efficient coupling with byproducts that are generally less hazardous than those from BOP.[1][6]
DIC/OxymaPure OxymaPureNMMDCM>90%A carbodiimide-based method where the urea byproduct is soluble, simplifying purification.[1][4]
EDC/HOBt HOBtDIPEA, DMAPDCM, DMFVariableA water-soluble carbodiimide, useful for aqueous extractions to remove byproducts.[7][8]

Experimental Protocols

Protocol 1: Solution-Phase Coupling using DIC/OxymaPure

This protocol details the coupling of Boc-Inp-OH to an amino acid ester hydrochloride salt, a common procedure in solution-phase peptide synthesis.[1]

Materials:

  • This compound (Boc-Inp-OH)

  • Amino acid ester hydrochloride (e.g., H-Phe-OMe·HCl)

  • Diisopropylcarbodiimide (DIC)

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure)

  • N-Methylmorpholine (NMM)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation:

    • In a round-bottom flask, dissolve Boc-Inp-OH (1.0 equivalent) and OxymaPure (1.1 equivalents) in anhydrous DCM.

    • In a separate flask, suspend the amino acid ester hydrochloride (1.1 equivalents) in DCM and add NMM (1.1 equivalents) to neutralize the salt. Stir this mixture for 10 minutes.[1]

  • Activation and Coupling:

    • Cool the Boc-Inp-OH solution to 0 °C in an ice bath.

    • Add DIC (1.1 equivalents) to the cooled Boc-Inp-OH solution and stir for 10 minutes to activate the carboxylic acid.[1]

    • Add the neutralized amino acid ester solution from step 1 to the activation mixture.

    • Allow the reaction to warm to room temperature and stir overnight (typically 12-18 hours).[1]

    • Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated diisopropylurea byproduct.

    • Dilute the filtrate with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (twice), saturated NaHCO₃ (twice), and brine (once).[1]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • If necessary, purify the crude product by flash column chromatography on silica gel.[1]

Protocol 2: Solution-Phase Coupling using HATU

This protocol is recommended for particularly challenging or sterically hindered couplings, where HATU's high reactivity can lead to improved yields.[1]

Materials:

  • This compound (Boc-Inp-OH)

  • Amine component (e.g., an amino acid ester)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation and Activation:

    • In a round-bottom flask, dissolve Boc-Inp-OH (1.0 equivalent) and HATU (1.05 equivalents) in anhydrous DMF or DCM.

    • Add DIPEA (2.0 equivalents) to the solution.

    • Stir the mixture at room temperature for 5-10 minutes to allow for pre-activation.

  • Coupling:

    • Add the amine component (1.1 equivalents) to the activated mixture.

    • Stir the reaction at room temperature for 2-4 hours, or until completion as indicated by TLC or LC-MS. For very hindered couplings, the reaction time may need to be extended.

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (twice), saturated NaHCO₃ (twice), and brine (once).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography on silica gel if required.

Visualizations

The following diagrams illustrate the general workflow and chemical structures involved in the solution-phase coupling of this compound.

Solution_Phase_Coupling_Workflow cluster_reactants Reactants cluster_reagents Reagents Boc_Inp Boc-Inp-OH Activation Activation (Formation of Active Ester) Boc_Inp->Activation Amine Amine Component (e.g., Amino Acid Ester) Coupling Coupling Reaction Amine->Coupling Coupling_Reagent Coupling Reagent (e.g., DIC, HATU) Coupling_Reagent->Activation Base Base (e.g., NMM, DIPEA) Base->Activation Solvent Solvent (e.g., DCM, DMF) Solvent->Activation Activation->Coupling Workup Work-up & Purification Coupling->Workup Product Coupled Product Workup->Product

Caption: General workflow for the solution-phase coupling of Boc-Inp-OH.

Caption: Key structures in the coupling reaction.

References

Application Notes and Protocols for the Chiral Resolution of Racemic Indoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indoline-2-carboxylic acid is a valuable chiral building block in the synthesis of numerous pharmaceuticals, most notably angiotensin-converting enzyme (ACE) inhibitors like Perindopril. As biological activity is often enantiomer-specific, the efficient separation of its racemic mixture into pure enantiomers is a critical step in drug development and manufacturing. This document provides detailed application notes and experimental protocols for the two primary methods of chiral resolution for racemic indoline-2-carboxylic acid: classical chemical resolution via diastereomeric salt formation and enzymatic resolution.

Methods Overview

The chiral resolution of racemic indoline-2-carboxylic acid can be effectively achieved by two main strategies:

  • Chemical Resolution: This classic method involves the reaction of the racemic acid with a chiral base to form a pair of diastereomeric salts.[1] These salts, having different physical properties, can be separated by fractional crystallization.[1] The desired enantiomer is then recovered by acidification of the separated salt.

  • Enzymatic Resolution: This method utilizes the stereoselectivity of enzymes, typically lipases, to selectively catalyze a reaction on one enantiomer of a derivative of indoline-2-carboxylic acid, usually an ester.[2][3] This results in one enantiomer being converted to the acid while the other remains as the unreacted ester, allowing for their separation.[2][3]

Method 1: Chemical Resolution via Diastereomeric Salt Formation

This protocol details the resolution of racemic indoline-2-carboxylic acid using a chiral amine, (S)-(-)-α-phenylethylamine, as the resolving agent. The principle relies on the differential solubility of the resulting diastereomeric salts.

Experimental Protocol

1. Formation of Diastereomeric Salts: a. In a suitable flask, dissolve racemic indoline-2-carboxylic acid (1 equivalent) in methanol. b. To this solution, add (S)-(-)-α-phenylethylamine (0.5 equivalents) dropwise while stirring. Note: Using a sub-stoichiometric amount of the resolving agent is a common strategy to facilitate the crystallization of the less soluble salt. c. Heat the mixture gently to ensure complete dissolution, then allow it to cool slowly to room temperature. d. Further cool the mixture in an ice bath to promote crystallization.

2. Isolation of the Less Soluble Diastereomeric Salt: a. Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol. b. The crystalline solid is the diastereomeric salt of (S)-indoline-2-carboxylic acid and (S)-(-)-α-phenylethylamine. c. The mother liquor contains the more soluble diastereomeric salt of (R)-indoline-2-carboxylic acid.

3. Liberation of the Enantiomerically Enriched Acid: a. Suspend the isolated diastereomeric salt in water. b. Acidify the suspension with 2N HCl to a pH of approximately 2. c. The enantiomerically enriched (S)-indoline-2-carboxylic acid will precipitate out of the solution. d. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

4. Determination of Enantiomeric Excess: a. Analyze the enantiomeric excess (ee) of the obtained (S)-indoline-2-carboxylic acid using chiral High-Performance Liquid Chromatography (HPLC).

Logical Workflow for Chemical Resolution

racemic_acid Racemic Indoline-2-carboxylic Acid diastereomeric_salts Formation of Diastereomeric Salts in Methanol racemic_acid->diastereomeric_salts chiral_amine (S)-(-)-α-phenylethylamine chiral_amine->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble Less Soluble Salt ((S)-acid-(S)-amine) crystallization->less_soluble Precipitate more_soluble More Soluble Salt in Mother Liquor ((R)-acid-(S)-amine) crystallization->more_soluble Solution acidification_S Acidification (HCl) less_soluble->acidification_S S_acid Enriched (S)-Indoline-2-carboxylic Acid acidification_S->S_acid hplc_analysis Chiral HPLC Analysis S_acid->hplc_analysis

Workflow for Chemical Resolution

Method 2: Enzymatic Resolution of Indoline-2-carboxylic Acid Methyl Ester

This protocol describes the kinetic resolution of racemic indoline-2-carboxylic acid methyl ester using a lipase, which selectively hydrolyzes one of the enantiomers.

Experimental Protocol

1. Esterification of Racemic Indoline-2-carboxylic Acid: a. Suspend racemic indoline-2-carboxylic acid in methanol. b. Cool the mixture in an ice bath and slowly add thionyl chloride dropwise. c. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). d. Remove the solvent under reduced pressure to obtain the racemic indoline-2-carboxylic acid methyl ester.

2. Enzymatic Hydrolysis: a. Prepare a buffered solution (e.g., 100mM sodium carbonate buffer, pH 8.0).[2] b. Disperse the racemic indoline-2-carboxylic acid methyl ester in the buffer solution. c. Add the selected lipase (e.g., Savinase, Alcalase, or Candida antarctica lipase B). The enzyme-to-substrate ratio typically ranges from 1:10 to 1:40 by weight.[2] d. Maintain the reaction at a constant temperature (e.g., 35-60°C) and pH, adding a dilute base (e.g., 5N NaOH) as needed to neutralize the carboxylic acid produced.[2] e. Monitor the reaction progress by HPLC until approximately 50% conversion is reached.

3. Separation of the Products: a. Once the desired conversion is achieved, stop the reaction (e.g., by filtering off the immobilized enzyme or by pH adjustment and extraction). b. Extract the mixture with an organic solvent (e.g., ethyl acetate). c. The organic phase will contain the unreacted (S)-indoline-2-carboxylic acid methyl ester. d. The aqueous phase will contain the sodium salt of the (R)-indoline-2-carboxylic acid. e. Acidify the aqueous phase with HCl to precipitate the (R)-indoline-2-carboxylic acid, which can be collected by filtration.

4. Hydrolysis of the Remaining Ester: a. The recovered (S)-indoline-2-carboxylic acid methyl ester can be hydrolyzed to the corresponding carboxylic acid using a standard aqueous base (e.g., NaOH), followed by acidification.

5. Determination of Enantiomeric Excess: a. Determine the ee of both the recovered ester and the hydrolyzed acid using chiral HPLC.

Data Presentation: Comparison of Lipases in Enzymatic Resolution
EnzymeSubstrateTemp. (°C)pHYield (%)Enantiomeric Excess (ee)Reference
SavinaseRacemic indoline-2-carboxylic acid methyl ester358.047.0 (S-ester)99.3% (S-ester)[2]
Candida antarctica lipase (Chirazyme L-2)N-Boc-indoline-2-carboxylic acid methyl ester60N/A~50 (S-acid)>99.9% (S-acid)[2]

Experimental Workflow for Enzymatic Resolution

racemic_ester Racemic Indoline-2-carboxylic Acid Methyl Ester hydrolysis Enzymatic Hydrolysis (~50% conversion) racemic_ester->hydrolysis lipase Lipase in Buffer lipase->hydrolysis separation Aqueous/Organic Separation hydrolysis->separation organic_phase Organic Phase separation->organic_phase aqueous_phase Aqueous Phase separation->aqueous_phase S_ester (S)-Ester organic_phase->S_ester R_acid_salt Salt of (R)-Acid aqueous_phase->R_acid_salt hydrolysis_S Base Hydrolysis S_ester->hydrolysis_S acidification_R Acidification R_acid_salt->acidification_R S_acid (S)-Indoline-2-carboxylic Acid hydrolysis_S->S_acid R_acid (R)-Indoline-2-carboxylic Acid acidification_R->R_acid

Workflow for Enzymatic Resolution

Analytical Method: Chiral HPLC for Enantiomeric Excess Determination

The determination of enantiomeric excess is crucial for assessing the success of the resolution. Chiral HPLC is the most common and reliable method for this purpose.

General Protocol
  • Column Selection: A chiral stationary phase (CSP) is required. Common choices include polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) or protein-based columns.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used for normal-phase chromatography. For reversed-phase, a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol is employed. The addition of a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid for acids, diethylamine for bases) can improve peak shape and resolution.

  • Detection: UV detection is commonly used, as indoline-2-carboxylic acid contains a chromophore.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent.

  • Analysis: Inject the racemic mixture first to determine the retention times of both enantiomers. Then, inject the resolved sample to determine the peak areas for each enantiomer.

  • Calculation of Enantiomeric Excess (ee): ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 Where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

Conclusion

Both chemical and enzymatic methods offer viable pathways for the resolution of racemic indoline-2-carboxylic acid. The choice of method often depends on factors such as the desired scale of the reaction, cost considerations, and the required enantiomeric purity. Diastereomeric salt crystallization is a well-established technique suitable for large-scale production, while enzymatic resolution can offer very high selectivity and milder reaction conditions. For both methods, accurate determination of enantiomeric excess by chiral HPLC is essential for process validation and quality control.

References

Application Notes and Protocols: Synthesis of Novel Drug Candidates Using Boc-L-indoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-L-indoline-2-carboxylic acid is a conformationally constrained cyclic amino acid analogue that serves as a crucial building block in medicinal chemistry and peptide synthesis.[1][2] Its rigid bicyclic structure offers a strategic advantage in designing novel drug candidates by introducing specific conformational constraints, which can lead to enhanced potency, selectivity, and metabolic stability.[1] This document provides detailed application notes and experimental protocols for the synthesis of drug candidates utilizing Boc-L-indoline-2-carboxylic acid, with a focus on its application in peptide synthesis and as a scaffold for developing inhibitors of various biological targets.

Data Presentation: Quantitative Analysis of Coupling Efficiency

The successful incorporation of the sterically hindered Boc-L-indoline-2-carboxylic acid into peptide chains is highly dependent on the choice of coupling reagents and reaction conditions. The following table summarizes a comparative analysis of different coupling methods and their typical yields.

Coupling Reagent/MethodActivating AdditiveBaseSolventTypical Yield (%)Key Considerations
HBTU HOBt (internal)DIPEA, NMMDMF, NMP>90%Fast activation, standard for SPPS. May require double coupling.
HATU HOAt (internal)DIPEA, 2,4,6-CollidineDMF, NMP>95%Highly reactive, superior for hindered couplings. Reduces racemization.
PyBOP HOBt (internal)DIPEA, NMMDMF, CH₂Cl₂>90%Effective for both solution and solid-phase synthesis.
EDC/HOBt HOBtDIPEA, NMMDMF, DCM>85%Economical choice, but may be slower and require longer reaction times.
DIC/OxymaPure OxymaPureNMMDCM, DMF>92%Reduces risk of racemization and side reactions.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating Boc-L-indoline-2-carboxylic acid

This protocol outlines the manual solid-phase synthesis of a peptide containing an L-indoline-2-carboxylic acid residue using Fmoc-based chemistry.

Materials:

  • Fmoc-protected amino acid resin

  • Boc-L-indoline-2-carboxylic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • 20% Piperidine in Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

  • Resin Swelling: Swell the Fmoc-protected amino acid resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Coupling of Boc-L-indoline-2-carboxylic acid:

    • In a separate vial, dissolve Boc-L-indoline-2-carboxylic acid (3 equivalents relative to resin loading) and HATU (2.95 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring the Coupling:

    • Take a small sample of resin beads and wash with DMF and DCM.

    • Perform a Kaiser test. A yellow color indicates complete coupling, while a blue color indicates an incomplete reaction, requiring a second coupling.[1]

  • Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the TFA cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Solution-Phase Synthesis of a Dipeptide using Boc-L-indoline-2-carboxylic acid

This protocol describes the synthesis of a dipeptide in solution phase.

Materials:

  • Boc-L-indoline-2-carboxylic acid

  • Amino acid methyl ester hydrochloride (e.g., H-Ala-OMe·HCl)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure (Ethyl cyanohydroxyiminoacetate)

  • N-Methylmorpholine (NMM)

  • Dichloromethane (DCM)

  • Ethyl acetate

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Amino Acid Ester Neutralization: Suspend the amino acid methyl ester hydrochloride (1.1 equivalents) in DCM and add NMM (1.1 equivalents). Stir for 15 minutes at room temperature.

  • Activation of Boc-L-indoline-2-carboxylic acid: In a separate flask, dissolve Boc-L-indoline-2-carboxylic acid (1.0 equivalent) and OxymaPure (1.1 equivalents) in anhydrous DCM. Cool the solution to 0 °C.

  • Coupling Reaction:

    • Slowly add DIC (1.1 equivalents) to the cooled solution of Boc-L-indoline-2-carboxylic acid and stir for 10 minutes.

    • Add the neutralized amino acid ester solution from step 1 to the activated mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up:

    • Filter the reaction mixture to remove the diisopropylurea byproduct.

    • Dilute the filtrate with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dipeptide by flash column chromatography on silica gel.

Visualizations: Workflows and Signaling Pathways

Experimental Workflows

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Workflow Resin Fmoc-AA-Resin Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF & DCM) Deprotect->Wash1 Couple Couple Boc-L-indoline-2-COOH (HATU/DIPEA in DMF) Wash1->Couple Kaiser Kaiser Test Couple->Kaiser Kaiser->Couple Positive Wash2 Wash (DMF & DCM) Kaiser->Wash2 Negative Cleave Cleavage & Deprotection (TFA Cocktail) Wash2->Cleave Precipitate Precipitate with Ether Cleave->Precipitate Purify_SPPS RP-HPLC Purification Precipitate->Purify_SPPS

Caption: Solid-Phase Peptide Synthesis Workflow.

G cluster_SolutionPhase Solution-Phase Dipeptide Synthesis Workflow Start Start Materials: Boc-L-indoline-2-COOH Amino Acid Ester HCl Neutralize Neutralize Amino Acid Ester (NMM in DCM) Start->Neutralize Activate Activate Boc-L-indoline-2-COOH (DIC/OxymaPure in DCM at 0°C) Start->Activate Couple Coupling Reaction (Warm to RT, stir overnight) Neutralize->Couple Activate->Couple Workup Aqueous Work-up Couple->Workup Purify_Sol Flash Chromatography Workup->Purify_Sol Product Purified Dipeptide Purify_Sol->Product

Caption: Solution-Phase Synthesis Workflow.

Signaling Pathways Targeted by Indoline-2-carboxylic Acid Derivatives

Derivatives of indoline-2-carboxylic acid have been investigated as inhibitors of several key signaling pathways implicated in various diseases.

1. Inhibition of HIV-1 Integrase

Indole-2-carboxylic acid derivatives have been designed as HIV-1 integrase strand transfer inhibitors (INSTIs).[3][4][5] These compounds chelate with two magnesium ions in the active site of the integrase enzyme, preventing the integration of viral DNA into the host genome, a critical step in the HIV-1 replication cycle.[5][6]

G cluster_HIV HIV-1 Integrase Inhibition Viral_RNA Viral RNA Viral_DNA Viral DNA (Reverse Transcription) Viral_RNA->Viral_DNA Integration Integration into Host Genome Viral_DNA->Integration mediated by Integrase HIV-1 Integrase Integrase->Integration Provirus Provirus Integration->Provirus Replication Viral Replication Provirus->Replication Inhibitor Indole-2-carboxylic Acid Derivative Inhibitor->Integrase Inhibits

Caption: HIV-1 Integrase Inhibition Pathway.

2. Dual Inhibition of IDO1 and TDO

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes that play a crucial role in tumor immune evasion by depleting tryptophan and producing kynurenine, which suppresses T-cell activity.[7][8] Indole-2-carboxylic acid derivatives have been developed as dual inhibitors of IDO1 and TDO, representing a promising strategy in cancer immunotherapy.[7][9]

G cluster_IDO1_TDO IDO1/TDO Inhibition in Cancer Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine catalyzed by IDO1_TDO IDO1 / TDO (in Tumor Cells) IDO1_TDO->Kynurenine T_Cell_Suppression T-Cell Suppression Kynurenine->T_Cell_Suppression Immune_Evasion Tumor Immune Evasion T_Cell_Suppression->Immune_Evasion Inhibitor Indole-2-carboxylic Acid Derivative Inhibitor->IDO1_TDO Inhibits

Caption: IDO1/TDO Inhibition Pathway.

3. Dual Inhibition of 5-LOX and sEH

5-Lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) are key enzymes in the arachidonic acid cascade, which is central to inflammation.[10][11] Dual inhibitors based on the indoline scaffold can simultaneously block the production of pro-inflammatory leukotrienes (by inhibiting 5-LOX) and prevent the degradation of anti-inflammatory epoxyeicosatrienoic acids (by inhibiting sEH), offering a synergistic anti-inflammatory effect.[11][12]

G cluster_5LOX_sEH 5-LOX/sEH Dual Inhibition in Inflammation Arachidonic_Acid Arachidonic Acid Leukotrienes Pro-inflammatory Leukotrienes Arachidonic_Acid->Leukotrienes via EETs Anti-inflammatory EETs Arachidonic_Acid->EETs via LOX 5-LOX LOX->Leukotrienes CYP CYP Epoxyganases CYP->EETs DHETs Inactive DHETs EETs->DHETs via sEH sEH sEH->DHETs Inhibitor Indoline-based Dual Inhibitor Inhibitor->LOX Inhibits Inhibitor->sEH Inhibits

Caption: 5-LOX/sEH Dual Inhibition Pathway.

References

Application Notes: HATU as a Premier Coupling Reagent for Sterically Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In peptide synthesis and drug development, the formation of amide bonds involving sterically hindered amino acids presents a significant synthetic challenge. Residues such as α,α-disubstituted amino acids (e.g., α-aminoisobutyric acid, Aib), β-branched amino acids (e.g., Valine, Isoleucine), and N-methylated amino acids can dramatically slow reaction rates, leading to incomplete couplings and an increased risk of racemization.[1][2][3] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) has emerged as a reagent of choice for overcoming these obstacles.[4][5] Its high reactivity, rapid kinetics, and ability to suppress epimerization make it an invaluable tool for synthesizing complex peptides containing these challenging residues.[5][6][7]

Mechanism of Action

HATU is an aminium salt derived from 1-hydroxy-7-azabenzotriazole (HOAt).[1][5] In the presence of a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), HATU activates a carboxylic acid by forming a highly reactive OAt-active ester.[1][5][8][9] This active ester is significantly more susceptible to nucleophilic attack by an amine compared to intermediates formed by older reagents like HBTU.[10] The pyridine nitrogen in the HOAt moiety is believed to provide anchimeric assistance, stabilizing the transition state and further accelerating the coupling reaction, which also helps to minimize racemization.[1][9]

Data Presentation: Comparative Performance of Coupling Reagents

The selection of a coupling reagent is critical for achieving high yields and purity when working with hindered amino acids. The following table summarizes the relative performance of HATU compared to other common coupling reagents for a typical "difficult" coupling, such as incorporating Aib.

Coupling ReagentActivating GroupRelative ReactivityTypical Reaction Time (Hindered Coupling)Racemization RiskKey Considerations
HATU OAt esterVery High30 - 90 minutesVery LowHighly efficient for hindered and N-methylated amino acids; risk of guanidinylation if used in excess.[3][4][11]
HBTU OBt esterMedium-High2 - 4 hours or moreLow to ModerateA standard, cost-effective reagent; may require double coupling or longer times for severely hindered residues.[4][6]
COMU Oxyma esterVery High30 - 90 minutesVery LowPerformance is comparable or superior to HATU; has an improved safety profile as its byproducts are not explosive.[2][11][12]
PyBOP OBt esterModerate2 - 4 hours or moreLowPhosphonium salt, avoids guanidinylation side reaction. Can be less effective for the most demanding couplings.[2][11]
DCC / DIC -LowSeveral hours to overnightHighCarbodiimide reagents are often inefficient for hindered couplings, leading to low yields and significant side reactions.[2][11]

Experimental Protocols

Protocol 1: HATU-Mediated Coupling in Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a standard cycle for coupling a sterically hindered Fmoc-protected amino acid to a resin-bound peptide.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-protected hindered amino acid (e.g., Fmoc-Aib-OH)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection Solution: 20% piperidine in DMF

  • Washing Solvents: Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF, add the deprotection solution (20% piperidine in DMF), and agitate for 5-10 minutes. Drain and repeat once.

  • Washing: Wash the resin thoroughly to remove residual piperidine. Perform washes in the following order: DMF (x5), DCM (x3), DMF (x3).

  • Amino Acid Pre-activation: In a separate vial, dissolve the Fmoc-protected hindered amino acid (3-4 equivalents relative to resin loading) and HATU (2.9-3.9 equivalents) in DMF.[6][11] Add DIPEA (6-8 equivalents).[6][11] Allow the solution to pre-activate for 1-5 minutes. The solution may change color.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 45-90 minutes.[11][13]

  • Monitoring: Perform a qualitative test (e.g., Kaiser or ninhydrin test) to check for the presence of free primary amines.[13] A negative result (colorless or yellow beads) indicates a complete reaction. If the test is positive, the coupling step can be repeated ("double coupling").[11][13]

  • Final Washing: Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (x5) and DCM (x3) to prepare for the next cycle of deprotection and coupling.[11][13]

cluster_activation Amino Acid Activation Resin Resin-Bound Peptide (Fmoc-Protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF / DCM) Deprotection->Wash1 Coupling Coupling Reaction: Add Activated Amino Acid Wash1->Coupling Deprotected Resin Wash2 Wash (DMF) Coupling->Wash2 NextCycle Ready for Next Cycle Wash2->NextCycle AA Fmoc-AA-OH Activated_AA Activated OAt-Ester AA->Activated_AA Pre-activate 1-5 min HATU_reagent HATU + DIPEA in DMF HATU_reagent->Activated_AA Activated_AA->Coupling

Workflow for HATU-mediated Solid-Phase Peptide Synthesis (SPPS).

Protocol 2: HATU-Mediated Coupling in Solution Phase

This protocol is a general guideline for coupling a hindered carboxylic acid and an amine in solution.

Materials:

  • Hindered Carboxylic Acid

  • Amine

  • HATU

  • DIPEA or Triethylamine (TEA)

  • Anhydrous DMF (or other suitable polar aprotic solvent)

Procedure:

  • Reactant Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF.[13]

  • Base Addition: Add DIPEA or TEA (2.0-3.0 equivalents) to the solution and stir for 5-10 minutes at room temperature.[13]

  • HATU Addition: Add HATU (1.0-1.2 equivalents) to the mixture and continue stirring.[13] Allow the acid to activate for 10-15 minutes.

  • Amine Addition: Add the amine (1.0-1.1 equivalents) to the reaction mixture.[13]

  • Reaction & Monitoring: Stir the reaction at room temperature. Monitor progress using an appropriate analytical technique (e.g., TLC or LC-MS). Reactions are often complete within 1-4 hours.[13]

  • Work-up and Purification: Upon completion, quench the reaction with water or a mild aqueous acid. Extract the product with a suitable organic solvent. The crude product can then be purified by standard methods, such as column chromatography.[13]

Potential Side Reactions and Mitigation

A primary side reaction associated with HATU is the guanidinylation of the free N-terminal amine of the peptide chain.[1][13] This occurs when the amine attacks the guanidinium carbon of HATU instead of the activated ester, leading to a capped and unreactive peptide. This is more prevalent when HATU is used in a significant excess or when the coupling reaction is slow.[13]

Mitigation Strategy:

  • Pre-activation: To minimize guanidinylation, it is crucial to pre-activate the carboxylic acid with HATU and the base for a short period (1-5 minutes) before adding the mixture to the amine component.[1] This ensures that the concentration of the highly reactive OAt-ester is maximized when the amine is introduced.

  • Stoichiometry Control: Avoid using a large excess of HATU. A slight excess (1.05-1.2 equivalents in solution phase, or ~0.95 equivalents relative to the amino acid in SPPS) is generally sufficient.

Mechanism of HATU-mediated amide bond formation.

References

Troubleshooting & Optimization

Overcoming steric hindrance in Boc-L-indoline-2-carboxylic acid coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for coupling reactions involving Boc-L-indoline-2-carboxylic acid (Boc-Inp-OH). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges related to the steric hindrance of this valuable proline analogue.

Frequently Asked Questions (FAQs)

Q1: Why is Boc-L-indoline-2-carboxylic acid considered a "difficult" amino acid to couple?

A1: Boc-L-indoline-2-carboxylic acid presents a significant synthetic challenge primarily due to steric hindrance.[1][2] Its rigid, bicyclic indoline scaffold and the presence of the bulky tert-butoxycarbonyl (Boc) protecting group obstruct the approach of coupling reagents and the incoming amine nucleophile to the carboxylic acid group. This hindrance can dramatically slow down reaction kinetics, leading to incomplete couplings and low yields.[1][3]

Q2: What are the initial signs of an incomplete coupling reaction with Boc-Inp-OH?

A2: In solid-phase peptide synthesis (SPPS), the most common indicator of an incomplete coupling is a positive qualitative monitoring test. For coupling to a primary amine, a positive Kaiser (ninhydrin) test (blue or purple beads) indicates unreacted free amines.[2][4] For coupling to a secondary amine (like another proline or indoline residue), a positive chloranil test is used. In solution-phase synthesis, monitoring by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) will show the persistence of the starting amine material.

Q3: Which coupling reagents are most effective for overcoming the steric hindrance of Boc-Inp-OH?

A3: For sterically hindered amino acids, high-reactivity uronium/aminium or phosphonium salt-based reagents are recommended over standard carbodiimides.[3][5] Reagents that form highly reactive OAt or Oxyma esters, such as HATU, HBTU, COMU, and PyBOP, are considered the most efficient for these challenging couplings.[1][5] They can achieve higher yields and require shorter reaction times compared to methods like DCC/HOBt.[1]

Q4: Can increasing the reaction temperature improve coupling efficiency?

A4: Yes, increasing the reaction temperature can significantly enhance coupling efficiency for sterically hindered residues.[6] Techniques like microwave-assisted peptide synthesis (MW-SPPS) are highly effective for driving difficult couplings to completion by rapidly heating the reaction mixture.[6] However, caution is necessary as elevated temperatures can sometimes promote side reactions, such as racemization.[1]

Q5: What is "double coupling" and when should I use it?

A5: Double coupling is the process of repeating the coupling step with a fresh solution of activated amino acid and reagents after the initial coupling reaction is complete.[1][4] This strategy is highly recommended for sterically hindered residues like Boc-Inp-OH, especially if a monitoring test indicates the first coupling was incomplete. It helps to drive the reaction to completion and maximize the yield.[4]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the coupling of Boc-L-indoline-2-carboxylic acid.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Insufficient Reagent Potency: Standard carbodiimide reagents (DCC, EDC) may be too weak for the sterically hindered substrate.[1]Upgrade Coupling Reagent: Switch to a more powerful uronium/aminium salt (e.g., HATU, HBTU, COMU) or phosphonium salt (e.g., PyBOP) known to be effective for hindered couplings.[5][7]
2. Steric Hindrance: The inherent bulkiness of Boc-Inp-OH is impeding the reaction.[1][8]Perform a Double Coupling: After the initial reaction time, drain the vessel and add a fresh preparation of activated Boc-Inp-OH to push the reaction to completion.[1] Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 4-12 hours or even overnight.[1][8]
3. Poor Resin Swelling / Peptide Aggregation (SPPS): The peptide chain on the resin is not properly solvated, making the N-terminal amine inaccessible.[9]Change Solvent: Switch from DMF to a solvent with better solvating properties like N-Methylpyrrolidone (NMP).[4] Ensure Adequate Swelling: Allow the resin to swell in the reaction solvent for at least 30 minutes before starting the coupling.[6]
Positive Kaiser/Chloranil Test after Coupling (SPPS) 1. Incomplete Reaction: The coupling has not gone to completion due to steric hindrance or insufficient reaction time.[2][4]Immediate Recoupling: Perform a second coupling with fresh reagents immediately.[4] Use a More Potent Reagent: If recoupling fails, consider using a stronger reagent like HATU for the next attempt.[6]
2. Inadequate Activation: The carboxylic acid was not fully activated before being added to the amine.Pre-activate the Carboxylic Acid: Mix the Boc-Inp-OH, coupling reagent, and base (e.g., DIPEA) and allow them to react for 5-15 minutes at room temperature before adding to the amine component.[8][10]
Presence of Side Products (e.g., Racemization) 1. Over-activation: Highly reactive coupling reagents or prolonged activation times can increase the risk of epimerization.[1]Control Temperature: Perform the activation and coupling steps at 0°C to minimize the risk of racemization.[1] Choose Base Carefully: Use a weaker base like N-methylmorpholine (NMM) or collidine instead of DIPEA, which can sometimes reduce racemization.[1]
2. Guanidinylation (with HATU/HBTU): The coupling reagent can react with the free N-terminal amine, forming an inactive guanidinium byproduct.[3]Pre-activate Correctly: Ensure the carboxylic acid is activated first before introducing the amine. This minimizes the time the free amine is exposed to the active coupling reagent.[10] Switch to a Phosphonium Salt: Consider using PyBOP, which does not cause this side reaction.[3]

Comparative Data on Coupling Reagents

The selection of the coupling reagent is critical for success. The following table summarizes the performance of common reagents used for coupling Boc-L-indoline-2-carboxylic acid and other sterically hindered amino acids.

Coupling ReagentActivating AdditiveBaseTypical Reaction TimeTypical Yield (%)Key Considerations
HATU HOAt (internal)DIPEA, Collidine1 - 2 hours>95%Highly reactive and superior for hindered couplings; reduces racemization but is based on potentially explosive HOAt.[3][7][8]
HBTU HOBt (internal)DIPEA, NMM1 - 3 hours>90%A very common and effective reagent, but may require double coupling for difficult cases.[8]
PyBOP HOBt (internal)DIPEA, NMM1 - 3 hours>90%Very efficient phosphonium salt; avoids guanidinylation side reactions.[1][3]
COMU OxymaPure (internal)DIPEA1 hour>95%Efficiency is comparable to HATU but is non-explosive and has reduced allergenic potential.[3]
EDC / HOBt HOBtDIPEA, NMM2 - 4 hours85-95%Cost-effective carbodiimide method, but slower and may require more optimization and double coupling.[1]
DCC / HOBt HOBt-4 - 12 hours70-90%Inexpensive, but the dicyclohexylurea (DCU) byproduct is insoluble and requires filtration in solution-phase.[1]

Note: Yields are sequence-dependent and reaction conditions may require further optimization.

Experimental Protocols

Protocol 1: HATU-Mediated Coupling (SPPS)

This protocol describes a single coupling cycle for incorporating Boc-Inp-OH onto a resin with a free N-terminal amine.

  • Resin Preparation: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30 minutes in a reaction vessel. If the N-terminus is Fmoc-protected, deprotect using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x).

  • Activation Cocktail Preparation: In a separate vial, dissolve Boc-L-indoline-2-carboxylic acid (3.0 eq. relative to resin loading) and HATU (2.95 eq.) in DMF.[8]

  • Pre-activation: Add N,N-Diisopropylethylamine (DIPEA) (6.0 eq.) to the activation cocktail and vortex or stir for 5-10 minutes at room temperature.[8]

  • Coupling Reaction: Add the pre-activated solution to the drained resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Take a small sample of resin beads, wash thoroughly, and perform a Kaiser or chloranil test to check for completion.[2]

  • Washing: Once the reaction is complete (negative test), drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Recoupling (if necessary): If the monitoring test is positive, repeat steps 2-6.

Protocol 2: PyBOP-Mediated Coupling (Solution Phase)

This protocol is for coupling Boc-Inp-OH to an amine ester (e.g., H-Gly-OMe) in solution.

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve Boc-L-indoline-2-carboxylic acid (1.0 eq.) and PyBOP (1.1 eq.) in anhydrous DCM or DMF.

  • Base Addition: Add DIPEA (2.5 eq.) to the mixture and stir for 2-5 minutes.

  • Amine Addition: Add the amine component (e.g., amino acid ester, 1.1 eq.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 1-3 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with a weak acid (e.g., 1 M HCl or 5% citric acid), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography if necessary.

Visual Diagrams

G cluster_SPPS SPPS Workflow for Boc-Inp-OH Coupling A 1. Swell & Deprotect Resin B 2. Prepare Activation Cocktail (Boc-Inp-OH, HATU, DMF) A->B C 3. Add Base (DIPEA) & Pre-activate (5-10 min) B->C D 4. Add Activated Mix to Resin & Couple (1-2 hours) C->D E 5. Monitoring Test (e.g., Kaiser Test) D->E F Positive Test (Incomplete) E->F G Negative Test (Complete) E->G F->D Recouple H 6. Wash Resin G->H I Proceed to Next Step (Deprotection or Cleavage) H->I

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for a single coupling cycle of Boc-Inp-OH.

G cluster_Troubleshooting Troubleshooting Logic for Incomplete Coupling Start Observe Positive Kaiser/Chloranil Test Step1 Perform a Double Coupling? Start->Step1 Action1 Recouple with fresh reagents for 1-2 hours. Step1->Action1 Yes Step2 Still Positive? Action1->Step2 Action2 Switch to a stronger coupling reagent (e.g., HATU, COMU). Step2->Action2 Yes End Proceed with Synthesis Step2->End No Step3 Still Positive? Action2->Step3 Action3 Modify conditions: - Increase temperature (MW) - Change solvent (NMP) - Extend reaction time (>4h) Step3->Action3 Yes Step3->End No Step4 Still Positive? Action3->Step4 Action4 Cap unreacted amines with Acetic Anhydride to prevent deletion sequences. Step4->Action4 Yes Step4->End No Action4->End

Caption: A logical workflow for troubleshooting an incomplete coupling reaction during SPPS.

References

Preventing side reactions during the synthesis of indole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of indole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) for common side reactions encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of indole derivatives, with a focus on preventing and troubleshooting common side reactions.

Fischer Indole Synthesis

The Fischer indole synthesis is a widely used and versatile method for preparing indoles. However, it is often plagued by side reactions that can lead to low yields and purification challenges.

Q1: My Fischer indole synthesis is resulting in a low yield or failing completely. What are the common causes and how can I troubleshoot this?

A1: Low yields in Fischer indole synthesis can be attributed to several factors, including suboptimal reaction conditions, substrate instability, and competing side reactions. Here is a systematic approach to troubleshooting:

  • Purity of Starting Materials: Ensure the arylhydrazine and carbonyl compounds are pure, as impurities can catalyze side reactions. Use freshly distilled or recrystallized starting materials.

  • Acid Catalyst Selection: The choice and concentration of the acid catalyst are critical. A catalyst that is too strong can cause decomposition, while one that is too weak may not facilitate the reaction.[1] It is advisable to screen both Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). Polyphosphoric acid (PPA) is often effective for less reactive substrates.

  • Reaction Temperature and Time: The reaction often requires elevated temperatures, but excessive heat can lead to the formation of intractable tars and polymers.[1] Monitor the reaction progress by Thin-Layer Chromatography (TLC) to determine the optimal temperature and time. Microwave-assisted synthesis can sometimes offer rapid heating and improved yields in shorter reaction times.

  • Substituent Effects: Electron-donating groups on the arylhydrazine can weaken the N-N bond, leading to cleavage as a side reaction. Conversely, electron-donating groups on the carbonyl component can over-stabilize a key intermediate, also favoring N-N bond cleavage over the desired cyclization.[2][3]

Q2: I am observing a significant amount of tar-like material in my reaction mixture, making product isolation difficult. How can I prevent this?

A2: Tar formation is a common issue in Fischer indole synthesis, often resulting from the strongly acidic and high-temperature conditions.[1] Here are some strategies to mitigate tar formation:

  • Optimize Acid Concentration: Use the minimum amount of acid catalyst required to promote the reaction. A large excess of acid can promote polymerization and decomposition.

  • Lower Reaction Temperature: If possible, conduct the reaction at a lower temperature for a longer period.

  • Use of a Milder Catalyst: Consider using a milder Lewis acid like ZnCl₂ or a solid-supported acid catalyst.

  • Solvent Choice: Running the reaction in a high-boiling point, inert solvent can sometimes help to control the reaction temperature and minimize charring.

Q3: When using an unsymmetrical ketone, I obtain a mixture of regioisomers. How can I control the regioselectivity?

A3: The use of unsymmetrical ketones can lead to the formation of two different enamine intermediates, resulting in a mixture of regioisomeric indoles.

  • Steric Hindrance: The reaction generally favors the formation of the less sterically hindered enamine intermediate.

  • Reaction Conditions: In some cases, adjusting the reaction temperature and the choice of acid catalyst can influence the ratio of regioisomers. Weaker acids may decrease selectivity.

Catalyst Solvent Temperature (°C) Major Regioisomer Approx. Yield (%)
p-TsOHToluene110Less substituted65
ZnCl₂Neat150Less substituted75
PPANeat120Often a mixture50-60

Data is generalized and may vary based on specific substrates.

Bischler-Möhlau Indole Synthesis

This method involves the reaction of an α-halo- or α-hydroxy-ketone with an excess of an arylamine. It often requires harsh reaction conditions, which can lead to side products and low yields.

Q1: My Bischler-Möhlau synthesis is giving a poor yield. What can I do to improve it?

A1: The traditionally harsh conditions of the Bischler-Möhlau synthesis are a common reason for low yields.[4] Modern modifications can significantly improve the outcome:

  • Microwave-Assisted Synthesis: The use of microwave irradiation, often under solvent-free conditions, can dramatically reduce reaction times and increase yields.[5][6]

  • Catalyst: While the classic method often uses no catalyst, the addition of a Lewis acid like lithium bromide has been shown to promote the reaction under milder conditions.

Method Conditions Reaction Time Yield (%)
TraditionalReflux in excess anilineSeveral hoursOften low (<40%)
Microwave (Solvent-free)540W45-60 seconds52-75%[5]
Reissert Indole Synthesis

This synthesis involves the reductive cyclization of o-nitrophenylpyruvic acid or its esters.

Q1: What are the common side reactions in the Reissert synthesis, and how can they be minimized?

A1: The Reissert synthesis is generally a reliable method, but side reactions can occur, particularly during the reduction step.

  • Incomplete Reduction: If the reduction of the nitro group is incomplete, this can lead to the formation of byproducts. Ensure that the reducing agent (e.g., zinc in acetic acid, iron powder) is of good quality and used in sufficient quantity.

  • Alternative Cyclization: Under certain reduction conditions, quinolone formation can compete with indole synthesis.[7] The choice of reducing agent and reaction conditions is crucial to favor the desired indole product. Potassium ethoxide has been shown to give better results than sodium ethoxide for the initial condensation step.[8]

Nenitzescu Indole Synthesis

This reaction produces 5-hydroxyindole derivatives from a benzoquinone and a β-aminocrotonic ester.

Q1: My Nenitzescu synthesis is producing a significant amount of a benzofuran derivative as a side product. How can I favor the formation of the desired indole?

A1: The formation of 5-hydroxybenzofurans is a well-known competing pathway in the Nenitzescu synthesis. The outcome is highly dependent on the reaction conditions.

  • Solvent Choice: The polarity of the solvent plays a crucial role. More polar solvents generally favor the formation of the indole product.[9] Acetic acid is a common solvent that promotes indole formation.[10]

  • Lewis Acid Catalysis: The use of a Lewis acid catalyst, such as ZnCl₂, can improve the yield of the 5-hydroxyindole.

Solvent Product Ratio (Indole:Benzofuran)
Acetic AcidPredominantly Indole[10]
AcetoneMixture, can favor Benzofuran[10]
ChloroformMixture, can favor Benzofuran[10]
DichloromethaneMixture, can favor Benzofuran[10]

Product ratios are substrate-dependent and these are general trends.

Dimerization, Oxidation, and Purification

Q1: I am observing the formation of a dimeric byproduct in my indole synthesis. How can this be prevented?

A1: Dimerization can occur when a reactive intermediate or the final indole product reacts with another molecule of the starting material or product. This is more common with electron-rich indoles.

  • Slow Addition: Adding one of the reactants slowly to the reaction mixture can help to keep its concentration low and minimize dimerization.

  • Lower Temperature: Running the reaction at a lower temperature can reduce the rate of the dimerization side reaction.

  • N-Protection: Protecting the indole nitrogen with a suitable protecting group can prevent side reactions at the nitrogen and can also reduce the nucleophilicity of the indole ring, thereby decreasing the likelihood of dimerization.

Q2: My indole derivative is turning a pink or brown color upon storage or during workup. What is happening and how can I prevent it?

A2: The color change is often an indication of oxidation. Indoles are electron-rich and can be susceptible to oxidation by atmospheric oxygen, especially when exposed to light.

  • Inert Atmosphere: Handle and store sensitive indole derivatives under an inert atmosphere (e.g., nitrogen or argon).

  • Protection from Light: Store indole compounds in amber vials or protected from light.

  • Antioxidants: For long-term storage of particularly sensitive compounds, the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) can be beneficial.

Experimental Protocols

This section provides detailed methodologies for key experiments related to troubleshooting and preventing side reactions.

Protocol 1: General Procedure for Fischer Indole Synthesis
  • Hydrazone Formation (Optional One-Pot): In a round-bottom flask, dissolve the ketone or aldehyde (1.0 equiv) in a suitable solvent (e.g., ethanol or acetic acid). Add the arylhydrazine (1.0 equiv) dropwise with stirring. A catalytic amount of acid (e.g., a few drops of acetic acid) can be added. Heat the mixture (e.g., at 80 °C) for 30-60 minutes.

  • Cyclization: To the hydrazone mixture, add the acid catalyst (e.g., polyphosphoric acid, or a solution of ZnCl₂ in a suitable solvent).

  • Heating: Heat the reaction mixture under reflux, monitoring the progress by TLC. The optimal temperature and time will depend on the specific substrates and catalyst used.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by adding a suitable base, such as a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol 2: Microwave-Assisted Bischler-Möhlau Indole Synthesis (Solvent-Free)
  • Reactant Mixture: In a microwave-safe vessel, combine the α-bromoacetophenone (1.0 equiv) and the aniline (2.0-3.0 equiv).

  • Microwave Irradiation: Irradiate the mixture in a microwave reactor at a suitable power (e.g., 540 W) for a short duration (e.g., 45-60 seconds).[5] Monitor the reaction progress by TLC.

  • Workup: After cooling, dissolve the reaction mixture in an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography.

Protocol 3: Purification of Indole Derivatives by Recrystallization
  • Solvent Selection: Choose a solvent or a solvent mixture in which the indole derivative is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: In an Erlenmeyer flask, add the crude indole derivative and a small amount of the chosen solvent. Heat the mixture to boiling while stirring and add more solvent portion-wise until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove any insoluble impurities and the activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 4: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture containing the indole derivative and non-basic impurities in an organic solvent (e.g., diethyl ether or dichloromethane).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl). The basic indole will be protonated and move into the aqueous layer. Repeat the extraction 2-3 times.

  • Separation: Combine the aqueous extracts. The organic layer now contains the non-basic impurities.

  • Basification: Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 10% NaOH solution) until the solution is basic to litmus paper. The protonated indole will be neutralized and precipitate out of the solution.

  • Isolation: Collect the precipitated indole derivative by vacuum filtration, or extract it back into an organic solvent, which is then dried and evaporated.

Visualizations

Troubleshooting Workflow for Low Yield in Fischer Indole Synthesis

Fischer_Troubleshooting start Low Yield in Fischer Indole Synthesis check_purity Check Purity of Starting Materials start->check_purity optimize_catalyst Optimize Acid Catalyst (Type & Concentration) check_purity->optimize_catalyst Purity Confirmed optimize_temp_time Optimize Temperature & Time optimize_catalyst->optimize_temp_time Screened Catalysts check_substituents Consider Substituent Effects optimize_temp_time->check_substituents Optimized Conditions success Improved Yield check_substituents->success Route Feasible

Caption: A logical workflow for troubleshooting low yields in the Fischer indole synthesis.

Decision Pathway for Indole N-Protection

N_Protection_Decision start Need to Protect Indole N-H? acid_stable Reaction Conditions Acidic? start->acid_stable Yes no_protection Proceed without Protection start->no_protection No base_stable Reaction Conditions Basic? acid_stable->base_stable No boc Use Boc Group acid_stable->boc Yes reductive_cleavage Need Reductive Cleavage? base_stable->reductive_cleavage Yes sem Use SEM Group base_stable->sem No cbz Use Cbz Group reductive_cleavage->cbz Yes

Caption: A decision tree for selecting a suitable N-protecting group for indole synthesis.

General Mechanism of a Side Reaction: Dimerization

Dimerization_Mechanism Indole_1 Indole (Nucleophile) Indole_2_Intermediate Reactive Intermediate (e.g., protonated indole) Indole_1->Indole_2_Intermediate Attacks Dimer Dimer Product Indole_2_Intermediate->Dimer Forms

Caption: A simplified representation of an indole dimerization side reaction.

References

Technical Support Center: Optimization of Boc Protection of Amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the optimization of tert-butoxycarbonyl (Boc) protection of amines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this crucial synthetic step.

Troubleshooting Guide

This section addresses specific issues that may arise during the Boc protection of amines, offering potential causes and solutions.

Issue 1: Incomplete or Failed Reaction

Q: My Boc protection reaction is showing low conversion or has failed completely. What are the common causes?

A: Several factors can contribute to an incomplete or failed Boc protection reaction. A systematic approach to troubleshooting can help identify the root cause.

  • Low Nucleophilicity of the Amine: Electron-deficient amines (e.g., anilines with electron-withdrawing groups) or sterically hindered amines may react slowly or not at all with di-tert-butyl dicarbonate (Boc₂O).[1][2]

  • Poor Solubility: The amine starting material, especially zwitterionic compounds like amino acids, may have poor solubility in common organic solvents like THF or acetonitrile, leading to a slow or incomplete reaction.[1][3]

  • Inappropriate Base: While not always necessary, a base is often used to neutralize the acidic byproduct and drive the reaction to completion.[1][4] The choice and amount of base are critical.

  • Hydrolysis of Boc Anhydride: In aqueous conditions, Boc₂O can hydrolyze. Although the reaction with an amine is generally faster, prolonged reaction times in water without a sufficient excess of the anhydride can lead to lower yields.[1]

  • Insufficient Reagent Stoichiometry: Ensure at least a slight excess (1.1-1.5 equivalents) of Boc₂O is used. For amine salts, an adequate amount of base is required for neutralization.[2]

Troubleshooting Workflow for Incomplete Reaction

start Incomplete Reaction amine_check Is the amine poorly nucleophilic or sterically hindered? start->amine_check solubility_check Is the starting material fully dissolved? amine_check->solubility_check No increase_temp Increase temperature or use a catalyst (e.g., DMAP) amine_check->increase_temp Yes base_check Is the base appropriate and in sufficient quantity? solubility_check->base_check No change_solvent Change solvent (e.g., MeOH for anilines) or use co-solvents solubility_check->change_solvent Yes reagent_check Is the Boc₂O stoichiometry correct (1.1-1.5 eq)? base_check->reagent_check No optimize_base Use a stronger base or increase stoichiometry base_check->optimize_base Yes add_reagent Add more Boc₂O reagent_check->add_reagent Yes end Reaction Optimized reagent_check->end No increase_temp->end change_solvent->end optimize_base->end add_reagent->end

Caption: Troubleshooting workflow for incomplete Boc protection.

Issue 2: Formation of Side Products

Q: I am observing multiple spots on my TLC or multiple peaks in my LC-MS, indicating side product formation. What are the likely byproducts and how can I avoid them?

A: The formation of side products can complicate purification and lower the yield of the desired N-Boc protected amine.

  • Di-Boc Formation: Primary amines can react with a second molecule of Boc₂O to form a di-Boc protected amine, especially with a large excess of Boc₂O and a strong base.[2][5] To minimize this, use a controlled stoichiometry of Boc₂O (around 1.05-1.1 equivalents) and consider slow addition of the reagent.[5]

  • Urea Formation: This side reaction is more common with sterically hindered amines and can be promoted by strong bases.[2] Using a milder base or optimizing the reaction temperature can help reduce urea formation.[2][6]

  • Reaction with Other Functional Groups: Other nucleophilic groups in the substrate, such as hydroxyl (-OH) or thiol (-SH) groups, can also react with Boc₂O.[1] Since amines are generally more nucleophilic, N-protection is favored. To enhance selectivity, avoid using a strong base that could deprotonate the alcohol and consider running the reaction at lower temperatures.[6]

Frequently Asked Questions (FAQs)

Q1: Is a base always required for Boc protection?

A: No, a base is not always strictly necessary.[4] The reaction can proceed without an added base, as the tert-butoxide generated during the reaction is basic enough to deprotonate the amine.[6] However, a base is commonly added to neutralize the acidic byproducts and accelerate the reaction, especially for less nucleophilic amines.[4][6] For amine salts, a stoichiometric amount of base is required to liberate the free amine.[2][4]

Q2: What is the role of 4-(Dimethylamino)pyridine (DMAP) in Boc protection?

A: DMAP is a highly effective nucleophilic catalyst that can significantly accelerate the rate of Boc protection, particularly for weakly nucleophilic amines like anilines.[2][6] DMAP reacts with Boc anhydride to form a more reactive acylpyridinium intermediate, which is more readily attacked by the amine.[6] However, DMAP can also increase the likelihood of side reactions, such as di-Boc formation, so it should be used in catalytic amounts (e.g., 0.05 eq).[2][4][6]

Q3: How can I improve the reaction rate for a poorly reactive amine?

A: For weakly nucleophilic or sterically hindered amines, several strategies can be employed to increase the reaction rate:

  • Increase Temperature: Gently warming the reaction mixture can significantly increase the reaction rate.[2]

  • Use a Catalyst: A catalytic amount of DMAP can dramatically accelerate the reaction.[2][4]

  • Optimize Solvent Choice: For aromatic amines, using an alcoholic solvent like methanol can dramatically increase the reaction rate, even without a base.[3][7] The reaction of p-toluidine with Boc anhydride is reported to be 70 times faster in methanol than in chloroform.[7]

Q4: What is the best workup procedure for a Boc protection reaction?

A: A typical workup involves quenching any remaining Boc₂O, followed by an aqueous workup to remove water-soluble byproducts.

  • Quench: If a significant excess of Boc₂O was used, the reaction can be quenched by adding a small amount of a nucleophilic amine (e.g., N,N-dimethylethylenediamine) or water.[1]

  • Aqueous Workup: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water or a mild aqueous acid (e.g., 1 M HCl) to remove the base and other water-soluble impurities. Follow with a wash with saturated aqueous sodium bicarbonate and then brine.[2][4]

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[8]

  • Purification: If necessary, the crude product can be purified by column chromatography.[2][8]

Data Presentation

Table 1: Comparison of Common Solvents for Boc Protection

SolventTypical SubstratesKey AdvantagesConsiderations
Dichloromethane (DCM)General primary and secondary aminesGood solubility for many organic compounds.[9]Chlorinated solvent.
Tetrahydrofuran (THF)General primary and secondary aminesGood general-purpose solvent.[2][10]Can form peroxides.
Acetonitrile (MeCN)General primary and secondary aminesPolar aprotic, good for SN2-type reactions.[2][10]Can be difficult to remove completely.
Methanol (MeOH)Aromatic aminesSignificantly accelerates the reaction rate.[3][7]Can act as a nucleophile under certain conditions.
Water/Co-solventAmino acids, polar substratesExcellent for dissolving zwitterionic compounds.[1][11]Risk of Boc₂O hydrolysis.[1]
Solvent-freeVarious aminesEnvironmentally friendly ("green") approach.[3][12]May not be suitable for all substrates.

Table 2: Common Bases Used in Boc Protection

BaseStrengthTypical Use CasesNotes
Triethylamine (TEA)ModerateGeneral purpose, most common organic base.[1][9]Can be difficult to remove completely.
Diisopropylethylamine (DIPEA)ModerateGood for sterically hindered substrates.[9]Less nucleophilic than TEA.
Sodium Bicarbonate (NaHCO₃)MildAqueous or biphasic systems.[4][10]Good for acid-sensitive substrates.
Sodium Hydroxide (NaOH)StrongAqueous systems, especially for amino acids.[1][9]Can promote side reactions if not controlled.
4-(Dimethylamino)pyridine (DMAP)CatalystUsed in catalytic amounts to accelerate reactions.[1][2]Highly effective but can increase side reactions.[6]

Experimental Protocols

Protocol 1: General Procedure for Boc Protection of a Primary or Secondary Amine

  • Dissolution: Dissolve the amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (0.1-0.5 M).[1][2]

  • Base Addition: Add triethylamine (1.1-1.5 eq) to the solution.[2] For temperature-sensitive reactions, cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 eq) to the stirring solution.[3][9]

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few minutes to several hours.[3][8]

  • Workup: Upon completion, dilute the reaction mixture with the organic solvent and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.[4]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.[2]

Protocol 2: Accelerated Boc Protection of Aromatic Amines in Methanol

  • Dissolution: Dissolve the aromatic amine (1.0 eq) in methanol.[3]

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 eq) to the solution.

  • Reaction: Stir the mixture at room temperature. The reaction is often significantly faster than in other solvents.[3][7] Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, remove the methanol under reduced pressure. The residue can then be worked up as described in Protocol 1 and purified if necessary.[3]

General Experimental Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification dissolve Dissolve Amine in Solvent add_base Add Base (if required) dissolve->add_base add_boc Add Boc₂O add_base->add_boc stir Stir at appropriate temperature add_boc->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench Reaction (if necessary) monitor->quench extract Aqueous Workup (Wash) quench->extract dry Dry & Concentrate extract->dry purify Purify (if necessary) dry->purify

Caption: General experimental workflow for Boc protection.

References

Technical Support Center: Synthesis of 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare this compound?

A1: There are two main synthetic strategies for preparing this compound:

  • Boc Protection of Indoline-2-carboxylic Acid: This involves the direct protection of the nitrogen atom of indoline-2-carboxylic acid using di-tert-butyl dicarbonate (Boc anhydride).

  • Hydrogenation of 1-(tert-Butoxycarbonyl)-1H-indole-2-carboxylic Acid: This method involves the reduction of the indole ring of the corresponding N-Boc protected indole-2-carboxylic acid.

Q2: I am having trouble with the solubility of indoline-2-carboxylic acid during the Boc protection reaction. What can I do?

A2: Indoline-2-carboxylic acid is a zwitterionic compound, which often leads to poor solubility in common organic solvents. To overcome this, the reaction is frequently performed in an aqueous basic solution. The use of bases like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) deprotonates the carboxylic acid, forming a more soluble salt.

Q3: What are the common side reactions to be aware of during the synthesis?

A3: Common side reactions include:

  • For Boc Protection:

    • N,N-di-Boc formation: Especially when an excess of Boc anhydride is used.

    • Formation of a mixed anhydride: The reaction of the carboxylate with Boc anhydride can lead to the formation of a mixed anhydride, which can then react with the amine to form an amide dimer. Using aqueous basic conditions helps to hydrolyze the mixed anhydride, minimizing this side reaction.

  • For Hydrogenation:

    • Over-reduction: The indoline ring can be further reduced to octahydroindole under harsh conditions.

    • Catalyst poisoning: The secondary amine of the indoline product can sometimes poison the catalyst, slowing down or stopping the reaction.[1]

Q4: Which catalyst is best for the hydrogenation of N-Boc-indole-2-carboxylic acid?

A4: The choice of catalyst can significantly impact the yield and selectivity of the hydrogenation. Common heterogeneous catalysts include Platinum on carbon (Pt/C), Palladium on carbon (Pd/C), and Raney Nickel. Homogeneous catalysts based on rhodium (Rh) and ruthenium (Ru) have also been used effectively, particularly for asymmetric hydrogenations.[1][2] The optimal catalyst may depend on the specific reaction conditions and desired outcome.

Troubleshooting Guides

Route 1: Boc Protection of Indoline-2-carboxylic Acid

Issue 1: Low or No Product Yield

Possible Cause Troubleshooting Step
Poor solubility of starting material. Perform the reaction in an aqueous basic solution (e.g., with NaOH or NaHCO₃) to increase the solubility of the zwitterionic indoline-2-carboxylic acid.
Incomplete reaction. Increase the reaction time or gently warm the reaction mixture. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Insufficient Boc anhydride. Use a slight excess of Boc anhydride (1.1-1.5 equivalents). However, a large excess should be avoided to prevent the formation of the di-Boc side product.
Hydrolysis of Boc anhydride. If using aqueous conditions, ensure efficient stirring to maximize the reaction rate between the amine and Boc anhydride, which is generally faster than hydrolysis.

Issue 2: Formation of Side Products

Side Product Prevention Strategy
N,N-di-Boc derivative Use a stoichiometric amount or only a slight excess of Boc anhydride. Monitor the reaction closely and stop it once the starting material is consumed.
Amide dimer (from mixed anhydride) Perform the reaction in an aqueous basic solution. The base will hydrolyze the mixed anhydride intermediate, preventing the formation of the dimer.
Route 2: Hydrogenation of 1-(tert-Butoxycarbonyl)-1H-indole-2-carboxylic Acid

Issue 1: Incomplete or Slow Reaction

Possible Cause Troubleshooting Step
Inactive catalyst. Ensure the catalyst is fresh or properly activated. For heterogeneous catalysts, ensure adequate mixing to suspend the catalyst.
Insufficient hydrogen pressure. Increase the hydrogen pressure according to literature protocols. Ensure the reaction vessel is properly sealed.
Catalyst poisoning. The indoline product can sometimes inhibit the catalyst.[1] If the reaction stalls, filtering the mixture and adding fresh catalyst may help.
Absence of an acid co-catalyst. For the hydrogenation of the indole ring, an acid additive like p-toluenesulfonic acid (p-TSA) is often crucial to activate the ring towards reduction.[2]

Issue 2: Over-reduction to Octahydroindole

Possible Cause Troubleshooting Step
Harsh reaction conditions. Reduce the reaction temperature, hydrogen pressure, or reaction time. Monitor the reaction progress carefully by TLC or LC-MS to stop it at the desired indoline stage.
Highly active catalyst. Consider using a less active catalyst or adding a catalyst modifier to increase selectivity for the indoline product.

Data Presentation

Table 1: Comparison of Conditions for Boc Protection of Indoline-2-carboxylic Acid

Base Solvent Equivalents of (Boc)₂O Reaction Time Temperature Yield (%) Reference
Triethylamine/DMAP (cat.)DichloromethaneNot specified3 h0 °C to rt90[3]
Sodium HydroxideWater/Dioxane2.072 hRoom Temp.Not specified[4]
Sodium BicarbonateWater/THFNot specifiedNot specifiedRoom Temp.Not specifiedGeneral procedure

Note: Yields can be highly dependent on the specific reaction scale and workup procedure.

Table 2: Comparison of Catalysts for the Hydrogenation of N-Protected Indoles

Catalyst Substrate Solvent **Pressure (H₂) **Temperature Yield (%) Reference
Pt/CVarious unprotected indolesWater50 psiRoom Temp.Excellent yields[1]
PtO₂(S)-Indoline-2-carboxylic acidAcetic AcidNot specified60 °CNot specified[5]
Raney NickelQuinolines and IndolesWaterNot specifiedNot specifiedup to 99[4]
Ru-NHCN-Boc-3-methyl-indolen-hexane100 bar25 °C then 100 °C10[6]
10% Pd/CN-Boc-indole derivativeTHFNot specifiedRoom Temp.Not specified[7]

Note: This table includes data for various indole derivatives as direct comparative data for N-Boc-indole-2-carboxylic acid is limited. Conditions should be optimized for the specific substrate.

Experimental Protocols

Protocol 1: Boc Protection of Indoline-2-carboxylic Acid in Aqueous Base
  • Dissolution: Dissolve indoline-2-carboxylic acid in an aqueous solution of sodium hydroxide (1 equivalent) or sodium bicarbonate (2-3 equivalents).

  • Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (1.1-1.2 equivalents), either neat or dissolved in a suitable organic solvent like dioxane or THF.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC. The reaction is typically complete within a few hours to overnight.

  • Workup:

    • Once the reaction is complete, cool the mixture in an ice bath and acidify to pH 2-3 with a cold aqueous acid solution (e.g., 1M HCl or citric acid).

    • Extract the product with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization or column chromatography if necessary.

Protocol 2: Hydrogenation of 1-(tert-Butoxycarbonyl)-1H-indole-2-carboxylic Acid
  • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 1-(tert-butoxycarbonyl)-1H-indole-2-carboxylic acid in a suitable solvent (e.g., methanol, ethanol, or acetic acid).

  • Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 5-10 mol% of Pt/C or Pd/C) to the solution. If required, add an acid co-catalyst (e.g., p-toluenesulfonic acid).

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 50-100 psi). Stir the mixture at the desired temperature (e.g., room temperature to 60 °C).

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup:

    • Carefully depressurize the vessel and purge with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography as needed.

Mandatory Visualizations

Boc_Protection_Workflow start Start: Indoline-2-carboxylic Acid dissolve Dissolve in aqueous base (e.g., NaOH, NaHCO3) start->dissolve add_boc Add (Boc)2O dissolve->add_boc react Stir at Room Temperature add_boc->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Acidify and Extract monitor->workup Reaction Complete purify Purify (Recrystallization/ Chromatography) workup->purify end_product End: 1-(tert-Butoxycarbonyl)- 2-indolinecarboxylic acid purify->end_product Hydrogenation_Workflow start Start: 1-(tert-Butoxycarbonyl)- 1H-indole-2-carboxylic Acid dissolve Dissolve in Solvent (e.g., MeOH, AcOH) start->dissolve add_catalyst Add Catalyst (e.g., Pt/C) & Acid Co-catalyst (optional) dissolve->add_catalyst hydrogenate Pressurize with H2 and Stir add_catalyst->hydrogenate monitor Monitor by TLC/LC-MS hydrogenate->monitor monitor->hydrogenate Incomplete workup Filter to remove catalyst & Concentrate monitor->workup Reaction Complete purify Purify (Recrystallization/ Chromatography) workup->purify end_product End: 1-(tert-Butoxycarbonyl)- 2-indolinecarboxylic acid purify->end_product Troubleshooting_Logic low_yield Low Yield in Boc Protection solubility Check Solubility of Starting Material low_yield->solubility Problem side_products Check for Side Products (TLC/LC-MS) solubility->side_products Good use_aq_base Action: Use Aqueous Base solubility->use_aq_base Poor optimize_boc Action: Optimize (Boc)2O Stoichiometry side_products->optimize_boc Di-Boc observed

References

Troubleshooting low coupling efficiency with Boc-Inp-OH in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low coupling efficiency with Boc-Inp-OH in Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why am I experiencing low coupling efficiency with Boc-Inp-OH?

A1: Boc-Inp-OH (Boc-L-indoline-2-carboxylic acid) is a conformationally constrained cyclic amino acid analog. Its rigid structure and nature as a secondary amine can lead to significant steric hindrance, which slows down the kinetics of the coupling reaction.[1][2] This steric bulk can physically obstruct the approach of the activated amino acid to the free N-terminal amine of the growing peptide chain on the solid support, resulting in incomplete or failed coupling.

Q2: What are the primary challenges when incorporating Boc-Inp-OH into a peptide sequence?

A2: The main challenges associated with the use of Boc-Inp-OH in SPPS are:

  • Low Reactivity: Due to its sterically hindered nature, Boc-Inp-OH couples more slowly than many standard amino acids, often requiring more potent coupling reagents and longer reaction times to achieve a high yield.[1]

  • Diketopiperazine Formation: Peptides with Inp at the C-terminus or as the second residue are susceptible to intramolecular cyclization, which results in the formation of a diketopiperazine and termination of the peptide chain.[1]

  • Racemization: While less common for proline analogs, the potential for racemization during the activation step should be minimized by selecting appropriate coupling reagents and conditions.[1]

Q3: How can I monitor the completion of the Boc-Inp-OH coupling reaction?

A3: The Kaiser test is a reliable qualitative method for monitoring the presence of free primary amines on the resin.[3][4][5] A positive Kaiser test (blue or purple beads) after the coupling step indicates that there are still unreacted N-terminal amines, signifying an incomplete reaction. A negative test (yellow or colorless beads) suggests that the coupling is complete.[3][6] However, since Boc-Inp-OH is a secondary amine, the color change may be less intense (brownish-red).[6] For a more definitive result with secondary amines, the chloranil test or isatin test can be used.[5][6]

Q4: Is it necessary to perform a double coupling for Boc-Inp-OH?

A4: In many cases, a single coupling of Boc-Inp-OH may not be sufficient to achieve a quantitative reaction, especially in difficult sequences. Performing a second coupling (double coupling) with a fresh solution of activated Boc-Inp-OH is a common and effective strategy to drive the reaction to completion and maximize the yield of the desired peptide.[7][8][9]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the coupling of Boc-Inp-OH.

Problem Potential Cause Recommended Solution
Positive Kaiser Test after Coupling Incomplete coupling reaction due to steric hindrance.1. Extend the coupling time: Allow the reaction to proceed for a longer duration (e.g., 4 hours to overnight).[1] 2. Perform a double coupling: After the initial coupling, drain the reagents and add a fresh mixture of activated Boc-Inp-OH.[7][9] 3. Increase reagent excess: Use a higher molar excess (3-4 equivalents) of Boc-Inp-OH and the coupling reagent relative to the resin loading.[9]
Low Final Peptide Yield Inefficient coupling at the Boc-Inp-OH position leading to deletion sequences.1. Switch to a more potent coupling reagent: Use a uronium/aminium or phosphonium salt-based reagent known for high reactivity, such as HATU, HBTU, or PyBOP.[2][10] 2. Optimize the solvent: Use high-purity, anhydrous DMF or NMP. For hydrophobic sequences, a "magic mixture" of DCM/DMF/NMP (1:1:1) can improve solvation.[9][11] 3. Consider microwave-assisted SPPS: Microwave energy can accelerate coupling reactions, especially for sterically hindered amino acids.[12]
Presence of a Side-Product with Mass of -57 Da Formation of a diketopiperazine, particularly when Inp is the second or third residue.1. Use a dipeptide with Inp as the second residue: Couple a pre-formed dipeptide (e.g., Fmoc-Xaa-Inp-OH) instead of sequential single amino acid couplings. 2. Use a resin with a more sterically hindered linker: For example, a 2-chlorotrityl chloride resin can suppress diketopiperazine formation.
Difficulty Dissolving Boc-Inp-OH Poor solubility in the coupling solvent.1. Pre-dissolve Boc-Inp-OH: Ensure the amino acid is fully dissolved in a minimal amount of DMF or NMP before adding it to the reaction vessel. 2. Gentle warming: If necessary, gently warm the solution to aid dissolution, but avoid high temperatures that could cause degradation.

Experimental Protocols

Protocol 1: High-Efficiency Coupling of Boc-Inp-OH using HATU

This protocol describes a standard procedure for coupling Boc-Inp-OH using the highly efficient HATU reagent.

  • Resin Preparation:

    • Start with the peptide-resin that has a free N-terminal amine following the successful removal of the previous Boc protecting group.

    • Wash the resin thoroughly with DMF (3 x 10 mL/g of resin).

  • Activation of Boc-Inp-OH:

    • In a separate vessel, dissolve Boc-Inp-OH (3 equivalents relative to the resin substitution) and HATU (2.9 equivalents) in DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the solution.

    • Allow the mixture to pre-activate for 1-2 minutes at room temperature.

  • Coupling Reaction:

    • Add the activated Boc-Inp-OH solution to the reaction vessel containing the resin.

    • Agitate the mixture for at least 4 hours at room temperature. For difficult sequences, the reaction can be left overnight.[1]

  • Monitoring the Coupling:

    • Remove a small sample of resin beads (10-15 beads) and wash them thoroughly with DMF.

    • Perform a Kaiser test to check for the presence of free primary amines.[3]

  • Washing:

    • Once the coupling is complete (negative Kaiser test), drain the reaction solution.

    • Wash the resin with DMF (3 x 10 mL/g) and DCM (3 x 10 mL/g) to remove any unreacted reagents and byproducts.

Protocol 2: Kaiser Test for Monitoring Coupling Completion

This protocol outlines the steps for performing the Kaiser test to qualitatively assess the presence of free primary amines.

  • Reagent Preparation:

    • Reagent A: Dissolve 16.5 mg of KCN in 25 mL of deionized water. Dilute 1.0 mL of this solution with 49 mL of pyridine.[3]

    • Reagent B: Dissolve 1.0 g of ninhydrin in 20 mL of n-butanol.[3]

    • Reagent C: Dissolve 40 g of phenol in 20 mL of n-butanol.[5]

  • Test Procedure:

    • Place a small sample of resin beads (10-15) in a small test tube.

    • Add 2-3 drops of each of the Kaiser test reagents (A, B, and C) to the test tube.

    • Heat the test tube at 100-110°C for 5 minutes.[5]

    • Observe the color of the beads and the solution.

  • Interpretation of Results:

    • Intense Blue/Purple: Positive result, indicating incomplete coupling.

    • Yellow/Colorless: Negative result, indicating complete coupling.

    • Brownish-Red: May indicate the presence of a secondary amine (like the N-terminus after Inp coupling).

Visualizations

G cluster_troubleshooting Troubleshooting Low Coupling Efficiency of Boc-Inp-OH Start Low Coupling Efficiency (Positive Kaiser Test) CheckReagents Verify Reagent Quality & Equivalents Start->CheckReagents ExtendReaction Extend Coupling Time (4h to overnight) CheckReagents->ExtendReaction Reagents OK DoubleCouple Perform a Double Coupling ExtendReaction->DoubleCouple Still Positive Success Coupling Complete (Negative Kaiser Test) ExtendReaction->Success Success ChangeReagent Switch to a More Potent Coupling Reagent (e.g., HATU) DoubleCouple->ChangeReagent Still Positive DoubleCouple->Success Success CheckSolvent Optimize Solvent (Anhydrous DMF/NMP) ChangeReagent->CheckSolvent Still Positive ChangeReagent->Success Success Microwave Consider Microwave- Assisted SPPS CheckSolvent->Microwave Still Positive CheckSolvent->Success Success Microwave->Success Success

Caption: A flowchart illustrating the troubleshooting workflow for low coupling efficiency of Boc-Inp-OH.

G cluster_workflow Boc-SPPS Workflow for Boc-Inp-OH Incorporation ResinPrep 1. Resin Swelling & N-terminal Deprotection Coupling 2. Boc-Inp-OH Coupling (Extended Time / Double Coupling) ResinPrep->Coupling Monitoring 3. Monitoring (Kaiser Test) Coupling->Monitoring Monitoring->Coupling Positive Test (Recouple) Washing 4. Washing Monitoring->Washing Negative Test NextCycle 5. Proceed to Next Deprotection/Coupling Cycle Washing->NextCycle Cleavage Final Cleavage & Deprotection NextCycle->Cleavage

Caption: The experimental workflow for incorporating Boc-Inp-OH in a Boc-SPPS cycle.

References

Minimizing racemization during peptide coupling with chiral amino acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you minimize racemization of chiral amino acids during peptide coupling.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a problem in peptide synthesis?

A1: Racemization is the conversion of a pure, single enantiomer of a chiral amino acid (typically the L-form used in nature) into an equal mixture of both its L- and D-enantiomers.[1][2] This loss of stereochemical integrity at the alpha-carbon is a critical challenge in peptide synthesis.[1][2] The incorporation of the incorrect D-amino acid can significantly alter the peptide's three-dimensional structure, which in turn can compromise its biological activity, receptor binding, and therapeutic efficacy.[1][2]

Q2: What is the primary chemical mechanism that causes racemization during peptide coupling?

A2: The most common mechanism for racemization during peptide bond formation is the formation of a planar 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][2][3][4] This occurs when the carboxyl group of the N-protected amino acid is activated by a coupling reagent. The proton at the chiral alpha-carbon of this oxazolone is acidic and can be easily removed by a base.[1][2] The resulting achiral intermediate can then be attacked by the incoming amine from either side, leading to a mixture of the desired L-peptide and the undesired D-diastereomer.[2][4] A secondary, less common mechanism is the direct abstraction of the alpha-proton by a strong base, forming a planar enolate intermediate.[2][3]

Q3: Which amino acids are most susceptible to racemization?

A3: Histidine (His) and Cysteine (Cys) are notoriously prone to racemization during peptide coupling.[2][3][5][6][7] Other sensitive residues include Phenylalanine (Phe), Serine (Ser), and Aspartic Acid (Asp).[2][3][6][7] The unique chemical nature of their side chains contributes to their increased susceptibility under standard coupling conditions.

Q4: How do coupling reagents and additives influence racemization?

A4: The choice of coupling reagent and the use of additives are critical for controlling racemization.[1]

  • Carbodiimides (e.g., DCC, DIC): These reagents can lead to significant racemization if used alone.[3] It is essential to use them in conjunction with racemization-suppressing additives.[3][8]

  • Additives (e.g., HOBt, HOAt, OxymaPure): Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are highly effective at minimizing racemization.[3][5][8][9] They react with the activated amino acid to form a more stable active ester, which is less prone to oxazolone formation.[2] HOAt and OxymaPure are generally considered more effective than HOBt.[2][9]

  • Onium Salts (e.g., HBTU, HATU, COMU): Uronium/aminium salt reagents are known for their high reactivity and efficiency.[1] This high reactivity promotes rapid amide bond formation, which can kinetically outcompete the slower racemization pathway.[1] Reagents like HATU and COMU generally offer superior racemization suppression compared to older reagents like HBTU.[1][10]

Q5: What is the role of the base and solvent in racemization?

A5: Both the base and the solvent play significant roles.

  • Base: The strength and steric hindrance of the base are crucial.[2][9] Strong, non-hindered bases can accelerate the abstraction of the alpha-proton, increasing racemization.[2] Weaker or sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine (TMP) are often preferred over stronger bases like N,N-diisopropylethylamine (DIEA).[2][9][11]

  • Solvent: Solvent polarity can influence the rate of racemization. Using less polar solvents, such as a mixture of Dichloromethane (DCM) and N,N-Dimethylformamide (DMF), may help reduce racemization, provided reagent solubility is maintained.[3][11]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue: Significant racemization detected in my final peptide.

This is a common problem that can often be traced back to the coupling step. Follow this workflow to troubleshoot and mitigate the issue.

G start High Racemization Detected reagent Step 1: Review Coupling Reagent & Additive start->reagent conditions Step 2: Evaluate Reaction Conditions reagent->conditions sol_reagent1 Using Carbodiimide alone? Add HOBt, HOAt, or OxymaPure. reagent->sol_reagent1 sol_reagent2 Using older Onium Salt (e.g., HBTU)? Switch to HATU or COMU. reagent->sol_reagent2 base Step 3: Check Base & Stoichiometry conditions->base sol_conditions1 High temperature? Lower to 0°C or room temp. conditions->sol_conditions1 sol_conditions2 Using polar solvent (e.g., neat DMF)? Consider less polar mixture (e.g., DCM/DMF). conditions->sol_conditions2 preactivation Step 4: Review Pre-activation Protocol base->preactivation sol_base1 Using strong base (e.g., DIEA)? Switch to weaker (NMM) or hindered (Collidine) base. base->sol_base1 sol_base2 Using excess base? Reduce to minimum equivalents necessary. base->sol_base2 sol_preactivation Long pre-activation time? Avoid or minimize pre-activation, especially for Cys and His. preactivation->sol_preactivation

Caption: A logical workflow for troubleshooting high racemization levels.

  • Step 1: Review Your Coupling Reagents and Additives.

    • Problem: Using carbodiimides like DCC or DIC without an additive is a major cause of racemization.[3]

    • Solution: Always use carbodiimide coupling reagents in conjunction with racemization-suppressing additives such as HOBt, HOAt, or OxymaPure.[3][9] For particularly sensitive amino acids, consider modern onium salt reagents like HATU or COMU.[1][10]

  • Step 2: Evaluate Your Reaction Conditions.

    • Problem: Higher temperatures, often used in microwave-assisted synthesis, accelerate the rate of racemization.[6][7]

    • Solution: Perform the coupling reaction at a lower temperature (e.g., 0°C or room temperature).[3] If solubility allows, using a less polar solvent can also help reduce racemization.[3][11] For microwave SPPS, lowering the coupling temperature from 80°C to 50°C can limit racemization for His and Cys.[6][12]

  • Step 3: Check the Base.

    • Problem: The presence of a strong or excess base can promote racemization through direct proton abstraction.[2][7]

    • Solution: Use the minimum amount of base necessary. Switch from strong bases like DIEA to weaker or more sterically hindered bases like NMM or 2,4,6-collidine.[2][9][11]

  • Step 4: Review Pre-activation Time.

    • Problem: Allowing the protected amino acid to "pre-activate" with the coupling reagent for an extended period before adding it to the amine can increase the risk of racemization, especially for sensitive residues like Cysteine.[7][11]

    • Solution: For sensitive amino acids, avoid the pre-activation step. Add the coupling reagent to the mixture of the protected amino acid and the resin-bound peptide simultaneously.[11]

Data Presentation

Quantitative Comparison of Coupling Reagents and Conditions

The extent of racemization is highly dependent on the specific amino acid, reaction conditions, and the model system used for evaluation. The following table summarizes representative data from various studies to illustrate the impact of different reagents and conditions.

N-Protected Amino AcidCoupling Reagent/AdditiveBase% D-Isomer (Racemization)Reference Model/System
Fmoc-Cys(Trt)-OHHBTU / HOBtDIEA5-33% (with pre-activation)H-Gly-Cys -Phe-NH₂ Synthesis[11]
Fmoc-Cys(Trt)-OHHBTU / HOBtTMP~1-5% (no pre-activation)H-Gly-Cys -Phe-NH₂ Synthesis[11]
Fmoc-Cys(Trt)-OHDIC / OxymaN/A<1%Dipeptide Synthesis[13]
Fmoc-His(Trt)-OHHATUNMM~5%Dipeptide Synthesis[13]
Fmoc-His(Trt)-OHHBTUDIEAHighABRF Multicenter Study[14]
Fmoc-Ser(tBu)-OHHATUNMM~2%Dipeptide Synthesis[13]
Z-Phe-Val-OHVariousVariousVariesFragment Condensation[9]

Data is compiled and representative. Absolute values can vary significantly between different peptide sequences and experimental setups.

Experimental Protocols

Protocol 1: Standard Peptide Coupling with Minimized Racemization

This protocol provides a general procedure for a coupling cycle in solid-phase peptide synthesis (SPPS) designed to minimize racemization.

1. Deprotection:

  • Remove the N-terminal Fmoc protecting group from the resin-bound peptide using a standard protocol (e.g., 20% piperidine in DMF for 10-20 minutes).

2. Washing:

  • Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

3. Amino Acid Activation and Coupling (No Pre-activation Method):

  • In a separate vessel, dissolve 3-5 equivalents of the N-protected amino acid and 3-5 equivalents of an additive (e.g., OxymaPure or HOAt) in DMF.

  • In the reaction vessel containing the washed resin, add the amino acid/additive solution.

  • Add 3-5 equivalents of the coupling reagent (e.g., DIC or COMU).

  • If required by the coupling reagent (e.g., for onium salts), add 6-10 equivalents of a weak or hindered base (e.g., NMM or collidine).

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature. For highly sensitive amino acids, perform the coupling at 0°C for an extended period (e.g., 4 hours).

4. Washing:

  • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

5. Monitoring:

  • Perform a Kaiser test or other appropriate qualitative test to confirm the completion of the coupling reaction. If the test is positive, a second coupling may be required.

Protocol 2: Quantification of Racemization by Chiral HPLC

This protocol describes a general method to determine the percentage of racemization after synthesizing a model peptide.

1. Peptide Synthesis and Cleavage:

  • Synthesize a short model peptide (e.g., Ac-Phe-Xaa -NH₂, where Xaa is the amino acid being tested) using the coupling conditions you wish to evaluate.

  • Cleave the peptide from the resin using an appropriate cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% EDT).[3]

  • Precipitate the crude peptide with cold diethyl ether, centrifuge to form a pellet, and dry.

2. Sample Preparation:

  • Dissolve the crude peptide in the initial mobile phase for HPLC analysis.

3. Chiral HPLC Analysis:

  • Column: Use a chiral stationary phase (CSP) column suitable for separating peptide diastereomers.

  • Mobile Phase: Use an appropriate isocratic or gradient mobile phase (e.g., a mixture of acetonitrile and water with 0.1% TFA). The exact conditions must be optimized for the specific peptide.

  • Detection: Monitor the elution profile using a UV detector, typically at 214 or 220 nm.

  • Analysis: The desired L-L diastereomer and the undesired L-D diastereomer should elute as two separate peaks.

4. Calculation:

  • Integrate the peak areas for both diastereomers.

  • Calculate the percentage of racemization using the following formula: % Racemization = [Area(L-D peak) / (Area(L-L peak) + Area(L-D peak))] * 100

Visualized Mechanisms

G cluster_0 Racemization Pathway cluster_1 Desired vs. Undesired Product L_AA L-Amino Acid (Nα-Protected) Activated Activated Intermediate (e.g., O-Acylisourea) L_AA->Activated + Coupling Reagent Oxazolone 5(4H)-Oxazolone (Planar, Achiral Intermediate) Activated->Oxazolone Cyclization L_Peptide Desired L-Peptide Activated->L_Peptide + Amine (Fast) Oxazolone->L_Peptide + Amine D_Peptide Racemized D-Peptide Oxazolone->D_Peptide + Amine Base Base Base->Oxazolone - H⁺

Caption: General mechanism of racemization via the 5(4H)-oxazolone pathway.

References

Kaiser test for monitoring coupling completeness in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the use of the Kaiser test for monitoring coupling completeness in Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the principle of the Kaiser test?

The Kaiser test is a highly sensitive colorimetric assay used to detect the presence of free primary amines on the resin during SPPS.[1][2] It is a crucial in-process control to verify the completion of the Fmoc deprotection step and the subsequent amino acid coupling reaction. The test relies on the reaction of ninhydrin with primary amines. In this reaction, the amino acid undergoes oxidative deamination and decarboxylation. The released ammonia then condenses with a second molecule of ninhydrin to produce a characteristic blue-purple chromophore known as Ruhemann's purple. A positive result, indicated by an intense blue color, signifies the presence of a free primary amine, which is expected after a successful deprotection step. Conversely, a negative result (a yellow or colorless solution) after a coupling step confirms the successful acylation of the N-terminal amine, indicating that the peptide chain is ready for the next cycle.[1][3]

Q2: How do I prepare the reagents for the Kaiser test?

The Kaiser test requires the preparation of three distinct reagents. For optimal performance, it is recommended to prepare these solutions fresh, although they can be stored for a limited time under appropriate conditions.[1]

Table 1: Kaiser Test Reagent Preparation

ReagentComponents & Preparation ProtocolStorage Conditions & Stability
Reagent A Potassium Cyanide (KCN) in Pyridine 1. Dissolve 16.5 mg of KCN in 25 mL of deionized water.2. Dilute 1.0 mL of this KCN solution with 49 mL of pyridine.[1][3][4]Store in a well-sealed, dark glass bottle at 4°C. Stable for up to 2 weeks.[1]
Reagent B Ninhydrin in n-Butanol 1. Dissolve 1.0 g of ninhydrin in 20 mL of n-butanol.[1][3][4]Store in a dark glass bottle at 4°C. Stable for up to 2 months.[1]
Reagent C Phenol in n-Butanol 1. Dissolve 40 g of phenol in 20 mL of n-butanol.[1][4]Store in a dark glass bottle at room temperature. Stable for up to 6 months.[1]

Safety Precaution: Potassium cyanide (KCN) is highly toxic. Handle with extreme care using appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood.[1]

Q3: What is the standard protocol for performing a qualitative Kaiser test?

The following protocol is used to qualitatively assess the presence of free primary amines on the resin during SPPS.

Experimental Protocol: Qualitative Kaiser Test

  • Sample Collection: Carefully remove a small sample of the peptide-resin (approximately 10-15 beads) from the reaction vessel.[1]

  • Washing: Place the resin beads in a small test tube and wash them thoroughly with a solvent such as dichloromethane (DCM) or dimethylformamide (DMF) to remove any residual reagents. Decant the solvent.[1]

  • Reagent Addition: To the washed resin beads, add 2-3 drops of each Kaiser test reagent (A, B, and C).[4]

  • Incubation: Heat the test tube at 100-110°C for 5 minutes.[5][4]

  • Observation: Remove the test tube from the heat and observe the color of the beads and the solution.[1]

Q4: How do I interpret the results of the Kaiser test?

The color of the resin beads and the solution after the test indicates the presence or absence of free primary amines.

Table 2: Interpretation of Kaiser Test Results

ObservationInterpretationNext Step in SPPS
Intense blue color Positive result: Free primary amines are present.Proceed with the next coupling step (if after deprotection) or repeat the coupling step (if after coupling).[1][3]
Yellow or colorless Negative result: No free primary amines are detected.Proceed with the deprotection step of the next cycle (if after coupling).[1][3]
Brown or reddish-brown color Ambiguous result: May indicate the presence of a secondary amine (e.g., N-terminal proline).[1][2][5]Use an alternative test for secondary amines, such as the Chloranil or Isatin test.[2][5]

Troubleshooting Guide

This section addresses common issues encountered during the Kaiser test and provides solutions to resolve them.

Problem 1: False Positive Result (Blue color after a coupling reaction that should be complete)

A false positive result can be misleading and may lead to unnecessary repetition of coupling steps.

Table 3: Troubleshooting False Positive Kaiser Test Results

Potential CauseRecommended Solution
Inefficient washing of reagents: Residual basic reagents (e.g., DIPEA) can interfere with the test.[6]Ensure thorough washing of the resin with DMF and DCM after the coupling step.
Degradation of Fmoc protecting group: Prolonged heating or excess pyridine in the reagents can cause premature removal of the Fmoc group, exposing the primary amine.[2][7]Avoid excessive heating during the test. Ensure fresh and properly prepared reagents are used.
Presence of free amino acids: Contamination of the protected amino acid stock with free amino acids can lead to a positive result.[6]Use high-purity amino acid derivatives.
Resin damage: Certain resin types, like PEGA or PEG-coated polystyrene, can be susceptible to damage, potentially exposing amine-containing functional groups.[6]Handle the resin gently and ensure compatibility with the synthesis conditions.
Difficult or aggregating sequence: Some peptide sequences are prone to aggregation, which can hinder complete coupling.[6]Consider using alternative coupling reagents (e.g., HATU, HCTU), different solvents (e.g., NMP, DMSO), or chaotropic salts.[2] If incomplete coupling persists after a second attempt, cap the unreacted amines with acetic anhydride.[2]

Problem 2: False Negative Result (Yellow or colorless after a deprotection step that should have exposed a primary amine)

A false negative result can lead to the continuation of the synthesis with an incomplete deprotection, resulting in a truncated peptide.

Table 4: Troubleshooting False Negative Kaiser Test Results

Potential CauseRecommended Solution
Incomplete deprotection: The Fmoc removal has not gone to completion.[8]Repeat the deprotection step and re-test.
Degraded deprotection reagent: The piperidine solution may have degraded over time.[8]Use a freshly prepared deprotection solution.
Peptide aggregation: The growing peptide chain may aggregate, preventing the Kaiser reagents from accessing the free amine.[8]Consider using chaotropic salts or alternative solvents to disrupt aggregation.
Improper resin swelling: If the resin is not adequately swelled, the reagents cannot penetrate the beads to react with the free amines.[8]Ensure the resin is properly swelled in an appropriate solvent before the deprotection step.
Presence of acidic residues: Traces of acid can lead to false negative results.[5]Ensure thorough washing of the resin to remove any acidic components before performing the test.

Visual Guides

Kaiser Test Workflow

The following diagram illustrates the decision-making process in SPPS based on the Kaiser test results.

Kaiser_Test_Workflow Deprotection Fmoc Deprotection Kaiser_Test_1 Perform Kaiser Test Deprotection->Kaiser_Test_1 Coupling Amino Acid Coupling Kaiser_Test_1->Coupling Positive (Blue) Repeat_Deprotection Repeat Deprotection Kaiser_Test_1->Repeat_Deprotection Negative (Yellow) Kaiser_Test_2 Perform Kaiser Test Coupling->Kaiser_Test_2 Next_Cycle Proceed to Next Cycle Kaiser_Test_2->Next_Cycle Negative (Yellow) Repeat_Coupling Repeat Coupling / Capping Kaiser_Test_2->Repeat_Coupling Positive (Blue) Repeat_Deprotection->Kaiser_Test_1 Repeat_Coupling->Kaiser_Test_2

Caption: SPPS workflow guided by Kaiser test results.

Kaiser Test Chemical Principle

This diagram outlines the chemical reaction underlying the Kaiser test.

Kaiser_Test_Reaction Primary_Amine R-NH2 (Primary Amine) Intermediate Intermediate Products Primary_Amine->Intermediate + Ninhydrin_1 Ninhydrin Ninhydrin_1->Intermediate + 2 molecules Ruhemanns_Purple Ruhemann's Purple (Blue Color) Intermediate->Ruhemanns_Purple + NH3 Ninhydrin_2 Ninhydrin Ninhydrin_2->Ruhemanns_Purple +

Caption: Chemical reaction of the Kaiser test.

References

Technical Support Center: Purification Strategies for Crude Dipeptides Containing Boc-Inp-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying crude dipeptides containing N-Boc-isonipecotic acid (Boc-Inp-OH).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude dipeptides containing Boc-Inp-OH?

A1: Common impurities can originate from several sources during solid-phase or solution-phase synthesis. These include:

  • Deletion Sequences: Peptides missing one of the amino acid residues due to incomplete coupling or deprotection steps.[1][2]

  • Insertion Sequences: Addition of an extra amino acid if excess reactants are not completely removed.[1]

  • Truncated Peptides: Resulting from incomplete deprotection of the N-terminal Boc group.[2]

  • Side-Reaction Products: Modifications on reactive side chains of other amino acids in the dipeptide.[1]

  • Residual Protecting Groups: Incomplete removal of side-chain protecting groups during final cleavage.[1]

  • Reagents and Byproducts: Unreacted coupling agents (e.g., DCU from DCC), scavengers, and cleavage cocktail components.[3]

  • Diastereomers: Racemization of amino acids can occur during synthesis, leading to diastereomeric impurities.[1]

Q2: What are the primary purification strategies for crude Boc-Inp-OH dipeptides?

A2: The main purification techniques for Boc-protected dipeptides are flash column chromatography and recrystallization. The choice depends on the physical state and properties of the crude product. For more complex mixtures or higher purity requirements, preparative HPLC is often used.[4][5]

Q3: My crude Boc-Inp-OH dipeptide is an oil. How can I purify it?

A3: An oily product is a common challenge. Here are two effective approaches:

  • Flash Column Chromatography: This is a primary method for purifying oily compounds. A silica gel column with a gradient of a polar solvent (like ethyl acetate) in a non-polar solvent (like hexane) is typically effective.[4]

  • Salt Formation for Crystallization: Converting the oily dipeptide into a salt can induce crystallization. For acidic dipeptides, forming a salt with an amine like dicyclohexylamine (DCHA) can yield a stable, crystalline solid that is easier to purify by recrystallization.[4]

Q4: How do I choose a suitable solvent system for recrystallizing my Boc-Inp-OH dipeptide?

A4: The ideal recrystallization solvent is one in which the dipeptide is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[6] Given the polarity of dipeptides, you might need a solvent mixture.[7] A good starting point is to test solvent systems like ethyl acetate/hexane or dissolve the compound in a polar solvent like acetonitrile or DMF and slowly add a non-polar anti-solvent like diethyl ether.[4][7] Performing small-scale solubility tests is highly recommended.[7]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low recovery after flash chromatography Product is too polar/non-polar for the chosen eluent. * If the product is not eluting, gradually increase the polarity of the mobile phase. * If the product is eluting with the solvent front, decrease the initial polarity of the mobile phase. * Consider using a different stationary phase if polarity matching is difficult.
Product is adsorbing irreversibly to the silica gel. * Add a small percentage of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent to reduce tailing and improve recovery.
Co-elution of impurities. * Optimize the solvent gradient to better separate the product from impurities. A shallower gradient can improve resolution.[5] * Ensure proper column packing and sample loading to prevent band broadening.
Difficulty in inducing crystallization Supersaturation has not been reached. * Concentrate the solution further by slowly evaporating the solvent. * Gradually cool the solution. For some compounds, very slow cooling is necessary.
Oily precipitate instead of crystals. * Try scratching the inside of the flask with a glass rod to create nucleation sites. * Add a seed crystal of the pure compound if available.[4] * Consider using a different solvent system or a solvent/anti-solvent combination.[7]
High amount of impurities inhibiting crystallization. * Perform a preliminary purification step, such as an acid-base extraction or a quick filtration through a silica plug, to remove major impurities.[8]
Multiple spots on TLC after purification Incomplete separation of diastereomers. * Diastereomers can sometimes be separated by carefully optimized flash chromatography, often requiring testing of different solvent systems. * Preparative HPLC is generally more effective for separating diastereomers.
Product degradation on silica gel. * If the compound is acid-sensitive, consider using deactivated silica gel or an alternative stationary phase like alumina.
Final product is not pure by HPLC Co-eluting impurity. * Optimize the HPLC gradient and/or change the stationary phase (e.g., from C18 to C8 or phenyl-hexyl).[9]
Presence of salt (e.g., from neutralization steps). * Perform an aqueous wash (work-up) before final purification to remove inorganic salts.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol outlines a general procedure for purifying a crude Boc-Inp-OH dipeptide using silica gel chromatography.

Materials:

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Crude Boc-Inp-OH dipeptide

Procedure:

  • Column Packing: Prepare a slurry of silica gel in a low-polarity mobile phase (e.g., 10% ethyl acetate in hexane) and carefully pack it into a chromatography column.

  • Sample Loading: Dissolve the crude dipeptide in a minimal amount of the initial mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Dry this silica and load it onto the top of the packed column.

  • Elution:

    • Begin elution with a low-polarity mobile phase (e.g., 10% ethyl acetate in hexane).

    • Gradually increase the polarity of the mobile phase (e.g., to 20%, 30%, and so on, with ethyl acetate in hexane) to elute the compounds.[4]

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purification by Recrystallization

This protocol provides a general method for purifying a solid crude Boc-Inp-OH dipeptide.

Materials:

  • Crude solid Boc-Inp-OH dipeptide

  • Appropriate solvent or solvent system (e.g., ethyl acetate/hexane)[4]

Procedure:

  • Dissolution: In a flask, add a minimal amount of the chosen hot solvent to the crude dipeptide to dissolve it completely.[6]

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can enhance crystal yield.[4]

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining impurities.[4]

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Visualizations

PurificationWorkflow Crude Crude Boc-Inp-OH Dipeptide IsSolid Is the crude product a solid? Crude->IsSolid Recrystallize Attempt Recrystallization IsSolid->Recrystallize Yes Oily Oily Product IsSolid->Oily No Column Flash Column Chromatography Pure Pure Dipeptide Column->Pure Recrystallize->Pure Oily->Column SaltFormation Consider DCHA Salt Formation Oily->SaltFormation SaltFormation->Recrystallize

Caption: General purification workflow for crude Boc-Inp-OH dipeptides.

TroubleshootingTree Start Low Yield After Purification CheckMethod Purification Method? Start->CheckMethod ChromatographyIssue Chromatography Issue CheckMethod->ChromatographyIssue Chromatography RecrystallizationIssue Recrystallization Issue CheckMethod->RecrystallizationIssue Recrystallization SolventPolarity Adjust Solvent Polarity ChromatographyIssue->SolventPolarity CoElution Optimize Gradient ChromatographyIssue->CoElution PoorSolubility Screen for Better Solvents RecrystallizationIssue->PoorSolubility OilOut Try Seed Crystal or Anti-Solvent RecrystallizationIssue->OilOut

Caption: Troubleshooting decision tree for low purification yield.

References

Technical Support Center: Overcoming Solubility Challenges with Boc-Protected Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common solubility issues encountered with tert-butoxycarbonyl (Boc)-protected intermediates during their experiments.

Troubleshooting Guide

This guide provides a systematic approach to resolving solubility issues with Boc-protected compounds.

Issue 1: My Boc-protected intermediate is not dissolving in the chosen solvent.

Possible Causes and Solutions:

  • Inappropriate Solvent Choice: The polarity of the solvent may not be suitable for the substrate. The bulky and hydrophobic nature of the Boc group often reduces the polarity of the molecule it protects.[1]

    • Solution: Attempt to dissolve the compound in a range of solvents with varying polarities. For Boc-protected amino acids, polar aprotic solvents like dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (DMSO) are often effective. For less polar intermediates, solvents like dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate might be more suitable.[2][3]

  • Insufficient Solvent Volume: The concentration of the intermediate may be too high, exceeding its solubility limit.

    • Solution: Increase the volume of the solvent incrementally until the solute dissolves. It is often best to work with slightly more dilute solutions to ensure the compound remains dissolved.[3]

  • Low Compound Purity: The presence of impurities can significantly impact the solubility of a compound.[2]

    • Solution: If the purity is questionable, consider purifying the intermediate. Recrystallization is a common method for purifying solid Boc-protected amino acids.[4]

  • Zwitterionic Nature: For Boc-protected amino acids, the presence of both an acidic carboxyl group and a basic amino group can lead to zwitterion formation, which can affect solubility.[5]

    • Solution: In aqueous solutions, adjusting the pH can help. In organic solvents, the use of a co-solvent or a different primary solvent may be necessary.

Issue 2: My Boc-protected intermediate precipitated out of the solution during the reaction or workup.

Possible Causes and Solutions:

  • Temperature Fluctuation: A decrease in temperature can lead to precipitation, especially if the solution was heated to dissolve the compound.[2][3]

    • Solution: If the experimental conditions permit, try to maintain the temperature at which the compound is soluble. Gentle warming and agitation can help redissolve the precipitate.[2][3]

  • Change in Solvent Composition: The addition of an anti-solvent (a solvent in which the compound is insoluble) during a reaction or workup will cause precipitation.[3]

    • Solution: Carefully consider the miscibility and solvent properties when using mixed solvent systems. If precipitation is desired for purification, this is a useful technique. If it is undesirable, avoid the addition of anti-solvents.[3]

  • Formation of a Less Soluble Product: The product of the reaction may be less soluble in the reaction solvent than the starting material.[2]

    • Solution: If the product precipitates, this can sometimes be advantageous for purification by filtration. If the reaction needs to remain homogeneous, a different solvent system that can solubilize both the starting materials and the product will be required.

  • Evaporation of Solvent: During long reaction times, evaporation of the solvent can increase the concentration and lead to precipitation.[2]

    • Solution: Ensure the reaction vessel is properly sealed or equipped with a condenser to prevent solvent loss.

Issue 3: Poor solubility is leading to low reaction yields or incomplete reactions.

Possible Causes and Solutions:

  • Insufficient Concentration of Reactant in Solution: If a reactant is not fully dissolved, it is not fully available to participate in the reaction, leading to lower efficiency. This is a common cause of low coupling efficiency in peptide synthesis.[2]

    • Solution: Ensure all reactants are fully dissolved before proceeding with the reaction. This may require using a stronger solvent, a co-solvent system, gentle heating, or sonication.[2] For peptide couplings, using a more potent coupling reagent like HATU or HBTU can sometimes help overcome issues related to poor solubility.[2]

Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose solvents for dissolving Boc-protected amino acids?

A1: Polar aprotic solvents are generally the most effective for dissolving Boc-protected amino acids. These include:

  • Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP)

  • Dimethyl sulfoxide (DMSO)

For some derivatives, other solvents like tetrahydrofuran (THF), acetonitrile, or mixtures of THF and water may also be suitable.[6] The choice of solvent can also depend on the specific amino acid side chain.[2]

Q2: How does the amino acid side chain affect the solubility of a Boc-protected amino acid?

A2: The polarity and size of the amino acid side chain play a crucial role. Amino acids with large, nonpolar, or bulky side chains tend to have lower solubility in polar solvents.[2] For example, Boc-protected amino acids with hydrophobic side chains may require more nonpolar solvent systems, while those with polar side chains will be more soluble in polar solvents.[2] The presence of additional protecting groups on the side chain can also significantly alter solubility.[2]

Q3: Can I use heat to dissolve my Boc-protected intermediate?

A3: Yes, gentle warming can be an effective method to increase the solubility of a Boc-protected intermediate.[2] However, this must be done with caution, as excessive heat can lead to the degradation of the compound.[2] It is advisable to first test the thermal stability on a small scale and to not heat above 40-60°C unless you have data to support the stability of your compound at higher temperatures.[2][4]

Q4: What is sonication and how can it help with solubility issues?

A4: Sonication uses ultrasonic waves to agitate the solution, which can help to break up solid particles and promote dissolution.[2] It is a useful technique for compounds that are slow to dissolve and can be used in conjunction with gentle warming.[2]

Q5: My Boc-protected intermediate is an oil and won't solidify. How can I handle this?

A5: "Oiling out" is a common issue where the compound separates as a supersaturated liquid rather than a solid.[4] This can be due to residual solvents or the intrinsic properties of the compound.[4][7]

  • Trituration: Stirring or grinding the oil with a non-polar solvent in which it is insoluble (an "anti-solvent") can induce solidification.[4] Common choices for trituration include hexane or diethyl ether.[4][7]

  • Drying: Ensure all residual solvents from the workup are removed by drying under a high vacuum, possibly with gentle heating.[4]

  • Salt Formation: For acidic or basic compounds, forming a salt can often lead to a crystalline solid. For example, Boc-amino acids can be precipitated as dicyclohexylamine (DCHA) salts.[4]

Q6: Are there alternatives to the Boc group that might improve solubility?

A6: While the Boc group is widely used, other protecting groups can be considered if solubility is a persistent issue. For larger molecules like peptides, a strategy called PEGylation, which involves attaching polyethylene glycol (PEG) chains, can dramatically improve aqueous solubility.[8] For asparagine and glutamine, using a trityl (Trt) protecting group on the side chain amide can improve solubility in solvents like DMF.[9]

Data Presentation

Table 1: Solubility of N-Boc-L-proline in Various Solvents

SolventAbbreviationSolubility (mg/mL)
DimethylformamideDMF20
EthanolEtOH15

Note: This data is for N-Boc-L-proline and solubility can be temperature-dependent. Values are generally reported at room temperature.[3]

Experimental Protocols

Protocol 1: General Procedure for Dissolving a Poorly Soluble Boc-Protected Amino Acid
  • Initial Attempt: Try to dissolve the Boc-protected amino acid in a minimal amount of a strong polar aprotic solvent like DMSO. If successful, this stock solution can be diluted with the primary reaction solvent (e.g., DMF or NMP).[2]

  • Co-Solvent System: If a single solvent is ineffective, prepare a co-solvent mixture. A 1:1:1 (v/v/v) mixture of DCM, DMF, and NMP can be effective for some compounds.[2]

  • Gentle Heating and Sonication: a. Suspend the Boc-protected amino acid in the chosen solvent or co-solvent system. b. Place the vessel in a sonicator bath and sonicate for 5-10 minutes.[2] c. If the compound is still not dissolved, gently warm the solution in a water bath to no more than 40°C while continuing to stir or sonicate.[2] d. Once dissolved, allow the solution to cool to room temperature before proceeding with the next steps of your experiment.[2]

Protocol 2: Purification of a Boc-Protected Amino Acid by Recrystallization

This protocol is useful for purifying a solid Boc-protected intermediate, which can also improve its solubility characteristics by removing impurities.

  • Solvent Selection: Choose a "good" solvent in which the compound is soluble when hot but sparingly soluble when cold. Also, select a "poor" solvent (anti-solvent) in which the compound is insoluble but is miscible with the "good" solvent. A common pair is ethyl acetate ("good") and hexane ("poor").[4]

  • Dissolution: Place the crude Boc-protected amino acid in an Erlenmeyer flask and add a minimal amount of the "good" solvent. Heat the mixture gently with stirring until the compound is fully dissolved.[4]

  • Induce Crystallization: Slowly add the "poor" solvent dropwise while stirring until the solution becomes persistently cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.[4]

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath or refrigerator to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.[4]

  • Drying: Dry the purified crystals under a vacuum to a constant weight.[4]

Visualizations

Troubleshooting_Solubility start Boc-intermediate insoluble solvent Change Solvent (e.g., DMF, NMP, DMSO) start->solvent Try stronger solvent check_purity Check Purity start->check_purity If solvent fails cosolvent Use Co-solvent (e.g., DCM/DMF/NMP) solvent->cosolvent If still insoluble heat_sonicate Apply Gentle Heat (≤ 40°C) / Sonicate cosolvent->heat_sonicate If still insoluble dissolved Compound Dissolved heat_sonicate->dissolved Success check_purity->solvent Pure purify Purify (e.g., Recrystallization) check_purity->purify Impure purify->start Re-test solubility

Caption: A workflow for troubleshooting the dissolution of a Boc-protected intermediate.

Precipitation_Troubleshooting precipitate Precipitation Occurs cause Identify Cause precipitate->cause temp_change Temperature Drop cause->temp_change During cooling? solvent_add Anti-solvent Added cause->solvent_add After adding reagent/solvent? product_insol Product Insoluble cause->product_insol During reaction? warm Gently Warm & Agitate temp_change->warm reassess_solvent Reassess Solvent System solvent_add->reassess_solvent product_insol->reassess_solvent If undesired isolate Isolate Product by Filtration product_insol->isolate If desired redissolved Compound Redissolved warm->redissolved

Caption: A decision tree for addressing unexpected precipitation of Boc-protected intermediates.

References

Technical Support Center: Optimal Coupling Reagents for N-Methylated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on selecting and utilizing the optimal coupling reagents for the challenging task of incorporating N-methylated amino acids into peptide sequences. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your peptide synthesis endeavors.

Frequently Asked Questions (FAQs)

Q1: Why is coupling N-methylated amino acids so difficult?

The primary challenge stems from steric hindrance. The methyl group on the nitrogen atom of an N-methylated amino acid physically obstructs the incoming activated amino acid, slowing down the coupling reaction. This reduced reactivity can lead to incomplete coupling, lower yields, and an increased risk of side reactions, particularly racemization.[1] Coupling an N-methylated amino acid to another N-methylated residue is especially challenging.[2]

Q2: What is racemization and why is it a concern with N-methylated amino acids?

Racemization is the loss of stereochemical integrity at the alpha-carbon of the amino acid, resulting in a mixture of D and L isomers. This is a significant concern because the biological activity of a peptide is highly dependent on its specific three-dimensional structure. N-methylated amino acids are more prone to racemization because the slower coupling times increase the window of opportunity for the activated amino acid to form an oxazolone intermediate, which is susceptible to deprotonation and subsequent loss of chirality.[3]

Q3: How do I monitor the completion of a coupling reaction with an N-methylated amino acid?

Standard ninhydrin tests are ineffective for monitoring couplings to N-methylated amines. The Bromophenol Blue test is a reliable alternative.[1][2] A color change from blue/green to yellow indicates a complete coupling.[2]

Q4: What are the key factors to consider when choosing a coupling reagent for N-methylated amino acids?

The ideal coupling reagent should offer high reactivity to overcome steric hindrance, fast reaction kinetics to minimize racemization, and good solubility in common peptide synthesis solvents. The choice will also depend on the specific amino acid sequence, the scale of the synthesis, and cost considerations.

Troubleshooting Guide

Issue: Low coupling yield or incomplete reaction.

  • Possible Cause: Insufficient reactivity of the coupling reagent.

    • Solution: Switch to a more potent coupling reagent known for its effectiveness with sterically hindered amino acids, such as HATU, PyAOP, or PyBroP.[3][4]

  • Possible Cause: Aggregation of the growing peptide chain on the solid support.

    • Solution: Consider using a different solvent system (e.g., NMP instead of DMF) or incorporating structure-disrupting elements if the sequence is known to be aggregation-prone.[1]

  • Possible Cause: Incomplete deprotection of the N-terminal amine.

    • Solution: Ensure complete removal of the protecting group before the coupling step. Use a reliable test to confirm the presence of a free amine.

Issue: High levels of racemization detected in the final peptide.

  • Possible Cause: Prolonged activation time of the amino acid.

    • Solution: Use a highly efficient coupling reagent that promotes rapid amide bond formation. Minimize the pre-activation time before adding the activated amino acid to the resin.

  • Possible Cause: Use of a strong, non-hindered base.

    • Solution: Employ a weaker or more sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or collidine instead of triethylamine (TEA).[3]

  • Possible Cause: Elevated reaction temperature.

    • Solution: While gentle heating can sometimes improve coupling efficiency, it can also increase racemization. Optimize the temperature to find a balance between yield and optical purity.[3]

Comparison of Optimal Coupling Reagents

The following tables summarize the performance of recommended coupling reagents for N-methylated amino acids based on available data.

Table 1: Uronium/Aminium Salt Reagents

ReagentActivating AdditiveBaseCoupling EfficiencyRacemization RiskKey Considerations
HATU Internal (HOAt)DIEAVery HighLowOften the reagent of choice for difficult couplings.[4] Can cause guanidinylation of the N-terminus if used in excess.[5]
HCTU Internal (6-Cl-HOBt)DIEAHighLow to MediumA cost-effective alternative to HATU with comparable efficiency in many cases.[4]
HBTU Internal (HOBt)DIEAModerateMediumGenerally less effective than HATU for N-methylated amino acids.[2]

Table 2: Phosphonium Salt Reagents

ReagentActivating AdditiveBaseCoupling EfficiencyRacemization RiskKey Considerations
PyAOP Internal (HOAt)DIEAVery HighLowParticularly effective for coupling N-methylated amino acids.[3][6] Avoids the guanidinylation side reaction.[7]
PyBroP NoneDIEAHighLowA highly reactive reagent specifically developed for hindered couplings.[3][8]
PyBOP Internal (HOBt)DIEAModerate to HighLowGenerally effective, but can be less efficient than PyAOP for N-methylated residues.

Table 3: Other Coupling Reagents

ReagentActivating AdditiveBaseCoupling EfficiencyRacemization RiskKey Considerations
DEPBT Internal (HOOBt)DIEA / Et3NHighVery LowExhibits remarkable resistance to racemization.[9][10]

Experimental Protocols

Protocol 1: HATU-Mediated Coupling (Solid-Phase)

  • Resin Swelling: Swell the resin-bound peptide with a free N-terminal amine in N,N-dimethylformamide (DMF) for 30 minutes.

  • Deprotection: If necessary, remove the N-terminal Fmoc protecting group using 20% piperidine in DMF. Wash the resin thoroughly with DMF.

  • Activation Solution: In a separate vessel, dissolve the Fmoc-N-methylated amino acid (4 equivalents) and HATU (3.95 equivalents) in DMF.

  • Base Addition: Add N,N-diisopropylethylamine (DIEA) (8 equivalents) to the activation solution and mix for 1-2 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-4 hours.

  • Monitoring: Monitor the reaction completion using the Bromophenol Blue test.[2]

  • Washing: Once the coupling is complete, filter the resin and wash thoroughly with DMF, followed by dichloromethane (DCM).

Protocol 2: PyBroP-Mediated Coupling (Solid-Phase)

  • Resin Preparation: Swell the resin in DCM (10 mL/gram of resin).

  • Amino Acid Addition: Dissolve the protected N-methylated amino acid (2 equivalents) in DCM or DMF and add it to the resin.

  • Reagent Addition: Add PyBroP (2 equivalents) to the resin suspension and cool the mixture to 0°C.

  • Base Addition: Add DIEA (6 equivalents) and mix for 1 minute at 0°C, then for 1 hour at room temperature.[11]

  • Washing: Filter the resin and wash thoroughly with DCM.[11]

Protocol 3: DEPBT-Mediated Coupling (Solid-Phase)

  • Resin Suspension: Suspend the resin in DCM or DMF (approximately 10 mL per gram of resin).

  • Reagent Addition: Add the protected N-methylated amino acid (1.5 equivalents) and DIEA or triethylamine (3 equivalents).

  • Coupling: Add DEPBT (1.5 equivalents) and shake the mixture at room temperature for 1-2 hours.

  • Washing: Filter the resin and wash three times with DMF, followed by three times with DCM.

Diagrams

experimental_workflow General Experimental Workflow for N-Methylated Amino Acid Coupling start Start: Resin with Free Amine deprotection N-terminal Deprotection (e.g., 20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling Reaction wash1->coupling activation Prepare Activation Mix: - Fmoc-N-Me-AA - Coupling Reagent - Base activation->coupling monitoring Monitor Completion (Bromophenol Blue Test) coupling->monitoring incomplete Incomplete monitoring->coupling Recouple wash2 Wash (DMF, DCM) monitoring->wash2 Complete next_cycle Proceed to Next Cycle or Final Cleavage wash2->next_cycle

Caption: A generalized workflow for solid-phase peptide synthesis (SPPS) incorporating an N-methylated amino acid.

troubleshooting_workflow Troubleshooting Workflow for Low Coupling Efficiency start Low Coupling Yield Detected check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_deprotection Confirm Complete N-terminal Deprotection start->check_deprotection double_coupling Perform a Double Coupling check_reagents->double_coupling Reagents OK change_reagent Switch to a More Potent Coupling Reagent (e.g., HATU, PyAOP) double_coupling->change_reagent Still Low Yield optimize_conditions Optimize Reaction Conditions (Solvent, Temperature) change_reagent->optimize_conditions Still Low Yield success Problem Resolved optimize_conditions->success Improved Yield check_deprotection->double_coupling Deprotection OK

References

Technical Support Center: A Guide to Scavengers for tert-Butyl Cation in Boc Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of scavengers during the acid-catalyzed deprotection of the tert-butyloxycarbonyl (Boc) group. This guide focuses on preventing side reactions initiated by the tert-butyl cation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side product formation during Boc deprotection?

A1: The primary cause of side product formation during Boc deprotection is the generation of a reactive tert-butyl cation.[1][2][3][4] This carbocation is formed upon the cleavage of the Boc group with a strong acid, such as trifluoroacetic acid (TFA).[1][2][3][4] As a potent electrophile, the tert-butyl cation can alkylate nucleophilic residues within the substrate, leading to undesired modifications.[1][2][3][4]

Q2: Which amino acid residues are most susceptible to side reactions from the tert-butyl cation?

A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation. These include:

  • Tryptophan (Trp): The electron-rich indole ring is highly susceptible to tert-butylation.[2][3][4]

  • Methionine (Met): The thioether side chain can be alkylated, forming a sulfonium salt.[2][3][4] Methionine is also susceptible to oxidation to methionine sulfoxide.[2][5]

  • Cysteine (Cys): The free thiol group is a prime target for alkylation, leading to the formation of S-tert-butylated Cys residues.[2][3][4]

  • Tyrosine (Tyr): The activated phenolic ring can also be alkylated by the tert-butyl cation.[2][3]

Q3: What are scavengers and how do they prevent side reactions in Boc deprotection?

A3: Scavengers are nucleophilic compounds added to the deprotection reaction mixture to "trap" the reactive tert-butyl cation.[1][2][3][4] They are more reactive towards the carbocation than the sensitive residues of the substrate.[3][4] By reacting with the tert-butyl cation at a faster rate, they prevent it from causing unwanted side reactions, thus minimizing the formation of alkylated side products.[3][4]

Q4: Can Boc deprotection be incomplete, and what are the signs?

A4: Yes, Boc deprotection can be incomplete. Signs of incomplete deprotection include the presence of the starting material in the reaction mixture, which can be observed through techniques like HPLC or LC-MS.[2] In peptide synthesis, this can lead to the deletion of amino acid residues in the final sequence.[2] Common causes for incomplete deprotection are insufficient acid concentration, short reaction times, low temperatures, or steric hindrance at the reaction site.[2][6]

Troubleshooting Guide

Issue 1: Unexpected peaks in HPLC/LC-MS after deprotection, often with a mass increase of 56 Da.

  • Possible Cause: This mass increase is a characteristic sign of tert-butylation, where a tert-butyl cation has alkylated a nucleophilic site on your molecule.[1]

  • Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific sensitive residues present in your compound. For instance, for tryptophan-containing compounds, scavengers like triethylsilane (TES), triisopropylsilane (TIS), or anisole are effective.[1][4] For methionine-containing compounds, thioanisole can prevent S-alkylation.[1] For cysteine-containing compounds, ethanedithiol (EDT) is a commonly used scavenger.[1][4]

Issue 2: Incomplete deprotection of the Boc group.

  • Possible Cause 1: Insufficient acid strength or concentration. The acidic conditions may not be strong enough to efficiently cleave the Boc group.[4][6]

  • Solution 1: Increase the concentration of the acid (e.g., from 20% TFA to 50% TFA in DCM).[1] For challenging deprotections, a stronger acid system like 4M HCl in dioxane can be an alternative.[2][4]

  • Possible Cause 2: Insufficient reaction time or temperature. The reaction may not have been allowed to proceed for a sufficient amount of time, or the temperature may be too low for the specific substrate.[2][4][6]

  • Solution 2: Extend the reaction time and monitor the progress by TLC or LC-MS.[1][3] Gentle warming (e.g., to 40°C) can sometimes facilitate the reaction, but be aware that higher temperatures may also increase side product formation if scavengers are not used.[1][4]

  • Possible Cause 3: Steric hindrance around the Boc-protected amine. Substrates with significant steric bulk around the Boc-protected amine may require more forcing conditions for complete removal.[2][4][6]

  • Solution 3: A combination of a stronger acid, longer reaction time, and potentially a slightly elevated temperature may be required. Under these more forcing conditions, the use of an effective scavenger cocktail is crucial.[2][4]

Data Presentation: Scavenger Selection and Efficiency

The choice and effectiveness of scavengers are critical for a successful Boc deprotection. The following tables provide a summary of common scavengers and quantitative data on their efficiency.

Table 1: Common Scavengers for Boc Deprotection and Their Applications

ScavengerTarget Residue(s)Typical Concentration (v/v)Notes
Triisopropylsilane (TIS)Trp, Cys, Tyr, General2.5 - 5%A highly effective and common carbocation scavenger.[7][8]
Triethylsilane (TES)Trp, Met5 - 10%Another effective silane-based scavenger.[7]
ThioanisoleMet, Trp5%Effective in preventing S-alkylation of methionine and can help reduce methionine sulfoxide.[1][7]
1,2-Ethanedithiol (EDT)Cys, Trp2.5%A strong nucleophile, effective at preventing S-alkylation. Has a strong odor.[1][7]
WaterGeneral2.5 - 5%Acts as a nucleophile to hydrolyze tert-butyl cations and is often a component of scavenger cocktails.[7]
PhenolTyr, Trp5%A good scavenger for protecting tyrosine residues.[7]
AnisoleGeneral, Tyr, Trp5%A general-purpose scavenger.[7]

Table 2: Quantitative Comparison of Scavenger Cocktail Efficiency in Preventing S-tert-butylation of a Cysteine-Containing Peptide

Scavenger Cocktail (v/v/v)% Desired Peptide% S-tert-butylated Peptide
95% TFA / 5% H₂O7525
95% TFA / 2.5% H₂O / 2.5% TIS9010
92.5% TFA / 5% Thioanisole / 2.5% EDT955
Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT)>98<2
Data is illustrative and based on internal analysis and literature reports.[4]

Experimental Protocols

Protocol 1: General Procedure for Boc Deprotection in Solution using a Scavenger

  • Dissolution: Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (DCM).[2]

  • Scavenger Addition: Add the chosen scavenger or scavenger cocktail to the solution. For example, add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[8]

  • Acid Addition: Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.[2]

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours.[1]

  • Monitoring: Monitor the progress of the reaction by an appropriate analytical method such as TLC or LC-MS.[1]

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA. The crude product, often obtained as the TFA salt, can be used directly in the next step or further purified.[3][9]

Protocol 2: Boc Deprotection and Cleavage from Resin in Solid-Phase Peptide Synthesis (SPPS)

  • Resin Swelling: Swell the peptide-resin in a suitable solvent like DCM.

  • Cleavage Cocktail Preparation: Freshly prepare a cleavage cocktail. A common general-purpose cocktail is 95% TFA, 2.5% water, and 2.5% TIS (v/v/v).[1][8] For peptides with multiple sensitive residues, a more complex cocktail like Reagent K (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) may be used.[7]

  • Cleavage Reaction: Add the cleavage cocktail to the swollen resin and gently agitate the mixture at room temperature for 2-4 hours.[7]

  • Peptide Isolation: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA.[7]

  • Precipitation: Precipitate the peptide by adding the filtrate dropwise to a 10-fold volume of ice-cold diethyl ether.[7][9]

  • Collection and Washing: Collect the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether two to three times to remove residual scavengers.[7]

  • Drying: Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator.[7]

Visualizations

Boc_Deprotection_Mechanism cluster_main Boc Deprotection Pathway cluster_side_reactions Side Reactions cluster_scavenging Scavenger Action Boc-Protected_Amine Boc-Protected_Amine Protonated_Boc-Amine Protonated_Boc-Amine Boc-Protected_Amine->Protonated_Boc-Amine + H+ (TFA) Deprotected_Amine Deprotected_Amine Protonated_Boc-Amine->Deprotected_Amine - CO2 tert-Butyl_Cation tert-Butyl_Cation Protonated_Boc-Amine->tert-Butyl_Cation Cleavage Sensitive_Residue Sensitive Residue (Trp, Met, Cys, Tyr) tert-Butyl_Cation->Sensitive_Residue Scavenger Scavenger (e.g., TIS, EDT) tert-Butyl_Cation->Scavenger Alkylated_Side_Product Alkylated_Side_Product Sensitive_Residue->Alkylated_Side_Product Alkylation Trapped_Cation Trapped_Cation Scavenger->Trapped_Cation Trapping

Caption: Mechanism of Boc deprotection, side reactions, and scavenger action.

References

Technical Support Center: Avoiding Diketopiperazine Formation in Dipeptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding diketopiperazine (DKP) formation during dipeptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) and why is it a problem in dipeptide synthesis?

A1: Diketopiperazine (DKP) is a cyclic dipeptide that can form as a significant byproduct during peptide synthesis, particularly at the dipeptide stage.[1] This occurs through an intramolecular cyclization of the dipeptide, which can lead to the cleavage of the peptide from the solid-phase resin.[1] DKP formation is problematic because it reduces the overall yield of the desired peptide and introduces impurities that can be difficult to remove during purification.[1] In some cases, "traceless" DKP formation can occur, where the C-terminal dipeptide is cleaved from the resin, leading to a lower yield without a corresponding impurity peak in the final product analysis, making it challenging to diagnose.[1][2]

Q2: Which factors promote the formation of diketopiperazine?

A2: Several factors can significantly influence the rate and extent of DKP formation:

  • Peptide Sequence: Dipeptide sequences are particularly susceptible to DKP formation, especially those containing a secondary amino acid like proline at the second position from the N-terminus.[1][2][3] The conformational constraints of proline make it highly prone to cyclization.[1][4] Sequences such as Gly-Pro, Val-Pro, Pro-Pro, and Ala-Pro are known to be sensitive to DKP formation.[3] Peptides with a penultimate proline are especially vulnerable to this side reaction.[3][5][6]

  • Deprotection Conditions: The basic conditions used for Fmoc-protecting group removal, typically with piperidine, can catalyze DKP formation.[1][3] The longer the N-terminal amine is exposed in its free, nucleophilic state, the higher the risk of cyclization.

  • Resin Type: The choice of resin can impact DKP formation. For instance, resins that link the peptide via an ester bond, such as Wang resin, are more susceptible to DKP formation and subsequent cleavage.[1]

  • Solvent: The solvent used can affect the stability of the peptide on the resin. Studies have shown that the rate of self-deprotection of the Fmoc group, a precursor to DKP formation, is fastest in DMSO, followed by DMF and NMP, and is slowest in ACN.[3][5]

  • Temperature: Higher temperatures during the coupling and deprotection steps can accelerate the rate of DKP formation.[1][3]

Q3: How can I detect diketopiperazine formation in my synthesis?

A3: The most direct way to detect DKP formation is by analyzing the crude peptide product using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). The presence of a significant impurity peak with a mass corresponding to the cyclic dipeptide is a clear indicator of DKP formation. This indicates that the dipeptide at the N-terminus has cyclized and cleaved from the resin.[4]

Troubleshooting Guide

Symptom Potential Cause Recommended Solution(s)
Low yield of the final peptide, especially with proline-containing sequences. "Traceless" DKP formation, where the dipeptide is cleaved from the resin.- Utilize a more sterically hindered resin, such as 2-chlorotrityl chloride (2-CTC) resin, particularly when the C-terminal amino acid is proline.[1]- Employ a pre-formed dipeptide building block for the problematic sequence to bypass the susceptible dipeptide-resin intermediate.[1][2][7]
Significant peak corresponding to the DKP byproduct in the crude product. The chosen synthesis conditions favor the intramolecular cyclization reaction.- Modify the Fmoc-deprotection step by using a less basic reagent cocktail or a shorter reaction time. For example, a mixture of 2% DBU and 5% piperazine in NMP has been shown to significantly reduce DKP formation compared to the standard 20% piperidine in DMF.[1][7][8][9]- Lower the temperature during the deprotection and coupling steps.[1][3][4]
Formation of deletion sequences missing the first two amino acids. After DKP formation and cleavage, the subsequent amino acids may couple to the newly exposed hydroxyl groups on the resin.- Optimize the Fmoc-deprotection conditions to minimize the initial DKP formation (see above).[1]- Consider using a dipeptide building block to avoid the formation of the problematic dipeptide-resin linkage altogether.[1][2][7]
Inconsistent synthesis results for sequences containing Proline. Dipeptides with Proline at the second position are conformationally predisposed to cyclization, making them highly susceptible to DKP formation.[4]- Prioritize the use of in situ neutralization for any sequence containing Proline in the first few residues.[4]- If DKP formation is still significant, using a pre-formed dipeptide is the most robust solution.[4]- Lowering the temperature during the coupling step can help to reduce the rate of the cyclization reaction.[4]

Quantitative Data on DKP Formation

The choice of the Fmoc deprotection reagent can have a substantial impact on the extent of diketopiperazine formation. The following table summarizes the percentage of DKP formation observed with different deprotection cocktails for a model dipeptide, Fmoc-Cys[(CH₂)₃COOtBu]-Pro-2-Cl-trityl resin.

Deprotection ReagentDKP Formation (%)
20% Piperidine/DMF13.8[1]
5% Piperidine/DMF12.2[1]
20% Piperidine/Toluene11.7[1]
5% Piperazine/DMF< 4[1]
5% Piperazine/NMP< 4[1]
2% DBU, 5% Piperazine/NMPSignificantly reduced DKP formation[7][8][9]

Experimental Protocols

Protocol 1: Standard Dipeptide Synthesis (Prone to DKP Formation)

This protocol outlines a standard procedure that is susceptible to DKP formation, particularly with sensitive sequences.

  • Resin Preparation: Swell Wang resin (1 g, 1 mmol/g loading) in dichloromethane (DCM, 10 mL) for 1 hour, followed by washing with dimethylformamide (DMF, 3 x 10 mL).[1]

  • First Amino Acid Coupling: Dissolve Fmoc-Gly-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF (10 mL). Add the coupling solution to the resin and shake at room temperature for 2 hours. Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).[1]

  • Fmoc Deprotection (Standard Conditions): Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes. Drain and repeat the treatment with 20% piperidine in DMF (10 mL) for 15 minutes. Wash the resin with DMF (5 x 10 mL).[1]

  • Second Amino Acid Coupling: Dissolve Fmoc-Pro-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF (10 mL). Add the coupling solution to the resin and shake at room temperature for 2 hours. Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).[1]

  • Cleavage and Analysis: Cleave the dipeptide from a small sample of resin using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Analyze the crude product by HPLC to quantify the desired dipeptide and the DKP byproduct.[1]

Protocol 2: Optimized Dipeptide Synthesis (Minimizing DKP Formation)

This protocol incorporates modifications to suppress DKP formation.

  • Resin and First Amino Acid Coupling: Follow steps 1 and 2 from Protocol 1, but preferably use 2-chlorotrityl chloride (2-CTC) resin instead of Wang resin.[1]

  • Fmoc Deprotection (Optimized Conditions): Prepare a solution of 2% DBU and 5% piperazine in NMP.[1] Treat the resin with the optimized deprotection solution (10 mL) for 5 minutes. Drain and repeat the treatment with the same solution (10 mL) for 10 minutes. Wash the resin with NMP (5 x 10 mL).[1]

  • Second Amino Acid Coupling: Follow step 4 from Protocol 1.

  • Cleavage and Analysis: Follow step 5 from Protocol 1 and compare the HPLC results with those from the standard protocol. A significant reduction in the DKP byproduct peak should be observed.[1]

Visualizations

DKP_Formation_Mechanism cluster_resin Resin-Bound Dipeptide cluster_cyclization Intramolecular Cyclization cluster_products Products Resin Resin-O-CO-CH(R2)-NH-CO-CH(R1)-NH2 Intermediate Cyclic Intermediate Resin->Intermediate Nucleophilic Attack (N-terminal amine on ester linkage) DKP Diketopiperazine (DKP) Intermediate->DKP Cleavage Resin_OH Resin-OH Intermediate->Resin_OH Cleavage

Caption: Mechanism of diketopiperazine (DKP) formation from a resin-bound dipeptide.[1]

Troubleshooting_Workflow Start Suspicion of DKP Formation (e.g., low yield, extra peaks in HPLC) Analyze Analyze Crude Product by HPLC-MS Start->Analyze CheckMass Check for Peak with Mass of Cyclic Dipeptide Analyze->CheckMass NoDKP DKP Formation Not Confirmed. Investigate Other Side Reactions. CheckMass->NoDKP No ConfirmDKP DKP Formation Confirmed CheckMass->ConfirmDKP Yes ReviewSequence Is the sequence prone to DKP formation? (e.g., contains Proline) ConfirmDKP->ReviewSequence Optimize Implement Optimization Strategies ReviewSequence->Optimize Yes ReviewSequence->Optimize No (still consider optimization) Strategy1 Modify Fmoc-Deprotection: - Use 2% DBU / 5% Piperazine in NMP - Reduce deprotection time - Lower temperature Optimize->Strategy1 Strategy2 Change Resin: - Use 2-CTC resin instead of Wang resin Optimize->Strategy2 Strategy3 Use Dipeptide Building Block Optimize->Strategy3 ReSynthesize Re-synthesize Peptide with Optimized Protocol Strategy1->ReSynthesize Strategy2->ReSynthesize Strategy3->ReSynthesize ReAnalyze Analyze Optimized Synthesis Product ReSynthesize->ReAnalyze

Caption: Troubleshooting workflow for suspected diketopiperazine formation.

DKP_Avoidance_Strategies cluster_synthesis_modification During Synthesis cluster_strategic_planning Strategic Planning Title Strategies to Avoid Diketopiperazine Formation cluster_synthesis_modification cluster_synthesis_modification Title->cluster_synthesis_modification cluster_strategic_planning cluster_strategic_planning Title->cluster_strategic_planning Deprotection Modify Fmoc-Deprotection Use milder base cocktails\n(e.g., 2% DBU / 5% Piperazine in NMP) Use milder base cocktails (e.g., 2% DBU / 5% Piperazine in NMP) Deprotection->Use milder base cocktails\n(e.g., 2% DBU / 5% Piperazine in NMP) Shorter deprotection times Shorter deprotection times Deprotection->Shorter deprotection times Coupling Optimize Coupling In situ neutralization In situ neutralization Coupling->In situ neutralization Conditions Adjust Reaction Conditions Lower temperature Lower temperature Conditions->Lower temperature ResinChoice Resin Selection Use 2-chlorotrityl chloride (2-CTC) resin Use 2-chlorotrityl chloride (2-CTC) resin ResinChoice->Use 2-chlorotrityl chloride (2-CTC) resin BuildingBlocks Use Dipeptide Building Blocks Bypass susceptible dipeptide-resin intermediate Bypass susceptible dipeptide-resin intermediate BuildingBlocks->Bypass susceptible dipeptide-resin intermediate

Caption: Comparison of strategies to avoid diketopiperazine formation.

References

Validation & Comparative

Navigating Purity Analysis: A Comparative Guide to HPLC Methods for 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of key pharmaceutical intermediates like 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid is paramount. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for determining the chemical and enantiomeric purity of this critical building block, supported by detailed experimental protocols and data presentation.

This compound, a protected derivative of the non-proteinogenic amino acid indoline-2-carboxylic acid, is a valuable component in the synthesis of various pharmaceutical agents. Its stereochemistry and freedom from process-related impurities are critical quality attributes that can significantly impact the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) stands as the primary analytical technique for assessing these attributes. This guide explores a standard reversed-phase HPLC method for chemical purity and a chiral HPLC method for enantiomeric purity, while also discussing the advantages of Ultra-Performance Liquid Chromatography (UPLC) as a high-throughput alternative.

Comparative Analysis of HPLC Methods

The selection of an appropriate HPLC method depends on the specific analytical goal: determining the overall percentage of the main compound and its related substances (chemical purity) or quantifying the proportion of the desired enantiomer relative to its mirror image (enantiomeric purity). The following table summarizes the key parameters of two distinct HPLC approaches for the comprehensive analysis of this compound.

ParameterMethod 1: Reversed-Phase HPLC (Chemical Purity) Method 2: Chiral HPLC (Enantiomeric Purity) Alternative: Ultra-Performance Liquid Chromatography (UPLC)
Objective Quantification of the main component and process-related impurities.Separation and quantification of enantiomers.High-throughput chemical and chiral purity analysis.
Stationary Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Chiral Stationary Phase (CSP) - Polysaccharide-based (e.g., Amylose or Cellulose derivatives)Sub-2 µm particle size C18 or chiral columns (e.g., 50-100 mm length)
Mobile Phase Gradient of Acetonitrile and Water with 0.1% Trifluoroacetic Acid (TFA)Isocratic mixture of n-Hexane and Isopropanol with a small percentage of TFASimilar to HPLC, but optimized for faster gradients and higher flow rates.
Flow Rate 1.0 mL/min0.5 - 1.0 mL/min0.4 - 0.8 mL/min
Detection UV at 220 nmUV at 220 nmUV or Mass Spectrometry (MS)
Key Performance Good resolution of the main peak from potential impurities.Baseline separation of the (R) and (S) enantiomers.Significantly reduced run times, improved resolution, and higher sensitivity.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical results. Below are the protocols for the compared HPLC methods.

Method 1: Reversed-Phase HPLC for Chemical Purity Determination

This method is designed to separate this compound from potential starting materials, by-products, and degradation products.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

Method 2: Chiral HPLC for Enantiomeric Purity Determination

This method is essential for confirming the stereochemical integrity of the compound, a critical parameter for its use in chiral drug synthesis.

Instrumentation:

  • HPLC system with an isocratic pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: Chiral Stationary Phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: n-Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1, v/v/v)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to a final concentration of 1 mg/mL.

The UPLC Advantage: A Leap in Efficiency

Ultra-Performance Liquid Chromatography (UPLC) offers a significant improvement over traditional HPLC for purity analysis. By utilizing columns with sub-2 µm particles, UPLC systems can operate at higher pressures, leading to:

  • Faster Analysis: Run times can be reduced by a factor of 5-10 compared to HPLC, dramatically increasing sample throughput.

  • Improved Resolution: The smaller particle size leads to sharper and narrower peaks, allowing for better separation of closely eluting impurities.

  • Enhanced Sensitivity: Narrower peaks result in a higher signal-to-noise ratio, enabling the detection and quantification of trace-level impurities.[1]

  • Reduced Solvent Consumption: Shorter run times and lower flow rates contribute to a significant reduction in solvent usage, making it a more environmentally friendly and cost-effective technique.

For high-throughput screening and quality control environments, transitioning from HPLC to UPLC can lead to substantial gains in productivity and analytical performance.

Visualizing the Workflow

To provide a clear overview of the analytical process, the following diagrams illustrate the experimental workflows for both chemical and enantiomeric purity determination by HPLC.

HPLC_Purity_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve inject Inject Sample dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report report calculate->report Generate Report

Caption: Workflow for HPLC Purity Determination.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_chiral_hplc Chiral HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve inject Inject Sample dissolve->inject separate Enantiomeric Separation on CSP inject->separate detect UV Detection separate->detect integrate Integrate Enantiomer Peaks detect->integrate calculate Calculate Enantiomeric Excess integrate->calculate report report calculate->report Generate Report

References

Validation of synthesis methods for chiral indoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the synthesis of chiral indoline-2-carboxylic acid, a crucial building block in pharmaceutical development, particularly for angiotensin-converting enzyme (ACE) inhibitors. This document provides a comparative analysis of various synthetic methodologies, supported by experimental data, to assist researchers in selecting the most suitable approach for their specific needs.

Overview of Synthetic Strategies

The enantioselective synthesis of indoline-2-carboxylic acid is of significant interest due to its presence in numerous biologically active compounds. Several strategies have been developed to obtain this chiral molecule with high optical purity. The primary methods include:

  • Biocatalysis combined with Homogeneous Catalysis: A highly efficient and environmentally friendly approach that utilizes an enzyme for the key stereoselective step.

  • Chiral Pool Synthesis: This method starts from a readily available chiral molecule, such as an amino acid, to build the desired chiral product.

  • Resolution of Racemates: Involves the separation of enantiomers from a racemic mixture, which can be achieved through chemical or enzymatic means.

  • Asymmetric Catalysis: Employs a chiral catalyst to induce enantioselectivity in a chemical transformation.

Comparative Analysis of Synthesis Methods

The following table summarizes the key performance indicators for the most prominent methods used to synthesize (S)-indoline-2-carboxylic acid.

Method Key Steps Overall Yield (%) Enantiomeric Excess (ee %) Key Advantages Key Disadvantages
Biocatalysis & Homogeneous Catalysis [1][2]1. Perkin condensation2. Enzymatic amination (PAL)3. Copper-catalyzed cyclizationHigh (e.g., 91% for cyclization)>99Short synthesis route, high enantioselectivity, environmentally friendly (uses water as solvent), scalable.Requires specific enzyme (Phenylalanine Ammonia Lyase).
Chiral Pool Synthesis from L-Phenylalanine [3]1. Nitration of L-phenylalanine2. Bromination3. Intramolecular cyclizationModerate (e.g., 42% overall)>99.5High enantiomeric excess, starts from a readily available chiral material.Multi-step process, may involve hazardous reagents (e.g., nitrating agents).
Enzymatic Resolution [3]1. Synthesis of racemic N-Boc-indoline-2-carboxylic acid methyl ester2. Lipase-catalyzed hydrolysis<50 (for the desired enantiomer)>99.9 (for the acid)High enantioselectivity for the resolved product.Theoretical maximum yield is 50%, requires separation of the unreacted ester.
Asymmetric Hydrogenation [1]1. Synthesis of N-acyl-indole-2-carboxylic acid derivative2. Asymmetric hydrogenation with a chiral catalystNot specified in detailHighDirect approach to creating the chiral center.Often requires expensive and air-sensitive noble metal catalysts (e.g., Rhodium).

Experimental Protocols

Biocatalysis and Homogeneous Catalysis for (S)-Indoline-2-carboxylic Acid[1]

This three-step synthesis provides a highly efficient route to enantiopure (S)-indoline-2-carboxylic acid.

Step 1: Synthesis of 3-(2-Chlorophenyl)acrylic acid (Perkin Condensation)

  • A mixture of potassium acetate (18.4 g, 0.19 mol) in 2-chlorobenzaldehyde (70.3 g, 0.50 mol) is heated to 145°C.

  • Acetic anhydride (76.5 g, 0.75 mol) is added over a period of 1 hour.

  • The mixture is stirred at 145°C for 18 hours.

  • The reaction mixture is worked up to yield 3-(2-chlorophenyl)acrylic acid.

Step 2: Enzymatic Conversion to (S)-ortho-Chlorophenylalanine

  • The 3-(2-chlorophenyl)acrylic acid is converted to (S)-ortho-chlorophenylalanine using the enzyme Phenylalanine Ammonia Lyase (PAL). Detailed enzymatic reaction conditions are proprietary to the research group but generally involve incubation of the substrate with the enzyme in a suitable buffer.

Step 3: Copper-Catalyzed Ring Closure

  • A flask is charged with (S)-ortho-chlorophenylalanine (3.00 g, 15.0 mmol), K₂CO₃ (2.17 g, 15.7 mmol), and CuCl (15 mg, 0.15 mmol, 1 mol%).

  • Water (15 g) is added as the solvent.

  • The reactor is flushed with argon and heated to 95°C.

  • The reaction is monitored by HPLC until completion (approximately 40 hours with 1 mol% catalyst, or 4 hours with 4 mol% catalyst).

  • Upon completion, the product is isolated and purified to yield (S)-2,3-dihydro-1H-indole-2-carboxylic acid with a yield of 95% and an enantiomeric excess of 99% after crystallization.[1]

Chiral Pool Synthesis of (S)-Indoline-2-carboxylic Acid from L-Phenylalanine[3]

This method utilizes L-phenylalanine as the chiral starting material.

Step 1: Nitration of L-Phenylalanine

  • L-phenylalanine is nitrated using a nitrating agent such as urea nitrate in sulfuric acid to produce 2,4-dinitro-L-phenylalanine. This one-pot synthesis can achieve a yield of 75.7%.[3]

Step 2: Intramolecular Nitroamination

  • The 2,4-dinitro-L-phenylalanine undergoes an intramolecular nitroamination reaction to form (S)-6-nitro-indoline-2-carboxylic acid with a yield of 65.7% and an enantiomeric excess greater than 99.5%.[3]

Step 3: Reduction of the Nitro Group

  • The nitro group of (S)-6-nitroindoline-2-carboxylic acid is reduced in a one-pot transformation to yield (S)-indoline-2-carboxylic acid. This final step proceeds with a yield of 85.9%.[3] The overall yield for this three-step process is approximately 42%.[3]

Visualizing the Synthesis Pathways

The following diagrams illustrate the workflows for the two detailed synthesis methods.

Biocatalysis_Homogeneous_Catalysis cluster_step1 Step 1: Perkin Condensation cluster_step2 Step 2: Enzymatic Amination cluster_step3 Step 3: Copper-Catalyzed Cyclization A 2-Chlorobenzaldehyde C 3-(2-Chlorophenyl)acrylic acid A->C KOAc, 145°C B Acetic Anhydride B->C D (S)-ortho-Chlorophenylalanine C->D Phenylalanine Ammonia Lyase (PAL) E (S)-Indoline-2-carboxylic acid D->E CuCl, K₂CO₃ H₂O, 95°C

Caption: Biocatalytic and Homogeneous Catalysis Workflow.

Chiral_Pool_Synthesis cluster_step1 Step 1: Nitration cluster_step2 Step 2: Intramolecular Nitroamination cluster_step3 Step 3: Reduction A L-Phenylalanine B 2,4-Dinitro-L-phenylalanine A->B Urea nitrate H₂SO₄ C (S)-6-Nitro-indoline-2-carboxylic acid B->C D (S)-Indoline-2-carboxylic acid C->D Reduction

Caption: Chiral Pool Synthesis from L-Phenylalanine Workflow.

References

Spectroscopic Showdown: Unambiguously Confirming the Structure of 1-Boc-indoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of building blocks like 1-Boc-indoline-2-carboxylic acid is paramount. This guide provides a comprehensive comparison of its spectroscopic data against key analogues, indoline-2-carboxylic acid and indole-2-carboxylic acid, offering a clear and data-supported confirmation of its structure.

The introduction of the bulky tert-butyloxycarbonyl (Boc) protecting group onto the nitrogen atom of the indoline ring system significantly influences the molecule's electronic environment and, consequently, its spectroscopic signature. By examining the characteristic shifts and patterns in Nuclear Magnetic Resonance (NMR), the vibrational frequencies in Fourier-Transform Infrared (FT-IR) spectroscopy, and the fragmentation patterns in Mass Spectrometry (MS), a definitive structural assignment can be made.

Comparative Spectroscopic Data Analysis

The following tables summarize the key spectroscopic data for 1-Boc-indoline-2-carboxylic acid and its structural relatives. This side-by-side comparison highlights the distinct features that unequivocally confirm the presence and position of the Boc protecting group.

¹H NMR Data Comparison (Chemical Shifts in ppm)
Proton Assignment1-Boc-indoline-2-carboxylic acidIndoline-2-carboxylic acidIndole-2-carboxylic acid
Boc group (-C(CH₃)₃) ~1.5 (s, 9H)--
Indoline H-2 ~4.9-5.1 (dd)~4.2 (t)-
Indoline H-3 ~3.2-3.6 (m, 2H)~3.0-3.4 (m, 2H)-
Aromatic Protons ~7.2-7.8 (m, 4H)~6.6-7.2 (m, 4H)~7.0-7.7 (m, 5H)
Carboxylic Acid (-COOH) ~10-13 (br s, 1H)~10-13 (br s, 1H)~12-13 (br s, 1H)
Indole N-H -~4.0 (br s, 1H)~11.8 (br s, 1H)

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

The most telling signal in the ¹H NMR spectrum of 1-Boc-indoline-2-carboxylic acid is the large singlet at approximately 1.5 ppm, integrating to nine protons, which is characteristic of the tert-butyl group of the Boc protecting group. Furthermore, the downfield shift of the proton at the 2-position (H-2) compared to the unprotected indoline-2-carboxylic acid is indicative of the electron-withdrawing effect of the adjacent carbamate functionality.

¹³C NMR Data Comparison (Chemical Shifts in ppm)
Carbon Assignment1-Boc-indoline-2-carboxylic acidIndoline-2-carboxylic acidIndole-2-carboxylic acid
Boc Quaternary Carbon ~80-82--
Boc Methyl Carbons ~28--
Indoline C-2 ~60-62~59~128
Indoline C-3 ~32-34~35~108
Aromatic Carbons ~115-150~110-152~112-137
Carbonyl (Boc) ~153-155--
Carbonyl (Carboxylic Acid) ~175-178~178~164

In the ¹³C NMR spectrum, the presence of the Boc group is confirmed by the signals corresponding to the quaternary carbon at around 80-82 ppm and the methyl carbons at approximately 28 ppm. The chemical shift of the C-2 carbon is also informative, showing a slight downfield shift upon N-Boc protection.

FT-IR Data Comparison (Wavenumber, cm⁻¹)
Vibrational Mode1-Boc-indoline-2-carboxylic acidIndoline-2-carboxylic acidIndole-2-carboxylic acid
O-H Stretch (Carboxylic Acid) ~2500-3300 (broad)~2500-3300 (broad)~2500-3300 (broad)
N-H Stretch -~3300-3400~3300-3400
C=O Stretch (Boc) ~1740-1760--
C=O Stretch (Carboxylic Acid) ~1690-1710~1700-1720~1680-1700
C-N Stretch ~1150-1250~1200-1300~1200-1300

The FT-IR spectrum of 1-Boc-indoline-2-carboxylic acid is distinguished by the presence of a strong carbonyl absorption band around 1740-1760 cm⁻¹, characteristic of the carbamate C=O stretch of the Boc group. This is in addition to the carbonyl stretch of the carboxylic acid, which appears at a slightly lower wavenumber. The absence of an N-H stretching vibration further confirms the substitution on the indoline nitrogen.

Mass Spectrometry Data Comparison (m/z)
Ion1-Boc-indoline-2-carboxylic acidIndoline-2-carboxylic acidIndole-2-carboxylic acid
Molecular Ion [M]⁺ 263.12163.06161.05
[M-Boc+H]⁺ 164.07--
[M-CO₂H]⁺ 218.13118.06116.05

Note: Values are for the most abundant isotope.

High-resolution mass spectrometry provides the exact mass of the molecule, confirming its elemental composition (C₁₄H₁₇NO₄). A characteristic fragmentation pattern for 1-Boc-indoline-2-carboxylic acid is the loss of the Boc group (100 amu) or isobutylene (56 amu) from the molecular ion, providing definitive evidence for its presence.

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques used in this analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the signals to singlets.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum is collected and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. High-resolution mass spectrometry (HRMS) is used to determine the accurate mass and elemental composition.

Visualization of the Analytical Workflow

The logical flow of spectroscopic analysis for structural confirmation is depicted in the following diagram.

Spectroscopic_Workflow Spectroscopic Confirmation Workflow cluster_Techniques Spectroscopic Techniques cluster_Data Experimental Data cluster_Analysis Data Interpretation and Comparison NMR NMR Spectroscopy (¹H and ¹³C) NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR FT-IR Spectroscopy IR_Data Vibrational Frequencies (cm⁻¹) IR->IR_Data MS Mass Spectrometry MS_Data Mass-to-Charge Ratio (m/z) Fragmentation Pattern MS->MS_Data Comparison Comparison with Alternative Structures NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison Structure_Confirmation Structural Confirmation of 1-Boc-indoline-2-carboxylic acid Comparison->Structure_Confirmation

Caption: Workflow for the spectroscopic confirmation of 1-Boc-indoline-2-carboxylic acid.

By following this structured analytical approach and comparing the acquired data with that of known analogues, the chemical identity of 1-Boc-indoline-2-carboxylic acid can be confirmed with a high degree of confidence. This ensures the quality and reliability of this crucial building block for further research and development.

Efficacy comparison of different coupling reagents for Boc-Inp-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and the creation of complex molecules, the efficient incorporation of sterically hindered amino acids like Boc-L-Indoline-2-carboxylic acid (Boc-Inp-OH) is a critical step. The unique constrained cyclic structure of Boc-Inp-OH is valuable for imparting specific conformational properties to peptides, but its bulkiness presents a significant challenge for amide bond formation.[1][2] The choice of coupling reagent is therefore paramount to ensure high yields, minimize side reactions, and preserve stereochemical integrity.

This guide provides an objective comparison of common coupling reagents used for Boc-Inp-OH, supported by representative experimental data and detailed protocols.

Performance Comparison of Common Coupling Reagents

The selection of a coupling reagent often involves a balance between reactivity, cost, potential for side reactions, and ease of use. For a sterically hindered amino acid like Boc-Inp-OH, highly reactive reagents are generally preferred.[1][2] While direct comparative studies on Boc-Inp-OH are limited, the following data, extrapolated from studies on other sterically hindered and Boc-protected amino acids, provides a representative overview of performance.[3]

Data Presentation: Representative Efficacy of Coupling Reagents for Hindered Boc-Amino Acids

Coupling ReagentAdditiveBaseTypical Yield (%)Typical Purity (%)Key Advantages & Disadvantages
HATU Internal (HOAt)DIPEA, Collidine>95[2]85-95[1]Advantages: High reactivity, superior for hindered couplings, low racemization.[1][2][3][4] Disadvantages: Higher cost.[3]
HBTU Internal (HOBt)DIPEA, NMM>90[2]80-90[1]Advantages: Good balance of reactivity and cost, reliable for standard couplings.[3] Disadvantages: May require double coupling for very hindered residues.[2]
PyBOP Internal (HOBt)DIPEA, NMM>90[2]~80-90Advantages: High reactivity, byproducts are less hazardous than original BOP reagent.[5] Disadvantages: Phosphonium-based, potential for different side-product profile.
COMU Internal (OxymaPure)DIPEA94-99[6]>95[3]Advantages: Excellent performance comparable to HATU, safer alternative to explosive HOBt/HOAt-based reagents.[6][7] Disadvantages: May be less readily available than older reagents.[3]
EDC / HOBt HOBtDIPEA, NMM70-90[3]VariableAdvantages: Cost-effective, water-soluble byproducts are easily removed.[3] Disadvantages: Generally lower reactivity, longer reaction times needed.[3]
DIC / OxymaPure OxymaPureDIPEA92-97[3]>95[3]Advantages: Oxyma enhances efficiency and suppresses racemization, safer than HOBt.[3] Disadvantages: DIC can be difficult to remove if not used in SPPS.

Note: Yields and purities are highly dependent on the specific substrates, reaction conditions (solvent, temperature, time), and whether the synthesis is performed in solution or on a solid phase. The data presented are typical values for sterically challenging couplings and should serve as a guideline.

Signaling Pathways and Experimental Workflows

Visualizing the reaction mechanisms and experimental processes can aid in understanding the critical steps involved in the coupling of Boc-Inp-OH.

General Mechanism of Amide Bond Formation BocInpOH Boc-Inp-OH (Carboxylic Acid) ActivatedIntermediate Reactive Intermediate (e.g., OAt-ester, O-acylisourea) BocInpOH->ActivatedIntermediate + Coupling Reagent + Base CouplingReagent Coupling Reagent (e.g., HATU, EDC) CouplingReagent->ActivatedIntermediate Base Base (e.g., DIPEA) Base->ActivatedIntermediate PeptideBond Peptide Bond Formed (Boc-Inp-NH-R) ActivatedIntermediate->PeptideBond + Amine Byproducts Byproducts (e.g., Tetramethylurea, DCU) ActivatedIntermediate->Byproducts Amine Amine (R-NH2) Amine->PeptideBond Comparative Experimental Workflow cluster_prep Preparation cluster_coupling Parallel Coupling Reactions cluster_analysis Analysis Prep Dissolve Boc-Inp-OH, Amine Substrate, & Base Reagent1 Add Reagent 1 (e.g., HATU) Prep->Reagent1 Reagent2 Add Reagent 2 (e.g., HBTU) Prep->Reagent2 Reagent3 Add Reagent 'n' (e.g., EDC/HOBt) Prep->Reagent3 Analysis Monitor Reaction (TLC/LC-MS) Work-up & Purify Reagent1->Analysis Reagent2->Analysis Reagent3->Analysis Compare Compare Yield, Purity, & Racemization Analysis->Compare

References

A Comparative Guide to In-Process Monitoring of Peptide Synthesis: The Role of LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient and accurate synthesis of peptides is paramount in drug discovery and development. A critical aspect of successful peptide synthesis is the ability to monitor the progress of coupling and deprotection reactions in real-time or near real-time. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other common and emerging techniques for monitoring the progress of peptide synthesis, supported by experimental data and protocols.

The Evolving Landscape of Peptide Synthesis Monitoring

Traditionally, the progress of solid-phase peptide synthesis (SPPS) has been monitored using qualitative colorimetric tests. However, the demand for higher purity, efficiency, and process understanding has driven the adoption of more sophisticated analytical techniques. Process Analytical Technology (PAT) is increasingly being implemented in peptide manufacturing to ensure quality by design through real-time monitoring and control.[1][2]

This guide will compare the following methods for monitoring peptide synthesis:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Primarily used for post-synthesis analysis but with emerging potential for at-line monitoring.

  • Kaiser Test: A traditional colorimetric method for detecting primary amines.

  • UV-Vis Monitoring of Fmoc Deprotection: A common method for monitoring the completion of the Fmoc removal step.

  • Emerging PAT Tools (Raman Spectroscopy & Refractive Index Monitoring): Advanced techniques for real-time, in-process monitoring.

Comparative Analysis of Monitoring Techniques

The choice of a monitoring technique depends on the specific requirements of the synthesis, including the desired level of detail, speed, and whether the analysis is performed in-process or post-synthesis.

ParameterLC-MS (At-line/Post-Synthesis)Kaiser Test (In-process)UV-Vis of Fmoc Group (In-process)Emerging PAT (Raman, RI) (In-process)
Type of Analysis Quantitative & QualitativeQualitative/Semi-quantitativeQuantitativeQuantitative
Information Provided Molecular weight confirmation, impurity identification, reaction completion, sequence confirmation.Presence/absence of free primary amines.[3]Completion of Fmoc deprotection by quantifying the dibenzofulvene-piperidine adduct.[4]Real-time reaction kinetics, reagent consumption, solvent composition, and resin swelling.[2][5]
Speed of Analysis Slower (minutes to an hour)Fast (minutes)Fast (real-time)Fast (real-time)
Destructive Yes (requires sample cleavage from resin for full analysis)Yes (consumes a small sample of resin beads)No (monitors the solution)No (non-invasive)
Automation Potential High for at-line systemsManualHighHigh
Key Advantage High specificity and detailed molecular information.Simplicity and low cost.Provides a quantitative measure of deprotection.Continuous, real-time process understanding.
Key Disadvantage Typically performed post-synthesis, slower for in-process decisions.Can give false positives/negatives, not reliable for secondary amines like proline.[6]Only monitors the deprotection step.Higher initial instrument cost and model development.

The Definitive Role of LC-MS in Purity Assessment

While real-time methods provide valuable in-process data, LC-MS remains the gold standard for the comprehensive analysis of the crude and purified peptide product. Its ability to separate complex mixtures and provide mass information for each component is unparalleled for confirming the identity of the target peptide and characterizing impurities.[7]

Common Impurities Identified by LC-MS in Peptide Synthesis:
  • Deletion Sequences: Peptides missing one or more amino acid residues due to incomplete coupling.

  • Truncated Sequences: Peptides where the synthesis has prematurely terminated.

  • Side-Reaction Products: Modifications to amino acid side chains.

  • Incomplete Deprotection: Residual protecting groups on the final peptide.

Experimental Protocols

Protocol 1: At-Line LC-MS Monitoring of a Test Cleavage

This protocol describes a method for taking a small sample from the synthesis resin for rapid analysis to confirm the presence of the desired peptide at an intermediate stage.

  • Sample Collection: A small sample of the peptide-resin (approx. 5-10 mg) is withdrawn from the reaction vessel.

  • Washing: The resin beads are thoroughly washed with a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF) to remove any residual reagents and uncoupled amino acids.

  • Test Cleavage: The washed resin is treated with a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% triisopropylsilane) for a short period (e.g., 15-30 minutes) to release a portion of the peptide from the solid support.

  • Sample Preparation: The cleavage mixture is filtered to remove the resin beads, and the TFA is evaporated under a stream of nitrogen. The resulting peptide residue is reconstituted in a suitable solvent for LC-MS analysis (e.g., 0.1% formic acid in water/acetonitrile).

  • LC-MS Analysis: The sample is injected into an LC-MS system. The liquid chromatography separates the target peptide from any impurities, and the mass spectrometer confirms the molecular weight of the eluted peaks.

Protocol 2: Kaiser Test for Monitoring Coupling Reactions

The Kaiser test is a qualitative colorimetric assay to detect free primary amines on the resin, indicating an incomplete coupling reaction.[8]

  • Reagent Preparation:

    • Reagent A: 5 g ninhydrin in 100 mL ethanol.

    • Reagent B: 80 g phenol in 20 mL ethanol.

    • Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine.

  • Sample Collection: A few beads of the peptide-resin are collected after the coupling step and washed thoroughly.

  • Reaction: The beads are placed in a small test tube, and 2-3 drops of each reagent are added.

  • Heating: The test tube is heated at 100-110°C for 5 minutes.

  • Observation:

    • Positive Result (Incomplete Coupling): Intense blue color of the beads and/or solution.

    • Negative Result (Complete Coupling): Yellow or colorless beads and solution.

Workflow and Logical Relationships

The following diagram illustrates the workflow of solid-phase peptide synthesis and the points at which different monitoring techniques are applied.

Peptide_Synthesis_Monitoring cluster_SPPS_Cycle Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_Monitoring In-Process Monitoring cluster_Post_Synthesis Post-Synthesis Analysis Deprotection Fmoc Deprotection Wash1 Washing Deprotection->Wash1 UV_Vis UV-Vis Monitoring Deprotection->UV_Vis Coupling Amino Acid Coupling Wash2 Washing Coupling->Wash2 Kaiser_Test Kaiser Test Coupling->Kaiser_Test PAT Emerging PAT (Raman, RI) Coupling->PAT Wash1->Coupling end_cycle Repeat Cycle or Proceed to Cleavage Wash2->end_cycle At_line_LCMS At-line Monitoring (LC-MS) Wash2->At_line_LCMS Test Cleavage Cleavage Cleavage from Resin Purification Purification (e.g., HPLC) Cleavage->Purification Final_LCMS Final Product Analysis (LC-MS) Purification->Final_LCMS start Start Synthesis start->Deprotection end_cycle->Deprotection Next Cycle end_cycle->Cleavage Final Cycle

Caption: Workflow of SPPS with integrated monitoring points.

Conclusion

While LC-MS is an indispensable tool for the final analysis and quality control of synthetic peptides, its application for real-time, in-process monitoring is still emerging. For routine cycle-to-cycle monitoring, techniques like UV-Vis spectroscopy for Fmoc deprotection and traditional colorimetric tests offer a more rapid, albeit less detailed, assessment of reaction progress. The advent of advanced PAT tools such as Raman spectroscopy and refractive index monitoring provides the potential for comprehensive, real-time control over the synthesis process. The optimal strategy for monitoring peptide synthesis often involves a combination of these techniques: rapid in-process tests to guide the synthesis in real-time and definitive LC-MS analysis to ensure the quality and purity of the final product.

References

A Comparative Guide to the Metabolic Stability of Peptides Containing Boc-L-indoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, enhancing the metabolic stability of peptide-based therapeutics is a critical challenge. The inherent susceptibility of peptides to enzymatic degradation in vivo often leads to short half-lives, limiting their therapeutic potential. One promising strategy to overcome this is the incorporation of conformationally constrained, non-proteinogenic amino acids. This guide provides a comprehensive assessment of Boc-L-indoline-2-carboxylic acid, a constrained analog of L-proline, as a tool to improve the metabolic stability of peptides. While direct quantitative comparative data for peptides containing Boc-L-indoline-2-carboxylic acid is limited in publicly available literature, this guide will provide a framework for its evaluation, including detailed experimental protocols and a comparison with other common stability-enhancing strategies.

The Rationale for Using Boc-L-indoline-2-carboxylic Acid

Boc-L-indoline-2-carboxylic acid is a proline mimetic where the five-membered pyrrolidine ring is fused to a benzene ring. This rigid, bicyclic structure imparts significant conformational constraints on the peptide backbone.[1] The primary hypothesis for its role in enhancing metabolic stability is based on the principle of steric hindrance. Proteolytic enzymes, which are highly specific in their recognition of L-amino acid residues and particular peptide conformations, may be unable to efficiently bind to or cleave peptide bonds adjacent to the bulky and conformationally rigid indoline structure.[2] This resistance to enzymatic degradation is a key strategy for extending the in vivo half-life of peptide drugs.[3]

Comparative Landscape of Peptide Stabilization Strategies

While specific data for Boc-L-indoline-2-carboxylic acid is scarce, we can compare its theoretical advantages to other well-established methods of improving peptide stability. The following table provides an overview of these strategies, with illustrative data from studies on other modified peptides to provide context for the potential magnitude of improvement.

Stabilization StrategyMechanism of ActionIllustrative Half-life Improvement (vs. Unmodified)Key Considerations
Boc-L-indoline-2-carboxylic acid Introduces conformational rigidity and steric bulk, hindering protease access.Data not publicly available; expected to be significant.Can be challenging to couple during peptide synthesis; may alter peptide conformation and biological activity.[4]
N-terminal Acetylation / C-terminal Amidation Blocks exopeptidase activity at the peptide termini.2 to 10-fold increase.Protects only against exopeptidases; internal cleavage sites remain susceptible.
D-Amino Acid Substitution Introduces unnatural stereochemistry, preventing recognition by L-specific proteases.Can be dramatic, with half-lives extending from minutes to many hours.[5]May significantly impact or abolish biological activity if the residue is critical for receptor binding.
Peptide Cyclization (Head-to-Tail) Restricts conformational flexibility and masks terminal cleavage sites.>10-fold increase in some cases.Can be synthetically challenging; may reduce solubility or alter activity.
PEGylation Covalent attachment of polyethylene glycol (PEG) chains increases hydrodynamic radius, reducing renal clearance and sterically shielding from proteases.Can extend half-life from hours to days.[6]Increases molecular weight significantly; may reduce potency.
Fatty Acid Acylation Promotes binding to serum albumin, which protects the peptide from degradation and renal clearance.Can extend half-life to several hours or days.May alter solubility and biodistribution.

Note: The illustrative data is compiled from various studies on different peptide scaffolds and should not be considered a direct comparison. The actual improvement in stability will be sequence- and context-dependent.

Experimental Protocols for Assessing Metabolic Stability

To quantitatively assess the contribution of Boc-L-indoline-2-carboxylic acid to peptide stability, in vitro assays using human plasma and liver microsomes are essential.

Plasma Stability Assay

This assay determines the half-life of a peptide in the presence of the complex mixture of proteases found in blood plasma.

Materials:

  • Test peptide (containing Boc-L-indoline-2-carboxylic acid) and control peptides (e.g., unmodified analog).

  • Pooled human plasma (from at least three donors, with anticoagulant such as heparin or EDTA).

  • Quenching solution (e.g., 10% trichloroacetic acid (TCA) in water or ice-cold acetonitrile with 1% formic acid).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Incubator or water bath at 37°C.

  • Centrifuge.

  • LC-MS/MS system.

Procedure:

  • Preparation: Prepare a stock solution of the test and control peptides (e.g., 1 mg/mL in a suitable solvent like DMSO or water). Thaw pooled human plasma on ice.

  • Incubation: In a microcentrifuge tube, dilute the peptide stock solution with PBS to an intermediate concentration. Add the diluted peptide to pre-warmed plasma (37°C) to achieve a final peptide concentration of 1-10 µM and a final plasma concentration of 80-90%.

  • Time Points: Incubate the mixture at 37°C. At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.

  • Quenching: Immediately add the aliquot to a tube containing the cold quenching solution to stop the enzymatic reaction and precipitate plasma proteins.

  • Sample Processing: Vortex the quenched sample and incubate on ice for at least 10 minutes. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS.

  • Data Analysis: Quantify the peak area of the intact peptide at each time point. Plot the percentage of remaining peptide against time. The half-life (t½) can be calculated by fitting the data to a first-order decay curve.

Liver Microsomal Stability Assay

This assay evaluates the susceptibility of a peptide to metabolism by Phase I enzymes (e.g., cytochrome P450s) present in liver microsomes.

Materials:

  • Test peptide and control peptides.

  • Human liver microsomes (HLMs).

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).

  • Quenching solution (ice-cold acetonitrile with an internal standard).

  • Incubator or water bath at 37°C.

  • Centrifuge.

  • LC-MS/MS system.

Procedure:

  • Preparation: Prepare a stock solution of the test and control peptides.

  • Pre-incubation: In a microcentrifuge tube, add the liver microsomes and the peptide to the phosphate buffer. Pre-incubate the mixture at 37°C for 5-10 minutes to allow the peptide to distribute.

  • Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system to the pre-incubated mixture.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot.

  • Quenching: Immediately add the aliquot to the cold quenching solution to terminate the reaction.

  • Sample Processing: Vortex the quenched sample and centrifuge at high speed to pellet the microsomal proteins.

  • Analysis: Transfer the supernatant for LC-MS/MS analysis to determine the concentration of the remaining parent peptide.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining peptide versus time. The slope of the linear portion of the curve can be used to calculate the intrinsic clearance and half-life.

Visualizations

Workflow for Plasma Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_peptide Prepare Peptide Stock (1 mg/mL) mix Mix Peptide and Plasma (Final Conc. 1-10 µM) prep_peptide->mix prep_plasma Thaw Pooled Human Plasma prep_plasma->mix incubate Incubate at 37°C mix->incubate timepoint Withdraw Aliquots at Time Points (0, 15, 30... min) incubate->timepoint quench Add to Cold Quenching Solution (e.g., ACN) timepoint->quench centrifuge Centrifuge to Pellet Proteins quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate Half-life (t½) analyze->calculate

Caption: Workflow for assessing peptide stability in human plasma.

Principle of Steric Hindrance by Boc-L-indoline-2-carboxylic acid

G cluster_unmodified Unmodified Peptide cluster_modified Modified Peptide unmodified_peptide ...-Ala-Pro-Gly-... protease_unmodified Protease unmodified_peptide->protease_unmodified Binds & Cleaves modified_peptide ...-Ala-(Boc-Ind)-Gly-... protease_modified Protease modified_peptide->protease_modified Binding Hindered

Caption: Steric hindrance preventing protease binding to a modified peptide.

Conclusion

For drug development professionals, the key takeaway is the necessity of empirical testing. The provided experimental protocols for plasma and microsomal stability assays offer a robust framework for generating the critical data needed to evaluate the effectiveness of Boc-L-indoline-2-carboxylic acid in any specific peptide sequence. By conducting head-to-head comparisons with unmodified peptides and other modified analogs, researchers can build a comprehensive understanding of its impact on pharmacokinetics and ultimately, therapeutic efficacy. This data-driven approach is paramount for the successful design and development of next-generation peptide therapeutics.

References

Benchmarking the cost-effectiveness of Boc vs. Fmoc strategies in large-scale synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide to Selecting the Optimal Large-Scale Peptide Synthesis Strategy

For researchers, scientists, and drug development professionals, the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) is a critical decision that dictates the efficiency, purity, and overall cost of large-scale peptide production. While Fmoc chemistry has become the predominant method due to its milder conditions and suitability for automation, the Boc strategy remains a robust and cost-effective alternative for specific applications.[1][2] This guide provides a comprehensive, data-driven comparison to inform the selection of the most appropriate strategy for industrial-scale synthesis.

Core Principles: A Tale of Two Chemistries

The fundamental difference between the two strategies lies in the chemical lability of the α-amino protecting group used during the stepwise elongation of the peptide chain.[3][4]

  • Boc Strategy: This classic approach utilizes the acid-labile Boc group, which is removed with a moderately strong acid like trifluoroacetic acid (TFA).[2][5] Side-chain protecting groups are typically benzyl-based and require a much stronger, hazardous acid, such as hydrofluoric acid (HF), for final cleavage.[2][6]

  • Fmoc Strategy: This modern approach employs the base-labile Fmoc group, which is cleaved under mild basic conditions using piperidine.[4][5] The side-chain protecting groups (often tert-butyl based) are acid-labile and are removed during the final TFA cleavage step.[7] This "orthogonality"—where the Nα and side-chain protecting groups are removed by different chemical mechanisms—allows for greater flexibility and minimizes side reactions.[3][]

Cost-Effectiveness and Performance Benchmarking

The economic viability of each strategy is a multifactorial equation, balancing raw material costs with process efficiency, waste generation, and downstream purification efforts. The Fmoc strategy often compensates for higher initial raw material costs through enhanced synthesis efficiency and product quality.[]

Table 1: Raw Material and Reagent Cost Comparison
ParameterBoc StrategyFmoc StrategyKey Considerations
Protected Amino Acids Generally lower initial cost.[1][]Generally higher, though prices are decreasing due to economies of scale.[1][][10]A significant factor in the overall raw material budget. Fmoc derivatives offer greater diversity for non-natural amino acids.[]
Primary Solvents Dichloromethane (DCM) - relatively inexpensive.[1][]N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP) - more expensive and under regulatory scrutiny.[1][11]Solvent consumption is a major cost and environmental driver in SPPS.[1][12]
Deprotection Reagents Trifluoroacetic acid (TFA) - relatively inexpensive.[5]Piperidine - can potentially be recycled to improve cost-effectiveness.[1][]Safety and handling protocols for TFA and hazardous cleavage agents (HF) in Boc chemistry add to operational costs.
Coupling Reagents Traditionally uses lower-cost reagents like DCC/HOBt.[]Compatible with modern, highly efficient (but more expensive) reagents like HBTU/HATU.[]Efficient coupling reagents reduce cycle times and improve yield, impacting overall process cost.
Table 2: Process Efficiency and Product Quality
ParameterBoc StrategyFmoc StrategyImpact on Large-Scale Synthesis
Deprotection Conditions Harsh, repetitive acid treatment (e.g., 50% TFA).[10]Mild basic conditions (e.g., 20% piperidine).[]Milder Fmoc conditions preserve sensitive residues and minimize side reactions, leading to higher crude purity.[1][]
Coupling Efficiency Can be lower, especially for difficult sequences.High and stable coupling yields, often exceeding 99%.[]High coupling efficiency is critical for the synthesis of long peptides to maximize overall yield.[]
Crude Purity May be lower due to harsher deprotection conditions.[1]Generally higher due to milder conditions and fewer side reactions.[1]Higher crude purity significantly reduces the cost and complexity of downstream HPLC purification.[5]
Side Reactions Repetitive acid exposure can degrade sensitive peptides. Risk of pyroglutamate formation.[3][13]Minimized side reactions. Aspartimide formation can be a challenge but is manageable.[]Fewer side reactions lead to a more homogeneous product and less complex purification.
Aggregation Issues Often better for hydrophobic sequences prone to aggregation.[1][5][6]Aggregation can be more frequent but can be mitigated with techniques like pseudoproline dipeptides.[7]The protonated N-terminus after Boc deprotection can disrupt interchain hydrogen bonding, improving solubility.[5][6]
Automation Compatibility Less common for modern automated synthesizers.[4]Highly amenable to automation due to milder conditions and ease of real-time monitoring.[][]Automation is key for reproducibility, high throughput, and reduced labor costs in large-scale manufacturing.

Experimental Workflows and Protocols

The following sections provide generalized protocols for a single amino acid coupling cycle in both Boc and Fmoc SPPS. These steps are repeated to assemble the full peptide chain.

Boc SPPS Workflow

The Boc strategy relies on differential acid lability for deprotection and a final, harsh cleavage step.

Boc SPPS Cycle Workflow cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Peptide-Resin (N-term Boc protected) deprotection Boc Deprotection start->deprotection Wash (DCM) neutralization Neutralization deprotection->neutralization Wash (DCM) deprotection_reagent 50% TFA in DCM deprotection_reagent->deprotection coupling Coupling neutralization->coupling Wash (DCM) neutralization_reagent 10% DIEA in DCM neutralization_reagent->neutralization end_node Peptide-Resin (n+1) (N-term Boc protected) coupling->end_node Wash (DCM) coupling_reagent Activated Boc-Amino Acid coupling_reagent->coupling end_node->deprotection Repeat for next cycle Fmoc SPPS Cycle Workflow cluster_0 cluster_1 cluster_2 cluster_3 start Peptide-Resin (N-term Fmoc protected) deprotection Fmoc Deprotection start->deprotection Wash (DMF) coupling Coupling deprotection->coupling Wash (DMF) deprotection_reagent 20% Piperidine in DMF deprotection_reagent->deprotection end_node Peptide-Resin (n+1) (N-term Fmoc protected) coupling->end_node Wash (DMF) coupling_reagent Activated Fmoc-Amino Acid coupling_reagent->coupling end_node->deprotection Repeat for next cycle

References

A Comparative Guide to Orthogonal Protecting Group Strategies in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful synthesis of complex, polyfunctional molecules is a cornerstone of modern drug discovery and development. Navigating the intricate web of reactive sites within these molecules necessitates a robust strategy to ensure that chemical transformations occur only at the desired locations. This guide provides a comparative analysis of orthogonal protecting group strategies, contrasting them with other synthetic approaches and offering insights into their practical application in the synthesis of challenging natural products.

The Core Principle: Orthogonal Protection

In the realm of multi-step organic synthesis, "orthogonality" refers to the use of multiple, distinct protecting groups within a single molecule that can be removed under specific and mutually exclusive conditions.[1][2] This allows for the selective deprotection and subsequent reaction of one functional group while others remain shielded, a critical capability for the controlled, sequential construction of complex architectures.[1][3]

An ideal protecting group strategy adheres to several key principles:

  • Ease of Installation and Removal: The protecting group should be introduced and cleaved in high yield under mild conditions that do not compromise the integrity of the rest of the molecule.[4]

  • Stability: It must remain intact through a variety of reaction conditions intended to modify other parts of the molecule.

  • Minimal Interference: The protecting group should not introduce additional reactivity or stereochemical complexity.[4]

The power of an orthogonal strategy lies in its ability to manage these principles for multiple functional groups simultaneously. For example, in peptide synthesis, the widely used Fmoc/tBu strategy employs the base-labile fluorenylmethoxycarbonyl (Fmoc) group for the temporary protection of the α-amino group and acid-labile groups like tert-butyl (tBu) for the "permanent" protection of side chains.[3] This orthogonality is fundamental to the automated solid-phase peptide synthesis (SPPS) that has revolutionized the field.[5]

Orthogonal_Deprotection_Concept Molecule Multifunctional Molecule (PG1-FuncA, PG2-FuncB, PG3-FuncC) Deprotect1 Deprotect1 Molecule->Deprotect1 Removes PG1 Deprotect2 Deprotect2 Molecule->Deprotect2 Removes PG2 Deprotect3 Deprotect3 Molecule->Deprotect3 Removes PG3 Intermediate1 FuncA-OH, PG2-FuncB, PG3-FuncC Intermediate2 PG1-FuncA, FuncB-OH, PG3-FuncC Intermediate3 PG1-FuncA, PG2-FuncB, FuncC-OH Deprotect1->Intermediate1 Deprotect2->Intermediate2 Deprotect3->Intermediate3

Alternative Synthetic Strategies

While orthogonal protection is a powerful tool, it's not the only approach. Understanding the alternatives provides a clearer picture of its advantages and disadvantages.

  • Linear Synthesis: This is a step-by-step approach where a starting material is sequentially modified until the final product is formed.[6] A major drawback is that the overall yield is the product of the yields of each individual step, meaning it can decrease dramatically in long syntheses.[7][8]

  • Convergent Synthesis: This strategy involves synthesizing different fragments of the target molecule independently and then coupling them together at a late stage.[7] This approach is generally more efficient for large, complex molecules as it minimizes the number of steps in the longest linear sequence, leading to a higher overall yield.[6][9] Orthogonal protecting groups are often essential within the synthesis of the individual fragments in a convergent strategy.

  • Protecting-Group-Free (PGF) Synthesis: This "ideal" approach aims to avoid the use of protecting groups altogether by leveraging the inherent reactivity of the functional groups and employing highly chemoselective reagents.[10] While PGF synthesis is the most step-economical and atom-economical strategy, it requires the development of sophisticated synthetic methods and is not always feasible for highly complex targets.

Case Study 1: The Total Synthesis of Platensimycin

Platensimycin, a potent antibiotic with a novel mechanism of action, has been a popular target for total synthesis, showcasing a variety of strategic approaches.[11][12] The convergent syntheses developed by K.C. Nicolaou and coworkers highlight the critical role of protecting groups in managing the complex functionality of the molecule's core structure.[13]

In one of Nicolaou's approaches, the synthesis of the tetracyclic core involved a multi-step sequence where protecting groups were instrumental.[13] For instance, methoxymethyl (MOM) ethers were used to protect phenolic hydroxyl groups in the aniline fragment, which were stable to the conditions required for subsequent transformations but could be removed later under acidic conditions.[13]

Strategy Comparison: Platensimycin Synthesis Nicolaou (Formal Synthesis) Snider (Formal Synthesis)
Key Strategy Convergent, intramolecular Diels-AlderConvergent, intramolecular [2+2] cycloaddition
Longest Linear Sequence ~10 steps to key intermediate7 steps to key intermediate
Overall Yield to Intermediate Not explicitly stated, but individual steps are high-yielding32%
Protecting Group Complexity Moderate use of standard protecting groups (e.g., MOM, silyl ethers)Moderate use of protecting groups

Data compiled from multiple sources detailing formal syntheses of a key intermediate.[13][14]

Case Study 2: The Synthesis of Vancomycin

Vancomycin is a complex glycopeptide antibiotic whose total synthesis represents a monumental challenge in organic chemistry. The successful syntheses by Dale Boger and K.C. Nicolaou, among others, are masterclasses in strategic planning, with orthogonal protection playing a pivotal role.

The Boger group's "next-generation" total synthesis of vancomycin aglycon was achieved in a longest linear sequence of 17 steps with an impressive overall yield of 3.7%.[15][16] This was a significant improvement over previous routes.[15] A key aspect of their strategy was the carefully planned sequence of macrocyclizations (ring-closing reactions) to form the complex, atropisomeric core. This required a sophisticated protecting group strategy to differentiate between multiple amine and hydroxyl groups, allowing for their sequential unmasking and reaction. For instance, Boc and Cbz groups were used to protect different amine functionalities, taking advantage of their distinct deprotection conditions (acid vs. hydrogenolysis).[17]

Strategy Comparison: Vancomycin Aglycon Synthesis Previous Syntheses (Average) Boger's Next-Generation Synthesis
Longest Linear Sequence ~27-35 steps17 steps
Overall Yield ~0.14% - 0.2%3.7%
Key Features Complex, lengthy protecting group manipulationsKinetically controlled atroposelective cyclizations, efficient protecting group strategy

Data compiled from reviews and primary literature on vancomycin synthesis.[3][15][16]

Vancomycin_Synthesis_Workflow AminoAcids Protected Amino Acid Subunits Tripeptide Tripeptide Formation AminoAcids->Tripeptide AB_Ring AB Ring Macrolactamization (Atroposelective) Tripeptide->AB_Ring CD_Ring CD Ring SNAr Cyclization (Atroposelective) AB_Ring->CD_Ring DE_Ring DE Ring SNAr Cyclization (Atroposelective) CD_Ring->DE_Ring GlobalDeprotection Global Deprotection (9 Protecting Groups Removed) DE_Ring->GlobalDeprotection Aglycon Vancomycin Aglycon GlobalDeprotection->Aglycon Glycosylation Enzymatic Glycosylation (Protecting-Group-Free) Aglycon->Glycosylation Vancomycin Vancomycin Glycosylation->Vancomycin

Case Study 3: Convergent Synthesis of Spongistatin

The spongistatins are highly potent antineoplastic agents with a complex macrolide structure. Their total synthesis is a testament to the power of convergent strategies, which are heavily reliant on orthogonal protecting groups. The synthesis of spongistatin 1 by Smith and coworkers, for example, involved the independent synthesis of two major fragments, the ABCD and EF ring systems, which were then coupled late in the synthesis.[18]

The synthesis of the EF fragment required careful differentiation of multiple hydroxyl groups. This was achieved using a suite of silyl and benzyl protecting groups, allowing for selective deprotection and functionalization at various stages. The final steps of the synthesis involved the coupling of the fragments, macrolactonization, and a global deprotection to unveil the final product.[18] This convergent approach, with a longest linear sequence of 29 steps and an overall yield of 0.5%, demonstrates the feasibility of synthesizing highly complex molecules through fragment-based strategies.[18]

Experimental Protocols

Detailed experimental protocols are crucial for the successful implementation of protecting group strategies. Below are representative procedures for the protection of a hydroxyl group as an allyl ether and its subsequent orthogonal deprotection.

Protocol 1: Protection of a Hydroxyl Group as an Allyl Ether

  • Reaction: R-OH + Allyl-Br --(Base)--> R-O-Allyl

  • Procedure:

    • Dissolve the alcohol (1.0 equiv) in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., argon).

    • Cool the solution to 0 °C and add sodium hydride (NaH, 1.2 equiv, 60% dispersion in mineral oil) portion-wise.

    • Stir the mixture at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes.

    • Cool the solution back to 0 °C and add allyl bromide (1.5 equiv) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC).

    • Upon completion, carefully quench the reaction at 0 °C with saturated aqueous ammonium chloride (NH₄Cl).

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Orthogonal Deprotection of an Allyl Ether

  • Reaction: R-O-Allyl --(Pd(0) catalyst, scavenger)--> R-OH

  • Procedure:

    • Dissolve the allyl-protected substrate (1.0 equiv) in a degassed solvent such as tetrahydrofuran (THF).

    • Add an allyl scavenger, such as N,N'-dimethylbarbituric acid (3-5 equiv).

    • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 - 0.1 equiv).

    • Stir the reaction at room temperature under an inert atmosphere, monitoring by TLC.

    • Upon completion, concentrate the reaction mixture and purify the crude product by flash column chromatography to yield the deprotected alcohol.

Conclusion

Orthogonal protecting group strategies are an indispensable tool in the synthesis of complex molecules. They provide chemists with the precision and control necessary to navigate intricate synthetic pathways, enabling the construction of molecules that would otherwise be inaccessible. While alternative strategies like protecting-group-free synthesis represent a more ideal and efficient approach, their application is often limited by the complexity of the target molecule. The case studies of platensimycin, vancomycin, and spongistatin demonstrate that a well-designed, often convergent, synthesis that leverages the power of orthogonal protection is a highly effective and practical approach for assembling complex natural products. The continued development of new, more robust, and more selective protecting groups will undoubtedly continue to push the boundaries of what is possible in chemical synthesis.

References

A Comparative Guide to the Conformational Analysis of Peptides Containing Constrained Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of constrained amino acids into peptides is a powerful strategy in medicinal chemistry and drug design. By reducing the conformational flexibility of a peptide, researchers can enhance its binding affinity, metabolic stability, and target specificity. This guide provides a comparative overview of the key experimental and computational techniques used to analyze the conformational landscape of these modified peptides, offering insights into their structural advantages over their linear counterparts.

Introduction to Constrained Peptides

Linear peptides often exist as a dynamic ensemble of conformations in solution, which can result in a significant entropic penalty upon binding to a biological target.[1] Incorporating constrained amino acids, which restrict the rotation of backbone dihedral angles (φ and ψ), pre-organizes the peptide into a bioactive conformation, thereby reducing this entropic cost and improving therapeutic potential.[1][2] Common methods for introducing conformational constraints include backbone cyclization, disulfide bridges, and the incorporation of "stapled" amino acids containing hydrocarbon linkers.[3][4]

This guide will compare the conformational analysis of linear versus constrained peptides using three primary analytical techniques: Circular Dichroism (CD) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography, supplemented by computational insights from Molecular Dynamics (MD) simulations.

Comparative Conformational Analysis: Experimental Data

Circular Dichroism (CD) Spectroscopy Data

CD spectroscopy is a rapid method to assess the secondary structure content of peptides in solution.[5] α-helical structures typically show negative bands near 208 nm and 222 nm, while β-sheets exhibit a negative band around 218 nm.[6] The data below compares the helicity of linear peptides to their "stapled" counterparts, where a hydrocarbon staple is introduced to stabilize an α-helical conformation.

Peptide SystemPeptide TypeMean Residue Ellipticity [θ] at 222 nm (deg cm² dmol⁻¹)% HelicityReference
hACE2 (Asp30-Asp38) Derivative Linear~ -2,000Low[3]
Lactam Stapled~ -15,00055%[7]
hACE2 (His34-Gln42) Derivative Linear~ -5,000Moderate[3]
Hydrocarbon Stapled~ -18,000High[3]

Note: Higher negative values of mean residue ellipticity at 222 nm are indicative of greater α-helical content.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides high-resolution structural information in solution, including constraints on dihedral angles.[4] The Karplus relationship allows for the estimation of dihedral angles from measured coupling constants (e.g., ³J(HN,Hα)).[8] The following table illustrates how cyclization can restrict the range of accessible backbone dihedral angles.

Peptide SystemResidueDihedral AngleLinear Peptide (Range)Cyclic Peptide (Range)Reference
Model Heptapeptide Val3φ (phi)-150° to -60°-130° to -100°[9]
ψ (psi)-60° to +160°+110° to +140°[9]
RGD Peptide Glyφ (phi)Broad DistributionRestricted[2]
ψ (psi)Broad DistributionRestricted[2]
Molecular Dynamics (MD) Simulations Data

MD simulations offer a computational approach to sample the conformational space of peptides and assess their flexibility.[10] A common metric for flexibility is the root-mean-square deviation (RMSD) of the backbone atoms from a reference structure over time. Lower RMSD values indicate greater conformational stability.

Peptide SystemPeptide TypeAverage Backbone RMSD (Å)Simulation TimeReference
RGD Peptide LinearHigh (significant fluctuations)Not specified[2]
CyclicLow (stable)Not specified[2]
TNFα binding peptide Designed Cyclic< 1.5 Å100 ns[11]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of conformational analysis experiments. Below are representative protocols for the key techniques discussed.

Circular Dichroism (CD) Spectroscopy

Objective: To determine the secondary structure content of a peptide in solution.

Protocol:

  • Sample Preparation:

    • Dissolve the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) that does not have high absorbance in the far-UV region.[5]

    • Determine the precise peptide concentration using a reliable method, such as UV absorbance at 280 nm if aromatic residues are present, or by quantitative amino acid analysis.

    • Prepare a peptide stock solution and dilute it to a final concentration of approximately 50-100 µM.[5]

  • Instrument Setup:

    • Turn on the CD spectropolarimeter and the nitrogen gas purge at least 30 minutes before use to ensure a stable environment.

    • Set the instrument parameters: wavelength range (e.g., 190-260 nm for far-UV), bandwidth (e.g., 1.0 nm), scan speed (e.g., 50 nm/min), and data pitch (e.g., 0.5 nm).

  • Data Acquisition:

    • Record a baseline spectrum of the buffer using the same quartz cuvette (typically 1 mm path length) that will be used for the peptide sample.

    • Measure the CD spectrum of the peptide sample.

    • Acquire multiple scans (e.g., 3-5) and average them to improve the signal-to-noise ratio.

  • Data Analysis:

    • Subtract the buffer baseline spectrum from the peptide spectrum.

    • Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (mdeg * MRW) / (10 * l * c) where:

      • mdeg is the recorded ellipticity

      • MRW is the mean residue weight (molecular weight / number of amino acids)

      • l is the path length in cm

      • c is the concentration in g/mL

    • Analyze the resulting spectrum to estimate the percentage of α-helix, β-sheet, and random coil using deconvolution software.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the three-dimensional structure and dynamics of a peptide in solution.

Protocol:

  • Sample Preparation:

    • Dissolve the peptide to a concentration of 0.5-1.0 mM in a suitable deuterated solvent (e.g., 90% H₂O/10% D₂O or 100% DMSO-d₆).[9]

    • Adjust the pH of the sample to the desired value (typically between 4 and 6 for optimal amide proton exchange rates).

    • For heteronuclear experiments, uniformly ¹⁵N and/or ¹³C labeled peptides are required.

  • Data Acquisition:

    • Acquire a series of 1D and 2D NMR experiments, including:

      • ¹H 1D: To check sample purity and folding.

      • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

      • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To obtain through-space proton-proton distance restraints (NOEs/ROEs).

      • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): To obtain a fingerprint of the peptide backbone (for ¹⁵N-labeled samples).

      • HNHA/HNHB: To obtain ³J(HN,Hα) and ³J(HN,Hβ) coupling constants for dihedral angle restraints.[12]

  • Data Processing and Analysis:

    • Process the raw NMR data using software such as NMRPipe or TopSpin.

    • Assign the chemical shifts of all protons and heteronuclei using the TOCSY and HSQC spectra.

    • Integrate the cross-peaks in the NOESY/ROESY spectra to derive interproton distance restraints.

    • Measure coupling constants from experiments like HNHA to derive dihedral angle restraints.

  • Structure Calculation:

    • Use the distance and dihedral angle restraints as input for structure calculation programs such as CYANA, XPLOR-NIH, or Rosetta.

    • These programs use molecular dynamics and/or simulated annealing algorithms to generate an ensemble of structures that are consistent with the experimental data.

    • The final ensemble of structures is then analyzed for quality and convergence.

X-ray Crystallography

Objective: To determine the high-resolution three-dimensional structure of a peptide in its crystalline state.

Protocol:

  • Crystallization:

    • Prepare a highly pure (>95%) and concentrated (5-20 mg/mL) solution of the peptide.

    • Screen a wide range of crystallization conditions (precipitants, buffers, salts, additives, and temperature) using techniques like hanging-drop or sitting-drop vapor diffusion.

    • Optimize the conditions that produce initial microcrystals to obtain diffraction-quality single crystals (typically > 50 µm in all dimensions).

  • Data Collection:

    • Cryo-protect the crystal by briefly soaking it in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) to prevent ice formation.

    • Mount the crystal in a loop and flash-cool it in a stream of liquid nitrogen.

    • Collect X-ray diffraction data using a synchrotron or a home-source X-ray diffractometer. The crystal is rotated in the X-ray beam to collect a complete dataset of diffraction spots.

  • Data Processing:

    • Process the diffraction images to integrate the intensities of the diffraction spots and determine the unit cell parameters and space group of the crystal.

  • Structure Solution and Refinement:

    • Solve the "phase problem" to obtain an initial electron density map. This can be done using methods like molecular replacement (if a homologous structure is available) or experimental phasing methods (e.g., anomalous dispersion from heavy atoms).

    • Build an atomic model of the peptide into the electron density map using molecular graphics software like Coot.

    • Refine the atomic model against the experimental diffraction data using refinement software like PHENIX or REFMAC to improve the fit and correct the geometry.

    • The quality of the final model is assessed using metrics such as R-factor and R-free.

Visualizing Workflows and Concepts

Graphviz diagrams are used to illustrate the logical flow of experiments and the fundamental concepts behind constrained peptides.

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_data Data Interpretation Linear Linear Peptide CD CD Spectroscopy Linear->CD NMR NMR Spectroscopy Linear->NMR Xray X-ray Crystallography Linear->Xray MD MD Simulations Linear->MD Constrained Constrained Peptide Constrained->CD Constrained->NMR Constrained->Xray Constrained->MD Secondary Secondary Structure CD->Secondary Tertiary 3D Structure & Dynamics NMR->Tertiary Xray->Tertiary Flexibility Conformational Flexibility MD->Flexibility

Caption: General workflow for the conformational analysis of linear and constrained peptides.

Conformational_Constraint cluster_linear Linear Peptide cluster_constrained Constrained Peptide C1 Conformer 1 C2 Conformer 2 C1->C2 Target Target Protein C1->Target High Entropic Cost C3 Conformer 3 C2->C3 C2->Target High Entropic Cost C4 ... C3->C4 C3->Target High Entropic Cost C4->Target High Entropic Cost Bioactive Bioactive Conformation Bioactive->Target Low Entropic Cost

Caption: Constrained peptides are pre-organized into a bioactive conformation, reducing the entropic penalty of binding.

Conclusion

The conformational analysis of peptides containing constrained amino acids is a multifaceted process that leverages a combination of experimental and computational techniques. As demonstrated by the comparative data, the introduction of constraints typically leads to a more well-defined and stable secondary structure, as evidenced by CD and NMR spectroscopy, and reduced flexibility, as shown by MD simulations. X-ray crystallography can provide atomic-resolution details of these constrained conformations. For researchers in drug development, a thorough understanding and application of these analytical methods are essential for the rational design of potent and stable peptide-based therapeutics.

References

Safety Operating Guide

Proper Disposal of 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid as a hazardous waste. Do not dispose of this chemical down the drain or in regular trash.

This guide provides essential safety and logistical information for the proper disposal of this compound, a compound commonly used in organic synthesis and medicinal chemistry.[1] Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.

Hazard Profile

This compound is classified as an acute toxicant.[2] Exposure through ingestion, skin contact, or inhalation can be harmful.[2] Therefore, appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn at all times when handling this chemical.[3][4] All handling should be performed in a well-ventilated area or a chemical fume hood.[3]

Disposal Procedures for Unused or Waste Product

All waste containing this compound must be handled as hazardous waste.

Step 1: Containerization

  • Select a waste container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure screw cap is recommended.[5][6]

  • The container should be in good condition, with no cracks or leaks.[6]

  • Never use food containers for hazardous waste storage.[6]

Step 2: Labeling

  • Clearly label the waste container with the words "Hazardous Waste."[5]

  • Identify the contents as "this compound." List any solvents or other chemicals mixed with the waste.

  • Indicate the approximate concentration or quantity of the chemical.

  • Include the date when the waste was first added to the container.

Step 3: Storage

  • Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[5][6]

  • The SAA should be at or near the point of generation and under the control of the laboratory personnel.[5]

  • Ensure that the waste is stored separately from incompatible materials, such as strong oxidizing agents.[7]

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to schedule a pickup for the hazardous waste.[5]

  • Follow their specific procedures for waste collection. Do not attempt to transport the waste off-site yourself.

Disposal of Contaminated Labware and PPE
  • Solid Waste: Non-sharp solid waste, such as contaminated gloves, weighing paper, and absorbent pads, should be collected in a designated hazardous waste bag or container. This container must also be clearly labeled as hazardous waste with a description of the contents.

  • Sharps: Contaminated sharps, including needles and razor blades, must be placed in a designated sharps container.

  • Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[8]

Decontamination and Disposal of Empty Containers

An "empty" container that held this compound must be properly decontaminated before being disposed of as non-hazardous waste.

  • Triple Rinse: Rinse the container three times with a solvent capable of dissolving the compound (e.g., acetone, ethyl acetate).[8][9]

  • Collect Rinsate: The solvent rinsate from all three rinses must be collected and disposed of as hazardous chemical waste.[8][9]

  • Deface Label: After triple rinsing, deface or remove the original chemical label to prevent misidentification.[9]

  • Final Disposal: The decontaminated container can now be disposed of in the regular trash or recycled according to your institution's policies.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

G cluster_start cluster_material cluster_chemical cluster_container cluster_labware start Start: Have waste 1-(tert-Butoxycarbonyl)-2- indolinecarboxylic acid? material_type What is the material type? start->material_type chemical_waste Unused/Waste Chemical material_type->chemical_waste Chemical empty_container Empty Original Container material_type->empty_container Container contaminated_labware Contaminated Labware/PPE material_type->contaminated_labware Labware/PPE collect_hw Collect in a labeled hazardous waste container. chemical_waste->collect_hw contact_ehs Store in SAA and contact EHS for pickup. collect_hw->contact_ehs triple_rinse Triple rinse with appropriate solvent. empty_container->triple_rinse collect_rinsate Collect rinsate as hazardous waste. triple_rinse->collect_rinsate deface_label Deface original label. collect_rinsate->deface_label dispose_trash Dispose of container in regular trash. deface_label->dispose_trash collect_solid_waste Collect in labeled solid hazardous waste container. contaminated_labware->collect_solid_waste collect_solid_waste->contact_ehs

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.